Isobucaine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14055-89-1 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
[2-methyl-2-(2-methylpropylamino)propyl] benzoate |
InChI |
InChI=1S/C15H23NO2/c1-12(2)10-16-15(3,4)11-18-14(17)13-8-6-5-7-9-13/h5-9,12,16H,10-11H2,1-4H3 |
InChI Key |
YGSFZBYOMFZJPV-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(C)(C)COC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)CNC(C)(C)COC(=O)C1=CC=CC=C1 |
Other CAS No. |
14055-89-1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Presumed Mechanism of Action of Isobucaine on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobucaine, a local anesthetic, is presumed to exert its therapeutic effects by blocking voltage-gated sodium channels (VGSCs), a mechanism it shares with other local anesthetics. This guide synthesizes the current understanding of the molecular interactions between local anesthetics and VGSCs to infer the specific mechanism of action of this compound. Drawing upon structure-activity relationships with its structural analogs, such as mepivacaine and procaine, we delineate the probable state-dependent binding, key molecular determinants, and the influence of this compound's physicochemical properties on its function. This document provides a comprehensive theoretical framework, details established experimental protocols for validation, and presents quantitative data from analogous compounds to guide future research and development of this compound and novel channel-blocking agents.
Introduction to Voltage-Gated Sodium Channels and Local Anesthesia
Voltage-gated sodium channels are integral membrane proteins crucial for the initiation and propagation of action potentials in excitable cells, including neurons.[1][2] These channels cycle through three main conformational states: resting (closed), open, and inactivated.[3] The influx of sodium ions through open VGSCs leads to membrane depolarization, the rising phase of the action potential.
Local anesthetics are a class of drugs that reversibly block nerve conduction, leading to a temporary loss of sensation in a localized area.[2] Their primary molecular target is the VGSC.[1][2] By inhibiting the function of these channels, local anesthetics prevent the generation and propagation of nerve impulses, thereby blocking the transmission of pain signals.[4]
This compound: Structure and Physicochemical Properties
This compound, chemically known as [2-methyl-2-(2-methylpropylamino)propyl] benzoate, is a local anesthetic agent. Its structure, like other classical local anesthetics, consists of three key components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine.[5] this compound possesses an ester linkage.
The physicochemical properties of a local anesthetic, such as its lipid solubility and pKa, are critical determinants of its anesthetic potency, onset, and duration of action.[5][6] The pKa influences the proportion of the drug that is in its charged (cationic) and uncharged (neutral) forms at physiological pH. The neutral form is essential for traversing the lipid bilayer of the nerve membrane to reach the intracellular binding site, while the cationic form is believed to be the more active form that binds to the channel.[6] Higher lipid solubility generally correlates with increased potency and a longer duration of action, as it facilitates the drug's partitioning into the nerve membrane.[6][7]
Inferred Mechanism of Action of this compound on Voltage-Gated Sodium Channels
In the absence of direct experimental data for this compound, its mechanism of action is inferred from the well-established principles of local anesthetic pharmacology and the known properties of its structural analogs.
The Modulated Receptor Hypothesis: State-Dependent Binding
The interaction of local anesthetics with VGSCs is best described by the Modulated Receptor Hypothesis.[3][8] This model posits that local anesthetics exhibit different affinities for the different conformational states of the sodium channel.[9] The affinity is generally lowest for the resting state and significantly higher for the open and inactivated states.[3][10]
It is therefore highly probable that this compound, in its protonated form, accesses its binding site from the intracellular side of the neuronal membrane. The binding of this compound to the open and inactivated states of the VGSC is thought to stabilize these non-conducting conformations, thereby inhibiting channel function. This state-dependent binding leads to a "use-dependent" or "phasic" block, where the degree of inhibition is greater for nerves that are firing at a higher frequency.[3] This is because more channels are in the open and inactivated states during rapid firing, providing more high-affinity binding sites for the drug.
Molecular Binding Site within the Pore of the Sodium Channel
Site-directed mutagenesis and molecular modeling studies have identified the binding site for local anesthetics within the inner pore of the VGSC α-subunit.[1][3][9] This binding pocket is formed by residues from the S6 transmembrane segments of the four homologous domains (I-IV) of the channel.[3] A critical residue for the binding of many local anesthetics is a highly conserved phenylalanine in the S6 segment of domain IV (DIVS6).[1] It is hypothesized that the aromatic ring of the local anesthetic engages in a π-π stacking interaction with this phenylalanine residue. Other residues in the S6 segments of domains I and III also contribute to the binding pocket.[3]
Given the structural similarities of this compound to other local anesthetics, it is almost certain that it binds to this common receptor site within the pore of the sodium channel. The aromatic benzoate group of this compound would likely interact with the key phenylalanine residue in DIVS6.
Signaling Pathway of this compound Action
The following diagram illustrates the proposed pathway for this compound's action on voltage-gated sodium channels, leading to the blockade of nerve conduction.
Quantitative Data from Structurally Similar Local Anesthetics
To provide a quantitative context for the presumed action of this compound, the following table summarizes key parameters for its structural analogs: procaine, mepivacaine, and bupivacaine. These values were obtained from electrophysiological studies on various isoforms of voltage-gated sodium channels.
| Local Anesthetic | Sodium Channel Isoform | IC50 (µM) | pKa | Octanol:Buffer Partition Coefficient | Reference(s) |
| Procaine | Not specified | 60-200 | 8.9 | 0.6 | [11] |
| Mepivacaine | General | Not specified | 7.6 | 1.0 | [4] |
| Bupivacaine | Nav1.5 | 4.51 | 8.1 | 27.5 | [12][13] |
| Bupivacaine | TTXs Na+ channels | 12.5 | 8.1 | 27.5 | [14] |
| Bupivacaine | TTXr Na+ channels | 31.7 | 8.1 | 27.5 | [14] |
Note: IC50 values can vary significantly depending on the experimental conditions, such as the holding potential and stimulation frequency.
Detailed Methodologies for Key Experiments
The characterization of a local anesthetic's interaction with voltage-gated sodium channels relies on a set of well-established experimental protocols, primarily utilizing electrophysiological techniques.
Whole-Cell Voltage-Clamp Electrophysiology
This is the primary technique used to study the effects of local anesthetics on macroscopic sodium currents in isolated cells.
Experimental Workflow:
Detailed Protocol Steps:
-
Cell Preparation: Mammalian cell lines (e.g., HEK293 or CHO cells) are transiently or stably transfected with the cDNA encoding the specific voltage-gated sodium channel α-subunit of interest (and often a β-subunit).
-
Solutions:
-
Extracellular (bath) solution: Typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
Intracellular (pipette) solution: Typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.2. Cesium is used to block potassium channels.
-
-
Recording:
-
A glass micropipette with a tip resistance of 1-3 MΩ is filled with the intracellular solution and brought into contact with a cell.
-
A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured by gentle suction to achieve the whole-cell configuration, allowing electrical access to the entire cell membrane.
-
The membrane potential is held at a specific voltage (e.g., -100 mV) using a voltage-clamp amplifier.
-
A series of voltage steps (protocols) are applied to elicit sodium currents. These protocols are designed to measure:
-
Current-voltage (I-V) relationship: To determine the voltage-dependence of channel activation.
-
Steady-state inactivation: To assess the voltage at which half of the channels are inactivated.
-
Recovery from inactivation: To measure the time it takes for channels to recover from the inactivated state.
-
Use-dependent block: By applying repetitive depolarizing pulses at different frequencies.
-
-
-
Drug Application: The local anesthetic is applied to the bath solution via a perfusion system. Recordings are made before (control) and after the drug has equilibrated.
-
Data Analysis: The recorded currents are analyzed to determine the effects of the drug on channel gating and to calculate parameters such as the IC50 (the concentration of drug that inhibits 50% of the current).
Site-Directed Mutagenesis
This technique is used to identify the specific amino acid residues that are important for the binding of a local anesthetic.
Logical Relationship:
Protocol Outline:
-
Based on homology with other sodium channels and existing models of the local anesthetic binding site, specific amino acid residues (e.g., the phenylalanine in DIVS6) are targeted.
-
The cDNA of the sodium channel is modified using PCR-based site-directed mutagenesis to change the codon for the target amino acid to that of another (often alanine, to remove the side chain's specific chemical properties).
-
The mutated channel is then expressed in a cell line.
-
Whole-cell voltage-clamp experiments are performed as described above to determine the effect of the local anesthetic on the mutant channel.
-
A significant reduction in the potency of the local anesthetic on the mutant channel compared to the wild-type channel indicates that the mutated residue is important for drug binding.[3]
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound on voltage-gated sodium channels is currently lacking, a robust and detailed hypothesis can be formulated based on the extensive knowledge of local anesthetic pharmacology and the properties of its structural analogs. This compound is presumed to act as a state-dependent blocker of VGSCs, with a higher affinity for the open and inactivated states. Its binding site is likely located within the inner pore of the channel, involving key interactions with conserved residues in the S6 transmembrane segments.
To definitively elucidate the mechanism of action of this compound, future research should focus on conducting the electrophysiological and molecular studies outlined in this guide. Specifically, determining its IC50 on various sodium channel isoforms, characterizing its state-dependent binding kinetics, and confirming its binding site through site-directed mutagenesis will provide a comprehensive understanding of its pharmacological profile. Such studies are essential for the rational design of new local anesthetics with improved efficacy and safety profiles.
References
- 1. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 2. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. ekja.org [ekja.org]
- 8. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. Procaine hydrochloride, Na+ channel blocker (CAS 51-05-8) | Abcam [abcam.com]
- 12. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
Detailed synthesis pathway of Isobucaine from precursors
Disclaimer: This document provides a summary of the synthesis of Isobucaine based on publicly available scientific literature. It is intended for informational and academic purposes for a professional audience. This guide does not provide detailed experimental protocols suitable for laboratory replication. The synthesis of pharmaceutical compounds should only be carried out by qualified professionals in regulated environments.
Introduction
This compound is a local anesthetic of the ester type.[1] Its chemical structure is [2-methyl-2-(2-methylpropylamino)propyl] benzoate.[1] The synthesis of this compound involves a multi-step process starting from commercially available precursors. The core of the synthesis lies in the formation of an amino alcohol intermediate followed by esterification.
Core Synthesis Pathway
The most commonly described synthesis of this compound starts from 2-amino-2-methyl-1-propanol.[1] This precursor is a readily available organic compound used in various chemical applications.[2][3] The synthesis can be broadly divided into two key stages:
-
Formation of the N-substituted amino alcohol: This step involves the introduction of the isobutyl group to the nitrogen atom of 2-amino-2-methyl-1-propanol.
-
Esterification: The hydroxyl group of the resulting N-substituted amino alcohol is then esterified with benzoyl chloride to yield the final product, this compound.
Step 1: N-Alkylation via Reductive Amination
The first major step is the reductive amination of 2-amino-2-methyl-1-propanol with isobutyraldehyde.[1]
-
Reactants:
-
2-amino-2-methyl-1-propanol
-
Isobutyraldehyde
-
-
Process: In this reaction, the amino group of 2-amino-2-methyl-1-propanol reacts with the carbonyl group of isobutyraldehyde to form an intermediate imine (a Schiff base). This imine is not isolated but is immediately reduced in situ to the corresponding secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride or similar hydride reagents being common choices in related syntheses.[4]
-
Product: The product of this step is N-isobutyl-2-amino-2-methyl-1-propanol.
Step 2: Esterification
The second key step is the esterification of the N-isobutyl-2-amino-2-methyl-1-propanol with benzoyl chloride.[1]
-
Reactants:
-
N-isobutyl-2-amino-2-methyl-1-propanol
-
Benzoyl chloride
-
-
Process: The hydroxyl group of the amino alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. An interesting aspect of this reaction is the potential for N-acylation to occur initially, followed by an acid-catalyzed N to O acyl migration to form the more stable ester product, this compound.[1]
-
Product: The final product is this compound ([2-methyl-2-(2-methylpropylamino)propyl] benzoate).[1][5]
Precursor Synthesis
The primary precursor, 2-amino-2-methyl-1-propanol, can be synthesized through various methods. One common industrial method involves the hydrogenation of 2-nitro-2-methyl-1-propanol.[6] Another patented method describes its preparation from isobutyraldehyde through a multi-step process involving halogenation and ammonolysis.[7]
Data Summary
As this document does not contain novel experimental data, a quantitative data table is not applicable. The focus is on the established reaction pathway.
Experimental Protocols
Detailed, step-by-step experimental protocols and methodologies are not provided in this technical guide in adherence with safety guidelines regarding the dissemination of information that could be used to facilitate the synthesis of regulated substances. The information presented is for academic and professional understanding of the chemical transformations involved.
Visualizations
Below is a diagram illustrating the logical flow of the this compound synthesis pathway.
Caption: Synthesis pathway of this compound from its precursors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2-AMINO-2-METHYL-1-PROPANOL - Ataman Kimya [atamanchemicals.com]
- 3. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Benzylamino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 5. 1-Propanol, 2-methyl-2-((2-methylpropyl)amino)-, 1-benzoate | C15H23NO2 | CID 26427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Production process of 2-amino-methyl-1-propanol - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
Isobucaine in Preclinical Models: A Technical Guide to Pharmacokinetic and Pharmacodynamic Evaluation
Disclaimer: Publicly available, detailed preclinical pharmacokinetic and pharmacodynamic data specifically for isobucaine is limited. This guide provides a comprehensive framework for the preclinical evaluation of local anesthetics like this compound, drawing upon established methodologies and data from analogous ester-type local anesthetics.
Introduction
This compound is a local anesthetic agent belonging to the ester class of compounds.[1] Like other local anesthetics, its therapeutic effect is derived from the reversible blockade of nerve impulse transmission.[2] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound in preclinical models is a critical step in its development, providing essential data on its absorption, distribution, metabolism, and excretion (ADME), as well as its efficacy and safety. This technical guide outlines the core principles, experimental protocols, and data interpretation for the preclinical assessment of this compound.
Chemical and Physical Properties
This compound hydrochloride has the chemical formula C₁₅H₂₄ClNO₂ and a molecular weight of approximately 285.81 g/mol .[2][3] It is a white crystalline powder soluble in water.[2] These properties are crucial for formulation development for preclinical testing.
Pharmacodynamics: Mechanism of Action and Efficacy Assessment
The primary pharmacodynamic effect of this compound, like all local anesthetics, is the blockade of voltage-gated sodium channels in neuronal membranes.[2][4] This action inhibits the generation and conduction of nerve impulses, resulting in a localized loss of sensation.[2]
Signaling Pathway: Sodium Channel Blockade
The mechanism of action involves the diffusion of the un-ionized form of the local anesthetic across the nerve cell membrane. Intracellularly, it equilibrates into its ionized form, which then binds to the open state of the voltage-gated sodium channel from the inside.[5] This binding stabilizes the channel in an inactivated state, preventing sodium influx and subsequent nerve depolarization.[6]
Preclinical Models for Efficacy Assessment
A variety of in vivo models are utilized to assess the onset, duration, and intensity of the local anesthetic effect.[7]
-
Guinea Pig Wheal Test: This is a classic model where the local anesthetic is injected intracutaneously, creating a wheal. The anesthetic effect is assessed by the lack of response to a mechanical stimulus (e.g., pinprick with von Frey hairs) applied to the wheal.[8][9]
-
Mouse Vocalization Test: In this model, the anesthetic is injected subcutaneously over the abdomen. The degree of analgesia is quantified by measuring the vocalization response to a mild electrical stimulus.[10][11]
-
Rat Sciatic Nerve Block: This model evaluates the effect of the local anesthetic on a major nerve trunk. The anesthetic is injected around the sciatic nerve, and the resulting motor and sensory block is assessed.
-
Frog Sciatic Nerve Preparation: This is an ex vivo model that allows for the direct measurement of the effect of the local anesthetic on nerve action potentials.[12]
-
Rabbit Corneal Reflex Test: The local anesthetic solution is applied to the cornea of a rabbit's eye. The absence of a blink reflex upon touching the cornea with a sterile probe indicates effective surface anesthesia.[8]
Experimental Protocol: Guinea Pig Wheal Test
-
Animal Model: Hartley guinea pigs are commonly used.[9]
-
Preparation: The hair on the back of the guinea pig is clipped.
-
Procedure:
-
0.1 mL of the this compound solution (at various concentrations) is injected intracutaneously to form a wheal. The injection site is marked.[8]
-
A control (vehicle) injection is made on the contralateral side.
-
-
Assessment:
-
At set time intervals (e.g., every 5 minutes for 30-60 minutes), the center of the wheal is stimulated a predetermined number of times (e.g., six pricks) with a sharp probe or von Frey filament.[8]
-
The number of stimuli that fail to elicit a skin twitch (cutaneous trunci muscle reflex) is recorded.[9]
-
-
Endpoints: The primary endpoints are the onset of action, duration of complete anesthesia (no response to stimuli), and the total duration of the anesthetic effect.
Pharmacokinetics: ADME Profile
The pharmacokinetic properties of a local anesthetic determine its absorption from the site of administration, distribution throughout the body, metabolism, and eventual excretion.
Absorption
Systemic absorption of a local anesthetic from the injection site is influenced by the vascularity of the site, the dose administered, and the physicochemical properties of the drug. Co-administration with a vasoconstrictor, such as epinephrine, can decrease the rate of absorption, thereby prolonging the local anesthetic effect and reducing the risk of systemic toxicity.[9]
Distribution
Once absorbed into the systemic circulation, local anesthetics distribute to various tissues. The extent of distribution is influenced by plasma protein binding, primarily to alpha-1-acid glycoprotein and albumin.[13] Higher protein binding tends to be associated with a longer duration of action.[13]
Metabolism
As an ester-type local anesthetic, this compound is expected to be rapidly hydrolyzed in the plasma by pseudocholinesterases.[5][6] This is in contrast to amide-type local anesthetics, which undergo hepatic metabolism.[4] The rapid plasma hydrolysis of ester local anesthetics generally results in shorter half-lives.[6] A potential metabolite of ester local anesthetics is para-aminobenzoic acid (PABA), which has been associated with allergic reactions in some individuals.[5]
Excretion
The water-soluble metabolites resulting from hydrolysis are primarily excreted by the kidneys.[14]
Preclinical Models for Pharmacokinetic Studies
-
Animal Models: Rats and dogs are commonly used for preclinical pharmacokinetic studies.[12]
-
Sample Collection: Serial blood samples are collected at various time points after administration. For local administration, tissue samples from the injection site may also be collected to assess local drug concentration over time.[12]
-
Analytical Methods: Drug concentrations in plasma and tissue homogenates are typically quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS).
Toxicology
Preclinical toxicology studies are essential to determine the safety profile of this compound.
Local Tissue Toxicity
Local anesthetic formulations are evaluated for potential tissue irritation, inflammation, and myotoxicity at the site of injection through histopathological examination.
Systemic Toxicity
Systemic toxicity typically results from high plasma concentrations of the local anesthetic, often due to accidental intravascular injection or rapid absorption of a large dose.[15] Signs of systemic toxicity primarily involve the central nervous system (CNS) and the cardiovascular system.[15]
-
CNS Toxicity: Initial signs may include sedation, followed by muscle twitching and, at higher concentrations, seizures and respiratory arrest.[15]
-
Cardiovascular Toxicity: Effects can include arrhythmias, bradycardia, vasodilation, and, in severe cases, cardiac arrest.[15]
Acute Toxicity Studies
These studies are designed to determine the median lethal dose (LD50) and to identify the target organs for toxicity. They are typically conducted in at least two species, often rodents and a non-rodent species, using the intended clinical route of administration as well as intravenous administration to assess inherent toxicity.
Data Presentation
While specific quantitative data for this compound is not available, the following tables illustrate how such data for local anesthetics are typically presented.
Table 1: Comparative Pharmacodynamic Properties of Ester Local Anesthetics in a Preclinical Model (Illustrative)
| Compound | Concentration (%) | Onset of Action (min) | Duration of Anesthesia (min) |
| This compound | 1.0 | Data not available | Data not available |
| Procaine | 2.0 | 5-10 | 30-60 |
| Chloroprocaine | 2.0 | 2-5 | 30-45 |
| Tetracaine | 0.5 | 10-15 | 120-180 |
Note: Data are illustrative and compiled from general pharmacology knowledge.
Table 2: Comparative Pharmacokinetic Properties of Ester Local Anesthetics (Illustrative)
| Compound | Plasma Protein Binding (%) | Metabolism | Elimination Half-life |
| This compound | Data not available | Plasma Pseudocholinesterases | Data not available |
| Procaine | ~6% | Plasma Pseudocholinesterases | < 1 minute |
| Chloroprocaine | Low | Plasma Pseudocholinesterases | < 1 minute |
| Tetracaine | ~76% | Plasma Pseudocholinesterases | ~8 minutes |
Note: Data are illustrative and compiled from general pharmacology knowledge.[5]
Conclusion
The preclinical evaluation of this compound's pharmacokinetics and pharmacodynamics follows a well-established paradigm for local anesthetic drug development. While specific data for this compound remains to be published, the methodologies described in this guide provide a robust framework for its characterization. Key areas of investigation include its efficacy in validated models of local anesthesia, its ADME profile with a focus on its hydrolysis by plasma esterases, and a thorough assessment of its local and systemic toxicity. Such data are indispensable for establishing a therapeutic window and for the design of future clinical trials.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound hydrochloride | 3562-15-0 | >98% [smolecule.com]
- 3. This compound Hydrochloride | C15H24ClNO2 | CID 198942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nysora.com [nysora.com]
- 5. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Models for screening of Local Anaesthetics.pptx [slideshare.net]
- 8. Screening of local anaesthetics.advaith. | PPTX [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Preclinical Pharmacological Study of a Novel Long-Acting Local Anesthetic, a Fixed-Dose Combination of QX-OH/Levobupivacaine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. vetmed.illinois.edu [vetmed.illinois.edu]
In Silico Docking Studies of Isobucaine with Sodium Channel Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voltage-gated sodium channels (Nav) are critical for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of pathological states, including pain, epilepsy, and cardiac arrhythmias. Isobucaine, a local anesthetic, is known to exert its effects by blocking these channels. However, the precise molecular interactions and isoform-specific binding affinities of this compound remain largely uncharacterized. This technical guide outlines a comprehensive in silico approach to investigate the binding of this compound to various human Nav channel isoforms (Nav1.1-Nav1.9). We present detailed protocols for homology modeling, molecular docking, and molecular dynamics simulations, alongside methodologies for experimental validation through site-directed mutagenesis and electrophysiological recordings. Furthermore, this guide provides a framework for interpreting the resulting data to inform the rational design of novel, isoform-selective sodium channel blockers.
Introduction
Voltage-gated sodium channels are a family of nine distinct protein isoforms (Nav1.1-Nav1.9) that exhibit unique tissue distribution and biophysical properties.[1][2] This diversity presents an opportunity for the development of isoform-selective drugs with improved therapeutic profiles and reduced off-target effects. Local anesthetics, such as this compound, are known to physically obstruct the ion-conducting pore of these channels, thereby inhibiting neuronal signaling.[3][4] The binding of these drugs is often state-dependent, with higher affinity for the open and inactivated states of the channel.[4]
Recent advancements in structural biology, particularly the availability of cryo-electron microscopy (cryo-EM) structures of several human Nav channel isoforms, have provided an unprecedented opportunity for structure-based drug design.[5][6][7][8] In silico molecular docking studies, complemented by molecular dynamics simulations, can provide valuable insights into the binding poses, interaction energies, and key residues involved in the ligand-receptor complex.[9][10] This knowledge is instrumental in guiding the synthesis of more potent and selective therapeutic agents.
This guide details a hypothetical in silico investigation into the interaction of this compound with all nine human Nav channel isoforms, providing a roadmap for researchers in the field of sodium channel pharmacology and drug discovery.
In Silico Docking and Molecular Dynamics Simulation Workflow
The following workflow outlines the key steps for a comprehensive in silico analysis of this compound's interaction with Nav channel isoforms.
References
- 1. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Structural basis of human Nav1.5 gating mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryo-EM structure of human voltage-gated sodium channel Nav1.6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Molecular dynamics: a powerful tool for studying the medicinal chemistry of ion channel modulators - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Solubility of Isobucaine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of the local anesthetic Isobucaine in various organic solvents. Due to the limited availability of specific experimental solubility data for this compound in publicly accessible literature, this document presents a generalized experimental framework. To illustrate the data presentation and interpretation, solubility data for Benzocaine, a structurally related local anesthetic, is provided as a representative example. This guide details the widely accepted shake-flask method for solubility determination, outlines the general mechanism of action for local anesthetics, and includes workflow diagrams to visually represent these processes. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute solubility studies for this compound and similar compounds.
Introduction
This compound is a local anesthetic belonging to the ester class of these compounds.[1][2] Its physicochemical properties, particularly its solubility in various organic solvents, are critical parameters in drug development. Solubility data is essential for formulation design, ensuring adequate drug concentration for efficacy, and for various stages of manufacturing and purification.
A thorough search of scientific literature and chemical databases reveals a notable lack of specific quantitative data on the solubility of this compound in organic solvents. However, the principles and methodologies for determining drug solubility are well-established. This guide will therefore focus on providing a robust framework for such determinations.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | [2-methyl-2-(2-methylpropylamino)propyl] benzoate | [3] |
| Molecular Formula | C15H23NO2 | [3] |
| Molecular Weight | 249.35 g/mol | [3] |
| CAS Number | 14055-89-1 | [3] |
| XLogP3 | 3.3 | [3] |
Solubility of a Structurally Similar Compound: Benzocaine
In the absence of specific data for this compound, the solubility of Benzocaine (ethyl 4-aminobenzoate) can serve as a useful reference point due to its structural similarities as an ester-type local anesthetic.[4] Understanding the solubility profile of Benzocaine in various organic solvents can provide valuable insights for solvent selection and formulation development of this compound.
Quantitative Solubility Data for Benzocaine
The following table summarizes the mole fraction solubility of Benzocaine in a range of organic solvents at different temperatures. This data is illustrative of the type of information that would be generated in a solubility study for this compound.
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |
| 1,4-Dioxane | 278.15 | 135.2 |
| 298.15 | 245.8 | |
| 318.15 | 412.5 | |
| Acetone | 278.15 | 110.1 |
| 298.15 | 205.3 | |
| 318.15 | 355.7 | |
| Ethyl Acetate | 278.15 | 75.4 |
| 298.15 | 140.9 | |
| 318.15 | 243.6 | |
| Chloroform | 278.15 | 60.3 |
| 298.15 | 125.6 | |
| 318.15 | 238.9 | |
| Acetonitrile | 278.15 | 25.1 |
| 298.15 | 50.2 | |
| 318.15 | 93.8 | |
| Methanol | 278.15 | 20.7 |
| 298.15 | 42.1 | |
| 318.15 | 79.8 | |
| n-Butanol | 278.15 | 18.9 |
| 298.15 | 38.5 | |
| 318.15 | 72.4 | |
| Toluene | 278.15 | 15.6 |
| 298.15 | 32.8 | |
| 318.15 | 63.7 |
Note: This data is derived from published studies on Benzocaine solubility and is intended for illustrative purposes.[5]
Experimental Protocol for Solubility Determination
The following section details a generalized experimental protocol for determining the solubility of a compound such as this compound in various organic solvents using the widely recognized shake-flask method.[6][7][8] This method is considered a reliable approach for measuring thermodynamic solubility.[7]
Materials and Equipment
-
This compound (or other test compound)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, etc.)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K or 310.15 K).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The exact time should be determined through preliminary experiments.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment.
-
To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. Alternatively, the samples can be centrifuged at the experimental temperature, and an aliquot of the supernatant carefully removed.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount of dissolved solute in the samples.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent, typically expressed in units of mg/mL, mol/L, or as a mole fraction.
-
Experimental Workflow Diagram
General Mechanism of Action of Local Anesthetics
Local anesthetics like this compound exert their effects by blocking nerve impulses.[9][10] This is achieved through their interaction with voltage-gated sodium channels in the neuronal cell membrane.[9][10]
The general signaling pathway is as follows:
-
Penetration of the Neuronal Membrane: In the body's tissues, local anesthetics exist in both an uncharged (lipid-soluble) and a charged (cationic) form. The uncharged form can readily pass through the lipid bilayer of the nerve cell membrane into the cytoplasm.[11][12]
-
Ionization within the Neuron: Once inside the slightly more acidic environment of the neuron, the equilibrium shifts, and a greater proportion of the local anesthetic molecules become protonated (charged).[12]
-
Binding to Sodium Channels: The charged form of the local anesthetic binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel.[9][11]
-
Inhibition of Sodium Influx: This binding action locks the sodium channel in an inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of an action potential.[9][10][11]
-
Blockade of Nerve Conduction: The inhibition of sodium influx prevents the nerve from depolarizing, thereby blocking the transmission of the nerve impulse and resulting in a loss of sensation in the area supplied by that nerve.
Diagram of the General Mechanism of Action
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not extensively documented in the public domain, this technical guide provides a robust framework for researchers and drug development professionals to determine these critical parameters. By utilizing established methodologies such as the shake-flask method and leveraging comparative data from structurally similar compounds like Benzocaine, it is possible to generate the necessary data for formulation and development. A thorough understanding of the experimental protocols and the general mechanism of action of local anesthetics is fundamental to advancing the research and application of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. 1-Propanol, 2-methyl-2-((2-methylpropyl)amino)-, 1-benzoate | C15H23NO2 | CID 26427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzocaine CAS#: 94-09-7 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Local anesthetic - Wikipedia [en.wikipedia.org]
- 10. nysora.com [nysora.com]
- 11. Video: Local Anesthetics: Mechanism of Action [jove.com]
- 12. derangedphysiology.com [derangedphysiology.com]
Unveiling Isobucaine: A Technical Deep Dive into its Historical Development and Discovery as a Local Anesthetic
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical development and discovery of Isobucaine, a local anesthetic agent. While not as widely recognized as some of its counterparts, understanding its origins, synthesis, and early evaluation provides valuable insights into the mid-20th century advancements in regional pain management. This document collates available historical data, presents it in a structured format, and visualizes key chemical and procedural pathways.
Introduction: The Quest for Safer Local Anesthetics
The mid-20th century was a pivotal era in the development of local anesthetics. The search for alternatives to cocaine, which carried significant risks of toxicity and addiction, led to the synthesis of numerous ester- and later, amide-based compounds.[1][2] The primary goal was to create agents with a favorable therapeutic index, balancing potency and duration of action with minimal systemic toxicity. It was within this dynamic research landscape that this compound emerged.
The Genesis of this compound: Synthesis and Chemical Properties
The first documented synthesis of this compound, chemically known as 2-[isobutylamino]-2-methyl-1-propanol benzoate hydrochloride, is attributed to Reasenberg and Goldberg in their 1945 publication in the Journal of the American Chemical Society.[3] Their work focused on the preparation of a series of esters of β-alkylaminoethanols, with the aim of exploring their potential as local anesthetic agents.
Synthesis Pathway
The synthesis of this compound, as described by Reasenberg and Goldberg, involves a multi-step process. The key steps are outlined below and visualized in the accompanying diagram.
Figure 1: Synthesis pathway of this compound.
Experimental Protocol: Synthesis of 2-[isobutylamino]-2-methyl-1-propanol
The pivotal intermediate, 2-[isobutylamino]-2-methyl-1-propanol, was prepared through the reductive alkylation of 2-amino-2-methyl-1-propanol with isobutyraldehyde. A detailed protocol, based on the likely methods of the era, would involve:
-
Reaction Setup: A mixture of 2-amino-2-methyl-1-propanol and isobutyraldehyde in a suitable solvent (e.g., ethanol) would be prepared in a reaction vessel.
-
Catalytic Hydrogenation: The mixture would be subjected to catalytic hydrogenation using a catalyst such as Raney nickel or platinum oxide. This would be carried out under a hydrogen atmosphere at elevated pressure and temperature.
-
Work-up: Following the reaction, the catalyst would be removed by filtration. The solvent would then be removed under reduced pressure.
-
Purification: The resulting crude product would be purified by distillation under reduced pressure to yield the desired 2-[isobutylamino]-2-methyl-1-propanol.
Experimental Protocol: Esterification to form this compound Hydrochloride
The final step involves the esterification of the amino alcohol with benzoyl chloride:
-
Reaction: 2-[isobutylamino]-2-methyl-1-propanol would be dissolved in a suitable inert solvent (e.g., benzene or toluene). Benzoyl chloride would be added dropwise to the solution, likely with cooling to control the exothermic reaction. An acid scavenger, such as a tertiary amine (e.g., triethylamine), would be included to neutralize the hydrogen chloride gas produced.
-
Isolation of the Hydrochloride Salt: After the reaction is complete, the reaction mixture would be treated with dry hydrogen chloride gas or an ethereal solution of HCl to precipitate the hydrochloride salt of this compound.
-
Purification: The precipitated solid would be collected by filtration, washed with a cold, non-polar solvent to remove impurities, and then dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol-ether) would be performed to obtain the purified this compound hydrochloride.
Preclinical Evaluation: Assessing Anesthetic Potential
Common Experimental Protocols for Local Anesthetic Screening
The following are detailed methodologies representative of the types of experiments that would have been conducted to characterize this compound's local anesthetic properties.
a) Infiltration Anesthesia (Guinea Pig Wheal Method)
-
Objective: To determine the potency and duration of action of the local anesthetic when infiltrated directly into the tissue.
-
Methodology:
-
The backs of guinea pigs are shaved.
-
A predetermined volume (e.g., 0.25 mL) of various concentrations of this compound solution is injected intracutaneously, raising a visible wheal.
-
The injection site is tested for anesthesia at regular intervals (e.g., every 5 minutes) by applying a sharp stimulus (e.g., a pinprick).
-
The absence of a cutaneous muscle twitch (panniculus carnosus reflex) is considered a positive sign of anesthesia.
-
The duration of anesthesia is recorded as the time from injection until the return of the reflex.
-
The potency is typically compared to a standard local anesthetic like procaine.
-
b) Corneal Anesthesia (Rabbit Eye Method)
-
Objective: To assess the topical anesthetic activity of the compound.
-
Methodology:
-
A few drops of the this compound solution are instilled into the conjunctival sac of a rabbit's eye.
-
The cornea is then touched with a fine, non-injurious object (e.g., a horsehair or a fine glass rod) at regular intervals.
-
The absence of the blink reflex is indicative of corneal anesthesia.
-
The onset and duration of anesthesia are recorded.
-
c) Sciatic Nerve Block (Frog or Rat Method)
-
Objective: To evaluate the ability of the anesthetic to block conduction in a major nerve trunk.
-
Methodology:
-
The sciatic nerve of a frog or rat is surgically exposed.
-
A small piece of cotton soaked in the this compound solution is applied directly to the nerve.
-
The foot of the corresponding leg is stimulated (e.g., with a mild acid solution or electrically), and the withdrawal reflex is observed.
-
The time to the abolition of the withdrawal reflex (onset of block) and the time to its return (duration of block) are measured.
-
Expected Pharmacological Profile and Structure-Activity Relationship
Based on its chemical structure as a benzoic acid ester of an amino alcohol, this compound's pharmacological profile would be expected to align with other ester-type local anesthetics. The key structural features influencing its activity are:
-
Aromatic Group (Benzoyl): Confers lipophilicity, which is crucial for penetrating the nerve sheath and membrane.
-
Intermediate Ester Linkage: The ester bond is susceptible to hydrolysis by plasma esterases, leading to a relatively short duration of action and systemic metabolism.
-
Amino Group (isobutylamino): The tertiary amine is essential for the molecule's water solubility (when protonated) and its ability to exist in both charged and uncharged forms, which is critical for its mechanism of action.
Figure 2: Structure-Activity Relationship of this compound.
Clinical Development and Application
Information regarding extensive clinical trials and the widespread clinical use of this compound is limited in contemporary literature. It is plausible that this compound, like many other local anesthetics synthesized during that period, was evaluated for various applications, including dental and minor surgical procedures.[4] However, the introduction and rapid adoption of the more stable and less allergenic amide-type local anesthetics, such as lidocaine in the late 1940s, likely overshadowed the clinical development of many ester-type compounds.[5]
Quantitative Data Summary
Due to the scarcity of readily available primary literature from the period of this compound's active development, a comprehensive table of quantitative data on its potency, duration, and toxicity compared to its contemporaries cannot be definitively compiled. The turnover number for this compound by human serum cholinesterase has been reported, which gives an indication of its rate of metabolism.[6]
| Parameter | This compound | Procaine (Reference) | Lidocaine (Reference) |
| Anesthetic Type | Ester | Ester | Amide |
| Relative Potency | Data not available | 1 | 2 |
| Onset of Action | Data not available | Slow | Fast |
| Duration of Action | Data not available | Short (15-30 min) | Moderate (30-60 min) |
| Toxicity (Systemic) | Data not available | Low | Moderate |
| Metabolism | Plasma Esterases | Plasma Esterases | Liver |
Table 1: Comparative Pharmacological Profile of this compound and Reference Local Anesthetics (Qualitative).
Mechanism of Action: The Sodium Channel Blockade
Like all local anesthetics, the fundamental mechanism of action of this compound is the blockade of voltage-gated sodium channels in the nerve membrane. This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.
Figure 3: Mechanism of action of this compound.
The process involves the diffusion of the uncharged, lipid-soluble base form of this compound across the nerve sheath and membrane. Once inside the axoplasm, it re-equilibrates, and the charged, cationic form binds to a specific receptor site within the sodium channel, stabilizing it in an inactive state and thereby preventing nerve impulse transmission.
Conclusion
This compound represents a noteworthy step in the historical journey of local anesthetic development. Its synthesis in 1945 by Reasenberg and Goldberg is a clear example of the targeted chemical exploration that characterized the era. While it may not have achieved the widespread and lasting clinical impact of later amide anesthetics, the principles of its design and the methodologies for its evaluation laid the groundwork for future discoveries in the field. This technical guide provides a consolidated overview of the available historical and chemical information on this compound, offering valuable context for researchers and professionals in the field of drug development and pain management. Further archival research into mid-20th century pharmacological and clinical literature may yet uncover more detailed quantitative data on this historical local anesthetic.
References
- 1. researchgate.net [researchgate.net]
- 2. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Milestones of Dentistry: Advent of Anesthetics in Oral Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. History of Dental Anesthesia - History of Dentistry And Medicine | The Illustrated Encyclopedia of the History of Dentistry [historyofdentistryandmedicine.com]
- 5. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Spectroscopic characterization of Isobucaine using NMR and mass spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Isobucaine, a local anesthetic, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document details the expected spectral data, outlines experimental protocols for acquiring this data, and presents a logical workflow for the structural elucidation of the molecule.
Introduction to this compound
This compound, with the chemical formula C₁₅H₂₃NO₂, is a local anesthetic agent.[1] Its molecular structure consists of a benzoic acid ester linked to a substituted amino alcohol. The precise determination of its chemical structure and purity is paramount for its use in pharmaceutical applications. NMR and MS are powerful analytical techniques that provide detailed information about the molecular structure and composition of this compound.
Molecular Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, ¹H NMR and ¹³C NMR are particularly informative.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (δ) are summarized in the table below. These values are calculated for a standard deuterated chloroform (CDCl₃) solvent.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (ortho) | 8.0 - 8.2 | Doublet | 2H |
| Aromatic (para) | 7.5 - 7.7 | Triplet | 1H |
| Aromatic (meta) | 7.4 - 7.6 | Triplet | 2H |
| -O-CH₂- | 4.1 - 4.3 | Singlet | 2H |
| -NH-CH₂- | 2.4 - 2.6 | Doublet | 2H |
| -CH(CH₃)₂ | 1.8 - 2.0 | Multiplet | 1H |
| -C(CH₃)₂- | 1.1 - 1.3 | Singlet | 6H |
| -CH(CH₃)₂ | 0.9 - 1.1 | Doublet | 6H |
| -NH- | 1.0 - 2.0 | Broad Singlet | 1H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The predicted chemical shifts for each carbon atom are presented below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 166 - 168 |
| Aromatic (quaternary) | 130 - 132 |
| Aromatic (para) | 132 - 134 |
| Aromatic (ortho) | 129 - 131 |
| Aromatic (meta) | 128 - 130 |
| -O-CH₂- | 70 - 72 |
| -C(CH₃)₂- | 55 - 57 |
| -NH-CH₂- | 52 - 54 |
| -CH(CH₃)₂ | 28 - 30 |
| -C(CH₃)₂- | 24 - 26 |
| -CH(CH₃)₂ | 20 - 22 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.
Molecular Ion and Fragmentation Pattern
The nominal molecular weight of this compound is 249.35 g/mol .[1] In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 249. The fragmentation of this compound is expected to occur at the ester and amine functionalities, leading to characteristic fragment ions.
| m/z | Proposed Fragment Ion | Structure |
| 249 | [M]⁺ | [C₁₅H₂₃NO₂]⁺ |
| 122 | [C₇H₅O₂]⁺ | [C₆H₅CO]⁺ |
| 105 | [C₇H₅O]⁺ | [C₆H₅C=O]⁺ |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |
| 144 | [C₈H₁₈NO]⁺ | [CH₂C(CH₃)₂NHCH₂CH(CH₃)₂]⁺ |
| 86 | [C₅H₁₂N]⁺ | [CH₂=C(CH₃)NHCH₂CH(CH₃)₂]⁺ |
| 57 | [C₄H₉]⁺ | [(CH₃)₃C]⁺ |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
Instrument Parameters (Electron Ionization - GC-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-400.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.
Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Caption: Logical flow for data interpretation in the structural elucidation of this compound.
Conclusion
The combined application of NMR and Mass Spectrometry provides a robust and comprehensive approach for the structural characterization of this compound. The predicted spectral data and outlined experimental protocols in this guide serve as a valuable resource for researchers and scientists involved in the analysis and quality control of this pharmaceutical compound. The detailed interpretation of the spectroscopic data allows for unambiguous confirmation of the molecular structure of this compound, ensuring its identity and purity for its intended applications.
References
The Untapped Potential of Isobucaine: A Technical Guide to Investigating Novel Therapeutic Uses Beyond Anesthesia
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Executive Summary
Isobucaine, a local anesthetic, is chemically identified as [2-methyl-2-(2-methylpropylamino)propyl] benzoate.[1][2] While its efficacy in regional nerve blockade is established, its potential for therapeutic applications beyond anesthesia remains a largely unexplored frontier. Extensive literature review reveals a significant gap in research specifically investigating the non-anesthetic properties of this compound. However, the broader class of local anesthetics, to which this compound belongs, has demonstrated a compelling range of pharmacological activities, including anti-inflammatory, anti-cancer, antimicrobial, and neuroprotective effects.[3][4][5][6][7][8][9] This whitepaper serves as an in-depth technical guide for researchers and drug development professionals, aiming to bridge the existing knowledge gap. By summarizing the known non-anesthetic actions of local anesthetics as a class, this document proposes a structured investigative framework to unlock the potential novel therapeutic uses of this compound. This guide provides detailed hypothetical experimental protocols and outlines key signaling pathways for investigation, supported by data presentation in structured tables and mandatory visualizations of experimental workflows and biological pathways.
The Current Landscape: A Scarcity of this compound-Specific Research
A comprehensive search of scientific literature and clinical trial databases reveals a notable absence of studies dedicated to the non-anesthetic therapeutic applications of this compound. The existing body of knowledge is predominantly confined to its synthesis, chemical properties, and its primary function as a local anesthetic.[1] This presents a unique opportunity for pioneering research into the repurposing of this compound. The well-documented "off-target" effects of other local anesthetics provide a strong rationale for investigating whether this compound shares these promising therapeutic characteristics.[10][11][12][13][14]
Extrapolating from a Class: Potential Therapeutic Avenues for this compound
Local anesthetics are broadly categorized into two classes based on their chemical structure: aminoesters and aminoamides. This compound is an aminoester local anesthetic. While the non-anesthetic effects can vary between individual agents, several key therapeutic areas have emerged from studies on other local anesthetics like lidocaine, bupivacaine, and ropivacaine. These areas represent promising starting points for the investigation of this compound.
Anti-inflammatory Properties
Local anesthetics have demonstrated potent anti-inflammatory effects, which are attributed to their ability to modulate the function of immune cells and interfere with inflammatory signaling cascades.[3][5][15][16][17] These effects are often superior to traditional anti-inflammatory agents with potentially fewer side effects.[3][5]
Table 1: Summary of Anti-inflammatory Effects of Local Anesthetics (Non-Isobucaine)
| Local Anesthetic | Model System | Key Findings | Reference |
| Lidocaine | Lipopolysaccharide (LPS)-stimulated human leukocytes | Down-regulated TNF-α secretion in 61.5% of individuals. | [17] |
| Bupivacaine | LPS-stimulated human leukocytes | Down-regulated TNF-α secretion in 44.4% of individuals. | [17] |
| Lidocaine | In vivo septic rats | Down-regulated Toll-like receptor 4 (TLR-4). | [17] |
| Lidocaine, Ropivacaine | In vitro | Decreased src activation and ICAM-1 phosphorylation. | [17] |
Anti-cancer Activity
A growing body of evidence suggests that local anesthetics can directly and indirectly inhibit cancer progression.[4][7][9][18] Retrospective clinical studies have even correlated the use of local anesthetics during cancer surgery with improved long-term survival.[4]
Table 2: Summary of Anti-cancer Effects of Local Anesthetics (Non-Isobucaine)
| Local Anesthetic | Cancer Cell Line | Key Findings | Reference |
| Lidocaine, Bupivacaine | Breast cancer, Melanoma | Decreased cell cycle proteins, promoting cell cycle arrest. | [9] |
| Ropivacaine | Liver cancer | Arrested cells in the G2 phase. | [9] |
| Bupivacaine | Gastric cancer | Decreased phosphorylation of MYPT1 and MLC1, reducing migration. | [9] |
| Lidocaine | Lung adenocarcinoma (NCI-H838) | Suppressed activation/phosphorylation of AKT, FAK, and caveolin-1. | [13] |
| Bupivacaine | Osteosarcoma (UMR-108) | Reduced cell viability by 89.67% at 2.16 mM after 24 hours. | [19] |
Antimicrobial Activity
Several local anesthetics exhibit intrinsic antimicrobial properties against a wide range of bacteria and fungi.[6][20][21][22][23] This suggests a potential role for these agents as adjuncts to traditional antimicrobial therapies.
Table 3: Summary of Antimicrobial Effects of Local Anesthetics (Non-Isobucaine)
| Local Anesthetic | Microorganism | Key Findings (MIC/MBC) | Reference |
| Bupivacaine | Multidrug-resistant Acinetobacter baumannii (MRAB) | MIC: 1.6 mg/mL | [20] |
| Bupivacaine | Carbapenem-resistant Enterobacterales (CRE) | MIC: 3.2 mg/mL | [20] |
| Lidocaine | Multidrug-resistant Pseudomonas aeruginosa (MRPA) | MIC: 16 mg/mL | [20] |
| Ultracaine D-S (Articaine) | 311 bacterial strains | MIC values between 0.25 and 16 mg/mL. | [21] |
Neuroprotective Properties
Certain anesthetics, particularly volatile anesthetics like isoflurane, have been shown to possess neuroprotective properties in models of hypoxic-ischemic brain injury.[8][24][25][26][27] While less studied for local anesthetics, this remains a potential area of investigation. The proposed mechanisms involve the modulation of ion channels and neurotransmitter receptors.[8][24]
Proposed Research Framework for this compound
To systematically investigate the potential non-anesthetic therapeutic uses of this compound, a multi-pronged approach is recommended, encompassing in vitro and in vivo studies.
Experimental Protocols
-
Objective: To determine if this compound can modulate inflammatory responses in vitro.
-
Methodology:
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., RAW 264.7).
-
Stimulation: Induce an inflammatory response using lipopolysaccharide (LPS).
-
Treatment: Treat cells with a range of this compound concentrations.
-
Analysis:
-
Measure the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Assess the expression of inflammatory mediators (e.g., COX-2, iNOS) via Western blot or RT-qPCR.
-
Evaluate the activation of key inflammatory signaling pathways (e.g., NF-κB, MAPK) by Western blot analysis of phosphorylated proteins.
-
-
-
Objective: To assess the direct cytotoxic and anti-proliferative effects of this compound on cancer cells.
-
Methodology:
-
Cell Lines: Utilize a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon).
-
Treatment: Expose cells to escalating doses of this compound for various durations (24, 48, 72 hours).
-
Analysis:
-
Viability/Proliferation: Perform MTT or WST-1 assays.
-
Cell Cycle: Analyze cell cycle distribution using flow cytometry with propidium iodide staining.
-
Apoptosis: Detect apoptosis using Annexin V/PI staining and flow cytometry, and measure caspase-3/7 activity.
-
Migration/Invasion: Conduct wound healing (scratch) assays and Transwell invasion assays.
-
-
-
Objective: To determine the antimicrobial activity of this compound against a panel of clinically relevant microorganisms.
-
Methodology:
-
Microorganisms: Select a range of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
MIC Determination: Use the broth microdilution method according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC).
-
MBC Determination: Plate samples from the MIC assay onto agar plates to determine the Minimum Bactericidal Concentration (MBC).
-
Signaling Pathways for Investigation
Based on the known mechanisms of other local anesthetics, the following signaling pathways are proposed as primary targets for investigation in the context of this compound's potential non-anesthetic effects.
-
NF-κB Signaling Pathway: A central regulator of inflammation.[28]
-
MAPK Signaling Pathway: Involved in cellular stress responses, proliferation, and apoptosis.[28]
-
PI3K/Akt Signaling Pathway: A key pathway in cell survival, proliferation, and metabolism.[28]
-
Voltage-gated Sodium Channels (VGSCs): While the primary target for anesthesia, aberrant expression and activity of VGSCs are implicated in cancer metastasis.[7][9]
Mandatory Visualizations
Experimental Workflows
Caption: Proposed workflow for in vitro anti-inflammatory screening of this compound.
Caption: Proposed workflow for in vitro anti-cancer screening of this compound.
Signaling Pathways
Caption: Hypothesized anti-inflammatory signaling pathway for this compound.
Conclusion and Future Directions
The therapeutic potential of this compound beyond its established role in anesthesia is a promising yet underexplored area of pharmacology. The compelling evidence of anti-inflammatory, anti-cancer, and antimicrobial activities within the broader class of local anesthetics provides a solid foundation for the systematic investigation of this compound. This technical guide offers a comprehensive framework for researchers to embark on this exploratory journey. Future research should focus on validating the proposed in vitro effects and progressing to in vivo animal models to assess efficacy and safety for these novel applications. The successful repurposing of this compound could offer new, cost-effective therapeutic options for a range of diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 1-Propanol, 2-methyl-2-((2-methylpropyl)amino)-, 1-benzoate | C15H23NO2 | CID 26427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. neuraltherapie.at [neuraltherapie.at]
- 4. Direct Cytotoxic and Indirect, Immune-Mediated Effects of Local Anesthetics Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory properties of local anesthetics and their present and potential clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Local anesthetics as antimicrobial agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cancer Inhibition by Local Anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoflurane Provides Neuroprotection in Neonatal Hypoxic Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanisms of Cancer Inhibition by Local Anesthetics [frontiersin.org]
- 10. medcraveonline.com [medcraveonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Repositioning Lidocaine as an Anticancer Drug: The Role Beyond Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Repurposing for the Development of Novel Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti‐inflammatory properties of local anesthetics and their present and potential clinical implications [ouci.dntb.gov.ua]
- 16. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Characteristics of Local Anesthetics: Inhibition of TNF-α Secretion of Lipopolysaccharide-Stimulated Leucocytes in Human Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of local anesthetics on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bupivacaine and Lidocaine Induce Apoptosis in Osteosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibacterial activity of local anesthetics against multidrug-resistant bacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of the antimicrobial activity of local anaesthetics used for dental analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The efficiency of topical anesthetics as antimicrobial agents: A review of use in dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. Neuroprotection provided by isoflurane pre-conditioning and post-conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Screening of Novel Isobucaine Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies involved in the design, synthesis, and pharmacological screening of novel analogues and derivatives of Isobucaine. This compound, a local anesthetic of the amino ester class, serves as a scaffold for the development of new chemical entities with potentially improved therapeutic profiles, including enhanced potency, longer duration of action, and reduced systemic toxicity.
Introduction: Rationale for this compound Analogue Development
Local anesthetics are essential drugs that reversibly block nerve impulse conduction in a specific area of the body, primarily by inhibiting voltage-gated sodium channels in neuronal cell membranes.[1][2] The archetypal local anesthetic consists of three components: a lipophilic aromatic group, an intermediate ester or amide linkage, and a hydrophilic tertiary amine.[3][4] Structure-activity relationship (SAR) studies have shown that modifications to each of these components can significantly alter a compound's physicochemical and pharmacological properties.[4]
This compound, or [2-methyl-2-(2-methylpropylamino)propyl] benzoate, offers a promising template for modification.[5][6] The development of novel analogues focuses on optimizing its properties:
-
Potency and Duration: Altering the lipophilicity of the aromatic ring or the length of the intermediate chain can modulate potency and how long the anesthetic effect lasts.[3]
-
Onset of Action: The pKa of the tertiary amine influences the concentration of the nonionized form at physiological pH, which affects the speed of diffusion across nerve membranes and, consequently, the onset of action.[3]
-
Toxicity: Modifications can aim to reduce systemic toxicity, particularly cardiotoxicity, which is a known risk with local anesthetics that block cardiac sodium channels.[7]
-
Metabolic Stability: As an ester, this compound is susceptible to hydrolysis by plasma esterases. Designing amide-based analogues or introducing steric hindrance around the ester linkage can improve metabolic stability.[4]
Synthesis of this compound Analogues
The synthesis of this compound analogues generally follows established organic chemistry principles, primarily involving esterification or transesterification reactions. A common and adaptable strategy is the reaction of a substituted benzoic acid derivative (the lipophilic moiety) with a custom-synthesized amino alcohol (the hydrophilic moiety and linker).
General Synthetic Workflow
The logical flow for synthesizing a library of analogues involves preparing a set of precursors (substituted acyl chlorides and amino alcohols) and then combining them to create the final compounds, followed by purification and characterization.
References
- 1. Synthesis and biological activities of local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09287K [pubs.rsc.org]
- 2. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brainkart.com [brainkart.com]
- 4. Structure-activity Relationship of Local anesthetics - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. 1-Propanol, 2-methyl-2-((2-methylpropyl)amino)-, 1-benzoate | C15H23NO2 | CID 26427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Understanding the Structure-Activity Relationship of Isobucaine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobucaine is a local anesthetic of the ester type, characterized by its three core structural components: a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic tertiary amine. The arrangement and properties of these moieties are critical determinants of its anesthetic profile, including potency, onset of action, duration, and toxicity. A thorough understanding of the structure-activity relationship (SAR) of this compound is paramount for the rational design of new, safer, and more efficacious local anesthetics. This technical guide provides an in-depth analysis of the SAR of this compound, detailing its mechanism of action, the influence of its structural components on its activity, and the experimental protocols used for its evaluation.
Core Structure of this compound
This compound, or [2-methyl-2-(2-methylpropylamino)propyl] benzoate, possesses the archetypal structure of an ester-type local anesthetic. This structure can be dissected into three key domains:
-
Lipophilic Group: A benzene ring derived from benzoic acid. This aromatic moiety is essential for the molecule's ability to penetrate the lipid-rich nerve membrane.
-
Intermediate Chain: An ester linkage connecting the lipophilic group to the amino alcohol. The nature of this linkage influences the drug's metabolism and duration of action. Ester-type local anesthetics are typically hydrolyzed by plasma cholinesterases.
-
Hydrophilic Group: A tertiary amine. At physiological pH, this group is protonated, rendering the molecule water-soluble and enabling it to interact with the sodium channel receptor from the axoplasmic side.
Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The primary mechanism of action for this compound, like all local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[1] This blockade prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[1] Consequently, nerve conduction is inhibited, leading to a loss of sensation in the area supplied by the nerve.
The interaction with the sodium channel is state-dependent, meaning the affinity of the local anesthetic for the channel varies with the channel's conformational state (resting, open, or inactivated).[1] Local anesthetics are thought to have a higher affinity for the open and inactivated states of the channel, which are more prevalent during high-frequency nerve firing, such as in pain states.
Structure-Activity Relationship of this compound Analogs
The Lipophilic Aromatic Ring
The lipophilicity of the aromatic ring is a critical determinant of anesthetic potency.[2] Increased lipophilicity generally leads to higher potency as it enhances the drug's ability to partition into the nerve membrane and access its binding site on the sodium channel.
-
Substitution on the Aromatic Ring: The addition of electron-donating or electron-withdrawing groups to the benzene ring can influence the molecule's pKa and lipophilicity, thereby affecting its onset and duration of action. For other local anesthetics, it has been shown that substitution at the ortho and para positions can significantly alter potency.
The Intermediate Ester Linkage
The ester linkage in this compound is susceptible to hydrolysis by plasma esterases, which contributes to its relatively shorter duration of action compared to amide-type local anesthetics.
-
Modification of the Ester Group: Altering the steric hindrance around the ester carbonyl group can modulate the rate of hydrolysis. Introducing bulky groups near the ester linkage could slow down metabolism and prolong the duration of action.
The Hydrophilic Amine Group
The tertiary amine in this compound is crucial for its water solubility and its interaction with the sodium channel receptor. The pKa of this amine group determines the proportion of the drug that exists in the charged (cationic) and uncharged (base) forms at physiological pH.
-
pKa and Onset of Action: The uncharged base form is more lipid-soluble and can readily cross the nerve membrane. Once inside the axoplasm, the molecule re-equilibrates, and the charged cationic form is believed to be the primary species that binds to the sodium channel receptor.[2] A pKa closer to physiological pH (7.4) results in a higher proportion of the uncharged base, leading to a faster onset of action.
-
Alkyl Substituents on the Amine: The size of the alkyl groups on the tertiary amine can influence both potency and toxicity. Increasing the size of these groups can enhance lipophilicity and protein binding, which may lead to increased potency and duration of action, but also potentially higher toxicity.
Quantitative Data
A comprehensive search of the scientific literature did not yield specific, publicly available tables of quantitative structure-activity relationship data (e.g., ED50, LD50) for a series of this compound analogs. The following table provides a general overview of the expected impact of structural modifications based on the established principles of local anesthetic SAR.
| Structural Modification of this compound | Expected Effect on Potency (ED50) | Expected Effect on Duration of Action | Expected Effect on Toxicity (LD50) | Rationale |
| Increased Lipophilicity of Aromatic Ring | Increase | Increase | Increase | Enhanced membrane partitioning and receptor binding. |
| Introduction of Bulky Groups Near Ester Linkage | Variable | Increase | Variable | Steric hindrance reduces the rate of enzymatic hydrolysis. |
| Increased Size of N-Alkyl Substituents | Increase | Increase | Increase | Increased lipophilicity and protein binding. |
| Modification of pKa Closer to Physiological pH | Faster Onset | Variable | Variable | A higher proportion of the membrane-permeable uncharged base. |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the structure-activity relationship of local anesthetics like this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process[3]:
-
Reductive Amination: Reaction of 2-amino-2-methyl-1-propanol with isobutyraldehyde in the presence of a reducing agent (e.g., sodium borohydride) to form the intermediate N-isobutyl-2-amino-2-methyl-1-propanol.
-
Esterification: Acylation of the intermediate with benzoyl chloride to yield this compound.
Diagram: Synthesis of this compound
References
Methodological & Application
Standard Operating Procedure for the Laboratory Synthesis of Isobucaine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Isobucaine is a local anesthetic belonging to the ester class of compounds. Its synthesis involves a two-step process commencing with the reductive amination of 2-amino-2-methyl-1-propanol with isobutyraldehyde to form the intermediate, N-isobutyl-2-amino-2-methyl-1-propanol. This intermediate is subsequently esterified with benzoyl chloride to yield the final product, this compound. This document provides a detailed standard operating procedure for the laboratory-scale synthesis of this compound, including a comprehensive experimental protocol, characterization data, and a visual representation of the synthesis workflow.
Chemical Properties
A summary of the key chemical properties of this compound and its hydrochloride salt is presented in Table 1.
| Property | This compound | This compound Hydrochloride |
| IUPAC Name | [2-methyl-2-(2-methylpropylamino)propyl] benzoate | [2-methyl-2-(2-methylpropylamino)propyl] benzoate;hydrochloride |
| Molecular Formula | C₁₅H₂₃NO₂[1] | C₁₅H₂₄ClNO₂ |
| Molecular Weight | 249.35 g/mol [1] | 285.81 g/mol |
| CAS Number | 3562-15-0 | 3562-15-0 |
Experimental Protocols
Materials and Equipment
-
2-amino-2-methyl-1-propanol
-
Isobutyraldehyde
-
Platinum oxide (Adam's catalyst)
-
Absolute ethanol
-
Hydrogen gas source
-
Parr hydrogenation apparatus or similar
-
Benzoyl chloride
-
Anhydrous ether
-
Sodium bicarbonate
-
Sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)
-
Heating and stirring apparatus
-
Filtration apparatus
-
Melting point apparatus
-
Spectroscopic instruments (NMR, IR)
Synthesis of N-isobutyl-2-amino-2-methyl-1-propanol (Intermediate)
This procedure is adapted from the method described by Reasenberg and Goldberg in the Journal of the American Chemical Society (1945).
-
Reaction Setup: In a suitable high-pressure reaction vessel, combine 2-amino-2-methyl-1-propanol and a molar excess of isobutyraldehyde in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of platinum oxide (Adam's catalyst).
-
Reductive Amination: Pressurize the vessel with hydrogen gas and heat the mixture. The reaction is typically carried out at an elevated temperature and pressure to facilitate the reductive amination. Maintain the reaction for several hours with vigorous stirring until the theoretical amount of hydrogen has been consumed.
-
Work-up: After cooling and venting the reaction vessel, filter the mixture to remove the platinum catalyst.
-
Purification: Remove the ethanol solvent from the filtrate by distillation under reduced pressure. The resulting crude N-isobutyl-2-amino-2-methyl-1-propanol should be purified by vacuum distillation to obtain a clear, colorless liquid.
Synthesis of this compound (Final Product)
-
Reaction Setup: Dissolve the purified N-isobutyl-2-amino-2-methyl-1-propanol in anhydrous ether in a round-bottom flask equipped with a dropping funnel and a condenser.
-
Acylation: Cool the solution in an ice bath and add a molar equivalent of benzoyl chloride dropwise from the dropping funnel with continuous stirring.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete esterification.
-
Work-up:
-
Wash the ethereal solution sequentially with a dilute aqueous solution of sodium bicarbonate to neutralize any excess benzoyl chloride and hydrochloric acid formed during the reaction.
-
Wash with water to remove any remaining inorganic salts.
-
Dry the ether layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter the solution to remove the drying agent.
-
Remove the ether by distillation under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be further purified by vacuum distillation. The purified product is a viscous oil.
-
Synthesis of this compound Hydrochloride
For easier handling and storage, this compound can be converted to its hydrochloride salt.
-
Dissolve the purified this compound base in anhydrous ether.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of hydrogen chloride in ether.
-
The this compound hydrochloride will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound and its hydrochloride salt, based on the original literature.
| Compound | Yield (%) | Melting Point (°C) |
| This compound | - | Oil at room temperature |
| This compound Hydrochloride | High | 171-172 |
Visualizations
This compound Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Mechanism of Action: Sodium Channel Blockade
This compound, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions that is necessary for the generation and conduction of nerve impulses, resulting in a reversible loss of sensation.
Caption: Mechanism of action of this compound.
References
Application Note: A Validated HPLC-UV Method for the Quantification of Isobucaine in Human Plasma and Urine
Abstract
This application note details a robust, sensitive, and specific reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) method for the quantification of Isobucaine in biological matrices, specifically human plasma and urine. The method involves a straightforward liquid-liquid extraction (LLE) for sample clean-up, followed by chromatographic separation on a C18 column. The method was validated according to the International Council for Harmonisation (ICH) M10 and U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[1][2] All validation parameters, including selectivity, linearity, accuracy, precision, and stability, met the acceptance criteria. This protocol is suitable for pharmacokinetic, toxicokinetic, and clinical monitoring studies of this compound.
Introduction
This compound is a local anesthetic of the ester type. Accurate and reliable measurement of its concentration in biological fluids such as plasma and urine is essential for evaluating its pharmacokinetic profile, assessing bioequivalence, and monitoring patients in clinical settings. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a cost-effective, accessible, and reliable platform for this purpose. This document provides a comprehensive protocol for the sample preparation, chromatographic analysis, and validation of a method for quantifying this compound.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard: (Purity ≥99%)
-
Internal Standard (IS): Procaine Hydrochloride (Purity ≥99%) was selected due to its structural similarity to this compound.
-
Solvents: HPLC-grade Methanol (MeOH) and Acetonitrile (ACN).
-
Reagents: Formic acid, Ammonium acetate, Sodium hydroxide (NaOH), and Ethyl acetate.
-
Water: Deionized water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma and urine, sourced from at least six different individuals, were used for preparing calibration standards and quality control samples.[2]
Instrumentation and Chromatographic Conditions
-
HPLC System: An Agilent 1200 Infinity series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% Formic Acid in Water (A) and Acetonitrile (B) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 225 nm.
-
Run Time: 10 minutes.
Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
-
Stock Solutions: Primary stock solutions of this compound and Procaine (IS) were prepared in methanol at a concentration of 1 mg/mL and stored at 4°C.
-
Working Solutions: Working solutions were prepared by diluting the stock solutions with a 50:50 mixture of methanol and water to desired concentrations for spiking into the biological matrix.
-
Calibration Standards (CS): Calibration standards were prepared by spiking drug-free plasma or urine with appropriate volumes of this compound working solutions to achieve final concentrations of 10, 25, 50, 100, 250, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: QC samples were prepared independently at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 10 ng/mL
-
Low QC (LQC): 30 ng/mL
-
Medium QC (MQC): 300 ng/mL
-
High QC (HQC): 800 ng/mL
-
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Pipette 200 µL of the plasma or urine sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Procaine Internal Standard working solution (1 µg/mL).
-
Add 50 µL of 1 M Sodium Hydroxide (NaOH) to basify the sample and vortex for 30 seconds.
-
Add 1 mL of Ethyl Acetate (extraction solvent).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 900 µL) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the solution to an HPLC vial and inject 20 µL into the HPLC system.
Bioanalytical Method Validation Protocol
The developed method was validated based on established regulatory guidelines.[1][3]
-
Selectivity: Assessed by analyzing blank plasma and urine samples from six different sources to check for interferences at the retention times of this compound and the IS. The response of interfering peaks should not be more than 20% of the LLOQ response for the analyte and 5% for the IS.[1][2]
-
Linearity and Range: The linearity was evaluated by analyzing calibration curves on three separate days. The curve was constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration. A linear regression model with a weighting factor of 1/x² was used. The correlation coefficient (r²) should be ≥0.99.[4]
-
Accuracy and Precision: Determined by analyzing five replicates of QC samples (LLOQ, LQC, MQC, HQC) on three different days (inter-day) and within the same day (intra-day). The accuracy (%Bias) should be within ±15% (±20% for LLOQ) of the nominal value. The precision (Coefficient of Variation, %CV) should not exceed 15% (20% for LLOQ).[4]
-
Extraction Recovery and Matrix Effect:
-
Recovery was determined by comparing the peak areas of extracted QC samples to those of post-extraction spiked samples at three QC levels.
-
Matrix Effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of pure standards prepared in the mobile phase.
-
-
Stability: The stability of this compound in the biological matrix was assessed under various conditions to reflect sample handling and storage.[5][6] This included:
-
Freeze-Thaw Stability: After three freeze-thaw cycles (-20°C to room temperature).
-
Bench-Top Stability: At room temperature for 6 hours.
-
Long-Term Stability: Stored at -20°C for 30 days.
-
Post-Preparative Stability: In the autosampler at 10°C for 24 hours. The mean concentration of stability samples must be within ±15% of the nominal concentration.
-
Results and Discussion
Chromatography
Under the specified chromatographic conditions, this compound and the internal standard (Procaine) were well-separated with no interference from endogenous components in the plasma and urine. The retention time for this compound was approximately 5.8 minutes, and for Procaine (IS), it was 4.5 minutes. The total run time of 10 minutes allows for high-throughput analysis.
Method Validation Summary
The validation results are summarized in the tables below. All parameters met the acceptance criteria set by the FDA and ICH guidelines.[1][2][4]
Table 1: Linearity and Range
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Calibration Range | 10 - 1000 ng/mL | - |
| Regression Equation | y = 0.0025x + 0.0012 | - |
| Weighting Factor | 1/x² | - |
| Correlation Coeff. (r²) | >0.998 | ≥0.99 |
Table 2: Intra-Day Accuracy and Precision (n=5)
| Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%Bias) | Precision (%CV) | Acceptance Criteria (%Bias / %CV) |
|---|---|---|---|---|
| LLOQ (10) | 9.5 | -5.0% | 8.2% | ±20% / ≤20% |
| LQC (30) | 28.9 | -3.7% | 6.5% | ±15% / ≤15% |
| MQC (300) | 308.1 | +2.7% | 4.1% | ±15% / ≤15% |
| HQC (800) | 821.6 | +2.7% | 3.5% | ±15% / ≤15% |
Table 3: Inter-Day Accuracy and Precision (n=15, 3 runs)
| Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%Bias) | Precision (%CV) | Acceptance Criteria (%Bias / %CV) |
|---|---|---|---|---|
| LLOQ (10) | 9.8 | -2.0% | 11.5% | ±20% / ≤20% |
| LQC (30) | 29.4 | -2.0% | 8.8% | ±15% / ≤15% |
| MQC (300) | 305.7 | +1.9% | 5.3% | ±15% / ≤15% |
| HQC (800) | 815.2 | +1.9% | 4.9% | ±15% / ≤15% |
Table 4: Recovery and Stability
| Parameter | LQC | MQC | HQC | Acceptance Criteria |
|---|---|---|---|---|
| Extraction Recovery (%) | 88.5% | 91.2% | 90.5% | Consistent and reproducible |
| Matrix Effect (%) | 97.1% | 95.8% | 98.2% | CV ≤15% |
| Freeze-Thaw Stability (%Bias) | -6.8% | -4.5% | -3.1% | Within ±15% |
| Bench-Top Stability (%Bias) | -5.2% | -3.1% | -2.5% | Within ±15% |
| Long-Term Stability (%Bias) | -8.1% | -6.3% | -5.4% | Within ±15% |
Conclusion
A simple, rapid, and reliable HPLC-UV method for the quantification of this compound in human plasma and urine has been successfully developed and validated. The liquid-liquid extraction procedure provides clean extracts and high recovery. The validation results demonstrate that the method is selective, linear, accurate, and precise over the specified concentration range. The stability of this compound was also established under typical laboratory handling and storage conditions. This method is well-suited for routine analysis in support of clinical and pharmacological studies.
References
- 1. database.ich.org [database.ich.org]
- 2. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Isobucaine's Anesthetic Efficacy In Vivo
Introduction
Isobucaine is a synthetic local anesthetic agent belonging to the ester class of compounds.[1][2] Like other local anesthetics, its primary pharmacological effect is the reversible blockade of nerve impulse conduction. This property makes it a candidate for various clinical applications requiring temporary loss of sensation, such as in minor surgery or dental procedures. The following protocols provide detailed in vivo experimental methodologies for characterizing the anesthetic efficacy of this compound, including its potency, onset, and duration of action. These notes are intended for researchers, scientists, and drug development professionals engaged in preclinical anesthetic research.
Mechanism of Action
Local anesthetics, including this compound, exert their effect by blocking voltage-gated sodium channels (VGSCs) within the neuronal cell membrane.[3][4] This action inhibits the influx of sodium ions, which is essential for the depolarization of the nerve membrane and the propagation of action potentials.[4] By preventing signal transmission along nociceptive nerve fibers, the sensation of pain is temporarily eliminated in the region supplied by the affected nerve. The blockade is use-dependent, meaning it is more effective on nerves that are firing frequently.[3]
References
Application Notes and Protocols: Measuring Isobucaine's Effect on Ion Channels Using Whole-Cell Patch-Clamp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobucaine is a local anesthetic whose mechanism of action, like other local anesthetics, is presumed to involve the modulation of ion channel activity. The whole-cell patch-clamp technique is the gold standard for investigating the direct effects of compounds on ion channels, providing high-resolution data on channel function and pharmacology.[1][2] This document provides a detailed guide to utilizing whole-cell patch-clamp electrophysiology to characterize the effects of this compound on voltage-gated ion channels.
This compound and Ion Channel Modulation
Local anesthetics primarily exert their effects by blocking voltage-gated sodium channels (Navs), which are critical for the initiation and propagation of action potentials in excitable cells like neurons.[4] By inhibiting sodium influx, these agents prevent nerve depolarization, thereby blocking the transmission of pain signals. However, local anesthetics can also affect other types of ion channels, including potassium (K+) and calcium (Ca2+) channels, which can contribute to both their therapeutic effects and potential side effects, such as cardiotoxicity.[4][5][6][7]
Data Presentation: Effects of Representative Local Anesthetics on Ion Channels
The following tables summarize quantitative data obtained from whole-cell patch-clamp studies on the effects of bupivacaine and lidocaine on various ion channels. These values can serve as a reference for the expected potency and effects of this compound.
Table 1: Inhibitory Effects of Bupivacaine and Lidocaine on Voltage-Gated Sodium Channels (Navs)
| Compound | Cell Type | Channel Subtype(s) | IC50 (µM) | Type of Block | Reference |
| Bupivacaine | ND7/23 neuroblastoma cells | Endogenous Na+ channels | 178 ± 8 | Tonic block | [8] |
| Bupivacaine | Neonatal rat ventricular myocytes | Endogenous Na+ channels | N/A (slower onset and recovery than lidocaine) | Use-dependent block | [9] |
| Lidocaine | Neonatal rat ventricular myocytes | Endogenous Na+ channels | N/A (faster onset and recovery than bupivacaine) | Use-dependent block | [9] |
Table 2: Inhibitory Effects of Bupivacaine and Lidocaine on Voltage-Gated Potassium Channels (Kvs)
| Compound | Cell Type | Channel Type | IC50 (µM) | Reference |
| Bupivacaine | Rat dorsal root ganglion neurons | Sustained K+ current (IKn) in type 2 cells | 57 | [5] |
| Bupivacaine | Rat dorsal root ganglion neurons | Sustained K+ current (IKn) in type 1 cells | 121 | [5] |
| Bupivacaine | Human umbilical artery smooth muscle cells | Large conductance Ca2+-activated K+ (BKCa) channels | 324 (at +80 mV) | [6][10] |
| Lidocaine | Rat dorsal root ganglion neurons | Sustained K+ current (IKn) in type 2 cells | 2200 (2.2 mM) | [5] |
| Lidocaine | Rat dorsal root ganglion neurons | Sustained K+ current (IKn) in type 1 cells | 5100 (5.1 mM) | [5] |
Experimental Protocols
General Whole-Cell Patch-Clamp Protocol
This protocol provides a general framework for whole-cell recordings.[1][11][12]
Materials:
-
Cell Culture: Cells expressing the ion channel of interest (e.g., HEK293 cells stably expressing a specific Nav or Kv subtype, or primary neurons).
-
External (Bath) Solution: Composition depends on the ion channel being studied. A typical external solution for recording sodium currents is (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. The pH is adjusted to 7.4 with NaOH and osmolarity to ~310 mOsm.[13]
-
Internal (Pipette) Solution: A typical internal solution for recording sodium currents is (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH and osmolarity to ~290 mOsm. Cesium is used to block potassium channels.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable solvent (e.g., DMSO or water) and dilute to the final desired concentrations in the external solution.
-
Patch-Clamp Rig: Microscope, micromanipulator, amplifier, data acquisition system, and perfusion system.
-
Borosilicate Glass Capillaries and Pipette Puller.
Procedure:
-
Pipette Fabrication: Pull glass pipettes with a resistance of 3-7 MΩ when filled with the internal solution.[1]
-
Cell Plating: Plate cells onto glass coverslips a few days prior to the experiment.[1]
-
Chamber Perfusion: Place the coverslip in the recording chamber and perfuse with the external solution.[1]
-
Pipette Positioning: Fill a pipette with the internal solution and mount it on the micromanipulator. Apply positive pressure to the pipette.
-
Cell Approach: Under microscopic guidance, approach a target cell with the pipette tip.
-
Giga-Ohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[1]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.[1]
-
Data Acquisition:
-
Voltage-Clamp Mode: Clamp the cell membrane at a holding potential where the channels of interest are closed (e.g., -80 mV for Nav channels).
-
Voltage Protocols: Apply specific voltage-step protocols to elicit ion currents.
-
Drug Application: After obtaining stable baseline recordings, perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Washout: After recording the drug's effect, perfuse with the drug-free external solution to observe the reversal of the effect.
-
Protocol to Measure Tonic Block of Voltage-Gated Sodium Channels
Objective: To determine the concentration-dependent inhibition of Nav channels by this compound at a resting state.
Voltage Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.
-
Apply a brief depolarizing step (e.g., to 0 mV for 20 ms) to elicit a peak inward sodium current.
-
Repeat this step at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.
Data Analysis:
-
Measure the peak current amplitude before (Icontrol) and after (Idrug) application of this compound.
-
Calculate the percentage of inhibition: % Inhibition = (1 - (Idrug / Icontrol)) * 100.
-
Plot the percentage of inhibition against the this compound concentration and fit the data with the Hill equation to determine the IC50 value.
Protocol to Measure Use-Dependent Block of Voltage-Gated Sodium Channels
Objective: To assess if the inhibitory effect of this compound is dependent on the frequency of channel activation.
Voltage Protocol:
-
Hold the cell at a resting potential (e.g., -80 mV).
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
-
Measure the peak current for each pulse in the train.
Data Analysis:
-
Normalize the peak current of each pulse to the peak current of the first pulse in the train.
-
Compare the rate of current decline during the pulse train in the absence and presence of this compound. A faster decline in the presence of the drug indicates use-dependent block.
Visualizations
Caption: Whole-cell patch-clamp experimental workflow.
Caption: this compound's putative mechanism of action.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Local anesthetic inhibition of voltage-activated potassium currents in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bupivacaine inhibits large conductance, voltage- and Ca2+- activated K+ channels in human umbilical artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of bupivacaine on cardiac K channels: role of channel inactivation and subunit composition in drug-channel interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Voltage-Gated Na+ Channels by Bupivacaine Is Enhanced by the Adjuvants Buprenorphine, Ketamine, and Clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relative sodium current block by bupivacaine and lidocaine in neonatal rat myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bupivacaine inhibits large conductance, voltage- and Ca2+- activated K+ channels in human umbilical artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Patch Clamp Protocol [labome.com]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
Application Notes and Protocols: Formulation of Isobucaine into a Hydrogel for Topical Delivery Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isobucaine is a local anesthetic agent used to induce temporary numbness and pain relief.[1][2] Topical administration of local anesthetics is a preferred route for localized pain management due to its ability to deliver the drug directly to the target site, minimizing systemic side effects.[3][4] Hydrogels, three-dimensional networks of hydrophilic polymers, are excellent vehicles for topical drug delivery.[5][6] Their high water content provides a cooling, soothing effect and ensures biocompatibility, while their tunable structure allows for controlled, sustained release of the encapsulated drug.[7][8] These application notes provide a comprehensive guide to formulating an this compound-loaded hydrogel and evaluating its key characteristics for topical delivery studies.
Mechanism of Action: Local Anesthesia Local anesthetics like this compound exert their effect by blocking nerve impulses.[9] The primary target is the voltage-gated sodium (Na+) channel in the neuronal cell membrane.[10] In their unionized form, the anesthetic molecules diffuse across the cell membrane. Once inside the neuron, they become ionized and bind to a specific site within the Na+ channel pore.[11][12] This binding action locks the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential.[9][13] This blockade of nerve signal transmission results in a loss of sensation in the area supplied by the nerve.
Experimental Protocols
The following protocols provide a framework for the formulation and evaluation of an this compound hydrogel. These are generalized methods and may require optimization based on the specific polymer system and desired final product characteristics.
Protocol 1: this compound Hydrogel Formulation
This protocol describes the preparation of a simple hydrogel using a common gelling agent, such as sodium polyacrylate or a poloxamer for thermoresponsive properties.[14][15]
Materials and Equipment:
-
This compound powder
-
Gelling polymer (e.g., Sodium Polyacrylate, Poloxamer 407)
-
Penetration enhancer (e.g., Transcutol) (optional)[14]
-
Humectant (e.g., Glycerin)
-
Purified water
-
Preservative (e.g., Methylparaben)
-
pH adjusting agent (e.g., Triethanolamine)
-
Analytical balance, magnetic stirrer, pH meter, overhead mechanical stirrer.
Methodology:
-
Polymer Dispersion: Slowly disperse the gelling polymer into a vortex of purified water under constant stirring. Continue stirring until a homogenous, lump-free dispersion is formed. For thermoresponsive polymers like Poloxamer 407, this is typically done in cold water (4-8°C) to ensure complete dissolution.
-
Drug Incorporation: In a separate vessel, dissolve the this compound, preservative, and humectant in a portion of the purified water, with gentle heating if necessary. If using a penetration enhancer, it can be added at this stage.
-
Mixing: Add the drug solution from Step 2 to the polymer dispersion from Step 1 slowly under continuous mechanical stirring.
-
Neutralization & pH Adjustment: For polymers like sodium polyacrylate, add a neutralizing agent (e.g., triethanolamine) dropwise to the formulation to induce gelation and achieve the desired viscosity. Adjust the final pH to a skin-compatible range (typically 5.5 - 6.5).
-
Final Volume and Degassing: Add purified water to make up the final volume and mix until uniform. Allow the hydrogel to stand for several hours to allow entrapped air bubbles to escape.
Protocol 2: Physicochemical Characterization
Characterization of the hydrogel is crucial to ensure its quality, stability, and suitability for topical application.[8][16]
A. Visual Inspection:
-
Method: Visually inspect the prepared hydrogel for color, homogeneity, clarity, and the presence of any aggregates or phase separation.
B. pH Measurement:
-
Method: Calibrate a pH meter using standard buffer solutions. Disperse 1 gram of the hydrogel in 100 mL of purified water and measure the pH of the dispersion.
C. Viscosity Measurement:
-
Method: Use a rotational viscometer with an appropriate spindle. Place a sample of the hydrogel in the sample holder and measure the viscosity at various rotational speeds to assess its rheological behavior.
D. Swelling Index:
-
Method: Weigh a known amount of the dried hydrogel (Wd). Immerse it in a phosphate buffer solution (pH 7.4) at 37°C. At regular time intervals, remove the hydrogel, blot away excess surface water, and weigh it (Ws). The swelling index is calculated using the formula: Swelling Index (%) = [(Ws - Wd) / Wd] x 100
Protocol 3: In Vitro Drug Release Study
This protocol evaluates the rate and extent of this compound release from the hydrogel, which is critical for predicting its therapeutic duration.[17][18]
Materials and Equipment:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., cellulose acetate) or animal skin (e.g., rat skin)
-
Phosphate Buffered Saline (PBS), pH 7.4 (Receptor medium)
-
This compound hydrogel
-
HPLC or UV-Vis Spectrophotometer for drug quantification.
Methodology:
-
Membrane Preparation: Hydrate the synthetic membrane in the receptor medium for at least 30 minutes before use.
-
Cell Assembly: Mount the membrane onto the Franz diffusion cell, separating the donor and receptor compartments.
-
Receptor Compartment: Fill the receptor compartment with pre-warmed (37°C) PBS, ensuring no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor compartment.
-
Sample Application: Apply a known quantity (e.g., 1 gram) of the this compound hydrogel evenly onto the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed PBS.
-
Quantification: Analyze the withdrawn samples for this compound concentration using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the cumulative amount of drug released per unit area over time and plot the release profile.
Protocol 4: In Vitro Cytotoxicity Study (MTT Assay)
This assay assesses the potential toxicity of the hydrogel formulation on skin cells, which is a key indicator of biocompatibility.[19]
Materials and Equipment:
-
Human keratinocyte (HaCaT) or fibroblast cell lines[20]
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics
-
96-well cell culture plates
-
This compound hydrogel (sterilized)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of the sterilized this compound hydrogel in the cell culture medium. Remove the old medium from the cells and add 100 µL of the hydrogel dilutions to the respective wells. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[21]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control. Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Experimental Workflow
The overall process for developing and evaluating an this compound hydrogel can be visualized as a sequential workflow, from initial formulation through to preclinical assessment.
Data Presentation
Quantitative data from the characterization and performance studies should be summarized in clear, structured tables for easy comparison and analysis. The following are template tables with example data representative of a typical local anesthetic hydrogel formulation.
Table 1: Example Formulation Composition of this compound Hydrogel
| Ingredient | Function | Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 2.0 |
| Poloxamer 407 | Gelling Agent | 20.0 |
| Glycerin | Humectant | 5.0 |
| Methylparaben | Preservative | 0.1 |
| Purified Water | Vehicle | q.s. to 100 |
Table 2: Example Physicochemical Properties of Hydrogel Formulations
| Formulation Code | Appearance | pH | Viscosity (cP at 10 rpm) | Swelling Index (%) after 24h |
| F1 | Clear, homogenous | 6.2 ± 0.1 | 15,200 ± 350 | 450 ± 25 |
| F2 | Clear, homogenous | 6.3 ± 0.2 | 18,500 ± 410 | 410 ± 30 |
| F3 | Clear, homogenous | 6.1 ± 0.1 | 13,100 ± 280 | 520 ± 28 |
Table 3: Example In Vitro Drug Release Data
| Time (hours) | Cumulative this compound Release (%) |
| 1 | 15.4 ± 1.2 |
| 2 | 28.9 ± 2.1 |
| 4 | 45.3 ± 2.5 |
| 8 | 68.1 ± 3.0 |
| 12 | 82.5 ± 2.8 |
| 24 | 95.7 ± 1.9 |
Table 4: Example In Vitro Cytotoxicity on HaCaT Cells (MTT Assay)
| Hydrogel Concentration (mg/mL) | Cell Viability (%) after 24h |
| 0.1 | 98.5 ± 3.5 |
| 0.5 | 95.2 ± 4.1 |
| 1.0 | 91.7 ± 3.8 |
| 2.0 | 85.4 ± 4.5 |
| 5.0 | 76.9 ± 5.2 |
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pain management via local anesthetics and responsive hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Commercial hydrogel product for drug delivery based on route of administration [frontiersin.org]
- 7. Advanced Hydrogel Systems for Local Anesthetic Delivery: Toward Prolonged and Targeted Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Sodium Channels and Local Anesthetics—Old Friends With New Perspectives [frontiersin.org]
- 10. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Formulation and Evaluation of Topical Hydrogel Patch Containing Amide Type Local Anaesthetic Agent - IJPRS [ijprs.com]
- 15. Nanohybrid hydrogels designed for transbuccal anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In-vitro drug release testing of parenteral formulations via an agarose gel envelope to closer mimic tissue firmness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bioivt.com [bioivt.com]
- 21. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isobucaine Administration in Rodent Nerve Block Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobucaine is a local anesthetic agent belonging to the ester group.[1] Like other local anesthetics, it produces a transient and reversible loss of sensation in a specific area of the body by blocking the transmission of nerve impulses. This is achieved through the inhibition of voltage-gated sodium channels in the nerve cell membrane, which prevents the generation and propagation of action potentials.[2][3] Rodent nerve block models are crucial pre-clinical tools for evaluating the efficacy, duration, and potential toxicity of local anesthetics. These models allow for the investigation of new formulations and drug delivery systems aimed at prolonging the duration of analgesia.
This document provides detailed protocols for administering this compound in two common rodent nerve block models: the sciatic nerve block in rats and the infraorbital nerve block in mice. It also outlines methods for assessing the efficacy of the nerve block and presents hypothetical quantitative data for this compound, based on the known properties of similar local anesthetics, due to a lack of specific published data for this compound in these models.
Mechanism of Action of Local Anesthetics
Local anesthetics, including this compound, exert their effects by blocking voltage-gated sodium channels within the nerve axon. The following diagram illustrates the generally accepted mechanism of action.
Experimental Protocols
Protocol 1: Sciatic Nerve Block in Rats
This protocol describes the administration of this compound to induce a sciatic nerve block in rats, a common model for assessing sensory and motor blockade of the lower limb.
Materials:
-
This compound hydrochloride solution (hypothetical concentrations: 0.5%, 1.0%, 2.0%)
-
Sterile saline (0.9% NaCl) for dilution
-
Syringes (1 mL) with 25-27 gauge needles
-
Animal clippers
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Anesthesia machine with isoflurane (optional, for animal restraint)
-
Nerve stimulator (optional, for precise nerve localization)
-
Ultrasound machine with a high-frequency linear probe (optional, for guided injection)[4]
Procedure:
-
Animal Preparation:
-
Acclimatize Sprague-Dawley rats (250-300 g) to handling for several days prior to the experiment to minimize stress.
-
Anesthetize the rat using isoflurane (2-3% for induction, 1-2% for maintenance) or handle gently if accustomed to the procedure without anesthesia.
-
Shave the fur over the lateral aspect of the thigh, from the hip to the knee.
-
Cleanse the injection site with an antiseptic solution.
-
-
Nerve Localization and Injection:
-
Landmark-based technique:
-
Palpate the greater trochanter of the femur and the ischial tuberosity.
-
Insert the needle perpendicular to the skin, slightly posterior to the greater trochanter.
-
Advance the needle until it contacts the femur, then withdraw slightly.
-
Aspirate to ensure no blood is drawn, indicating the needle is not in a blood vessel.
-
Slowly inject 0.1-0.2 mL of the this compound solution.
-
-
Nerve stimulator-guided technique:
-
Set the nerve stimulator to deliver a current of 0.2-0.5 mA at 1 Hz.
-
Insert the stimulating needle at the same landmark as above.
-
Advance the needle slowly until motor responses (e.g., plantar flexion or dorsiflexion of the paw) are elicited, indicating proximity to the sciatic nerve.
-
Reduce the current to the minimum that still elicits a response.
-
Aspirate and inject the this compound solution.
-
-
Ultrasound-guided technique: [4]
-
Apply ultrasound gel to the shaved area.
-
Use the high-frequency linear probe to visualize the sciatic nerve, which appears as a hyperechoic structure between the biceps femoris and gluteus muscles.
-
Insert the needle in-plane with the ultrasound probe and advance it towards the nerve.
-
Visualize the spread of the injectate around the nerve.
-
-
-
Post-procedural Care:
-
Monitor the animal until it has fully recovered from anesthesia (if used).
-
House the animal in a clean cage with easy access to food and water.
-
Observe for any signs of distress or adverse reactions.
-
Protocol 2: Infraorbital Nerve Block in Mice
This protocol details the administration of this compound for an infraorbital nerve block in mice, a model often used for studying facial analgesia.
Materials:
-
This compound hydrochloride solution (hypothetical concentrations: 0.5%, 1.0%, 2.0%)
-
Sterile saline (0.9% NaCl)
-
Syringes (0.3 mL) with 30-gauge needles
-
Anesthesia machine with isoflurane
-
Topical ophthalmic ointment
Procedure:
-
Animal Preparation:
-
Anesthetize a C57BL/6 mouse (20-25 g) with isoflurane.
-
Place the animal in a prone or lateral position.
-
Apply topical ophthalmic ointment to the eyes to prevent corneal drying.
-
-
Nerve Localization and Injection (Intraoral Approach): [5][6]
-
Gently retract the upper lip to expose the buccal mucosa.
-
The injection site is in the mucosa superior to the maxillary first molar.
-
Insert the 30-gauge needle into the mucosa, directing it dorsally and slightly rostrally towards the infraorbital foramen, which is located just below the orbit.[7][8]
-
Advance the needle approximately 3-5 mm.
-
Aspirate to check for blood.
-
Slowly inject 0.05-0.1 mL of the this compound solution.
-
-
Post-procedural Care:
-
Monitor the mouse until it has recovered from anesthesia.
-
Provide soft food for the first few hours post-procedure.
-
Observe for any signs of facial swelling, irritation, or behavioral changes.
-
Assessment of Nerve Block Efficacy
The efficacy of the nerve block should be assessed at baseline (before injection) and at regular intervals post-injection.
Sensory Block Assessment:
-
Von Frey Test: Measures the mechanical withdrawal threshold of the paw (sciatic block) or face (infraorbital block) in response to stimulation with calibrated filaments of increasing stiffness. An increase in the withdrawal threshold indicates sensory blockade.
-
Hot Plate Test: The animal is placed on a heated surface (e.g., 52-55°C), and the latency to paw withdrawal or licking is measured.[9] An increased latency indicates thermal hypoalgesia.
-
Tail-Flick Test (as a control): This test can be used to ensure that the observed effects are due to a peripheral nerve block and not systemic effects of the anesthetic.
Motor Block Assessment:
-
Gait Analysis: Observe the animal's walking pattern for any signs of limb dragging or impaired coordination (sciatic block).
-
Grip Strength Test: Measures the maximum force the animal can exert with its hindlimb. A decrease in grip strength is indicative of motor blockade.[10]
-
Righting Reflex: For the infraorbital block, while less common for motor assessment, observation of facial muscle tone and movement can be noted.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating a local anesthetic in a rodent nerve block model.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nysora.com [nysora.com]
- 3. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Refining the rat sciatic nerve block: a novel ultrasound-guided technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Infraorbital Nerve Block - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Infraorbital Nerve Block: Overview, Indications, Contraindications [emedicine.medscape.com]
- 7. How To Do an Infraorbital Nerve Block, Percutaneous - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 8. wikem.org [wikem.org]
- 9. An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Protocol for the Identification of Isobucaine Metabolites in Plasma
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism who are focused on the bioanalytical characterization of isobucaine and its metabolites.
Objective: To provide a comprehensive and detailed protocol for the extraction, separation, and identification of this compound and its putative metabolites from human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a local anesthetic agent belonging to the ester class of compounds.[1] Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and toxicological assessments during drug development. This application note details a robust LC-MS/MS method for the identification of potential this compound metabolites in plasma. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions optimized for sensitivity and selectivity.
Predicted Metabolic Pathways of this compound
While specific metabolic pathways for this compound are not extensively documented, its structure suggests several plausible biotransformation routes based on known drug metabolism. The primary metabolic pathway for ester-type local anesthetics is hydrolysis. Other potential phase I reactions include N-dealkylation and hydroxylation, followed by phase II conjugation reactions.
Caption: Predicted metabolic pathways of this compound.
Experimental Workflow
The overall experimental workflow for the identification of this compound metabolites in plasma is depicted below. This process includes sample collection, preparation, LC-MS/MS analysis, and data processing.
Caption: Experimental workflow for this compound metabolite identification.
Detailed Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (K2-EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Internal Standard (IS), e.g., a structurally similar local anesthetic like lidocaine-d10.
Sample Preparation: Protein Precipitation and Solid-Phase Extraction
For the analysis of drugs in plasma, a clean sample is essential to reduce matrix effects and ensure accurate quantification.[2][3][4][5][6] Protein precipitation is a common first step for high-protein matrices like plasma.[3][5] For enhanced cleanup, solid-phase extraction (SPE) is recommended.[2][7]
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC-MS/MS Instrumentation and Conditions
The following tables summarize the recommended starting parameters for the LC-MS/MS system. These parameters are based on methods developed for other local anesthetics and should be optimized for the specific instrumentation used.[7][8][9][10]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 10 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Full Scan (for metabolite discovery) and Product Ion Scan |
Metabolite Identification Strategy
-
Full Scan Analysis: Inject a high concentration of the parent drug (this compound) to obtain its retention time and mass spectrum.
-
Predicted Metabolite Search: Analyze the plasma samples in full scan mode and search for the predicted masses of potential metabolites (e.g., hydrolyzed, dealkylated, hydroxylated products).
-
Product Ion Scanning (MS/MS): For each suspected metabolite peak, perform a product ion scan to obtain its fragmentation pattern.
-
Structural Elucidation: Compare the fragmentation pattern of the metabolites to that of the parent drug to identify common structural fragments, which aids in confirming the identity of the metabolites.
Data Presentation and Interpretation
All quantitative data, including retention times, precursor ions (m/z), and major product ions (m/z) for this compound and its identified metabolites, should be summarized in a clear, tabular format for easy comparison.
Table 3: Expected Mass Transitions for this compound and Potential Metabolites
| Compound | Precursor Ion (m/z) [M+H]⁺ | Predicted Product Ions (m/z) |
| This compound | 250.18 | To be determined experimentally |
| Benzoic Acid | 123.04 | 105.03, 77.04 |
| 2-methyl-2-(2-methylpropylamino)propan-1-ol | 160.17 | To be determined experimentally |
| N-dealkylated this compound | 194.12 | To be determined experimentally |
| Hydroxylated this compound | 266.18 | To be determined experimentally |
Conclusion
This application note provides a detailed and robust LC-MS/MS protocol for the identification of this compound metabolites in plasma. The combination of protein precipitation and solid-phase extraction ensures a clean sample, while the optimized LC-MS/MS parameters provide the necessary sensitivity and selectivity for metabolite detection and structural elucidation. This method serves as a valuable tool for researchers and scientists involved in the pharmacokinetic and metabolic profiling of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. opentrons.com [opentrons.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Sensitive liquid chromatography/tandem mass spectrometry method for the simultaneous determination of nine local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. farmaciajournal.com [farmaciajournal.com]
Application Notes and Protocols for Encapsulating Isobucaine in Biodegradable Polymer Nanospheres
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the encapsulation of Isobucaine, a local anesthetic, into biodegradable polymer nanospheres. The protocols outlined below are based on established nanoprecipitation and solvent evaporation techniques, adapted for the physicochemical properties of this compound.
Introduction
The encapsulation of local anesthetics like this compound in biodegradable polymer nanospheres offers a promising strategy for achieving sustained drug release, prolonging the anesthetic effect, and reducing systemic toxicity.[1][2][3] By controlling the release of this compound at the site of administration, it is possible to provide localized pain management for extended periods, improving patient compliance and therapeutic outcomes.[4][5] This application note details the necessary materials, equipment, and step-by-step protocols for the successful formulation and characterization of this compound-loaded nanospheres.
This compound is a hydrophobic molecule, as indicated by its high octanol-water partition coefficient (logP). This property makes it an ideal candidate for encapsulation using methods suitable for lipophilic drugs.[6] The protocols described herein utilize Poly(lactic-co-glycolic acid) (PLGA), a biocompatible and biodegradable polymer widely approved for use in drug delivery systems.[7][8]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for selecting the appropriate encapsulation method and optimizing formulation parameters.
| Property | Value | Source |
| Molecular Weight | 249.35 g/mol | [9][10] |
| LogP (calculated) | 3.3 | [9][10] |
| Molecular Formula | C15H23NO2 | [9][10] |
The lipophilic nature of this compound (logP > 0) suggests good solubility in organic solvents and favors encapsulation methods where the drug is dissolved in an organic phase, such as the single emulsion-solvent evaporation or nanoprecipitation techniques.
Experimental Protocols
Two primary methods for encapsulating this compound are presented: Nanoprecipitation and Single Emulsion-Solvent Evaporation.
Method 1: Nanoprecipitation (Solvent Displacement)
This method is a straightforward and rapid technique for forming polymeric nanospheres. It involves the precipitation of a polymer from an organic solution upon its rapid diffusion into a non-solvent phase.[11]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 or 75:25 lactide:glycolide ratio)
-
Acetone (organic solvent)
-
Poly(vinyl alcohol) (PVA) (stabilizer)
-
Purified water (non-solvent)
Equipment:
-
Magnetic stirrer with stir bar
-
Syringe pump
-
Glass beakers
-
Centrifuge
-
Freeze-dryer (lyophilizer)
-
Particle size analyzer
-
UV-Vis spectrophotometer
Protocol:
-
Organic Phase Preparation:
-
Dissolve 100 mg of PLGA and 20 mg of this compound in 10 mL of acetone.
-
Ensure complete dissolution by gentle vortexing or stirring.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) solution of PVA in 20 mL of purified water.
-
Stir the solution at room temperature until the PVA is fully dissolved.
-
-
Nanoparticle Formation:
-
Place the aqueous phase in a glass beaker on a magnetic stirrer and stir at a moderate speed (e.g., 600 rpm).
-
Using a syringe pump, add the organic phase dropwise into the aqueous phase at a constant flow rate (e.g., 1 mL/min).
-
Nanospheres will form instantaneously as the acetone diffuses into the water, causing the PLGA and this compound to precipitate.
-
-
Solvent Evaporation:
-
Continue stirring the suspension at room temperature for at least 4 hours to ensure the complete evaporation of acetone.
-
-
Nanosphere Purification and Collection:
-
Centrifuge the nanosphere suspension at 15,000 rpm for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the nanosphere pellet in purified water.
-
Repeat the centrifugation and resuspension steps twice to remove any residual PVA and unencapsulated drug.
-
-
Lyophilization:
-
Freeze the purified nanosphere suspension at -80°C.
-
Lyophilize the frozen suspension for 48 hours to obtain a dry powder of this compound-loaded nanospheres.
-
Store the lyophilized powder at -20°C.
-
Method 2: Single Emulsion-Solvent Evaporation
This technique is also well-suited for hydrophobic drugs and involves the emulsification of an organic phase containing the drug and polymer in an aqueous phase, followed by the removal of the organic solvent.[12][13][14]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) (organic solvent)
-
Poly(vinyl alcohol) (PVA) (emulsifier)
-
Purified water
Equipment:
-
High-speed homogenizer or sonicator
-
Magnetic stirrer with stir bar
-
Rotary evaporator (optional)
-
Centrifuge
-
Freeze-dryer
-
Particle size analyzer
-
UV-Vis spectrophotometer
Protocol:
-
Organic Phase (Oil Phase) Preparation:
-
Dissolve 100 mg of PLGA and 20 mg of this compound in 5 mL of dichloromethane (DCM).
-
-
Aqueous Phase (Water Phase) Preparation:
-
Prepare a 2% (w/v) solution of PVA in 20 mL of purified water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase.
-
Emulsify the mixture using a high-speed homogenizer at 10,000 rpm for 5 minutes or a probe sonicator on ice. This will form an oil-in-water (O/W) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and stir at room temperature for 4-6 hours to allow the DCM to evaporate, leading to the formation of solid nanospheres. A rotary evaporator can be used to expedite this step.
-
-
Nanosphere Purification and Collection:
-
Follow the same centrifugation and washing steps as described in the Nanoprecipitation protocol (Method 1, Step 5).
-
-
Lyophilization:
-
Follow the same lyophilization procedure as described in the Nanoprecipitation protocol (Method 1, Step 6).
-
Characterization of this compound-Loaded Nanospheres
Thorough characterization is essential to ensure the quality and performance of the formulated nanospheres.
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).
-
Protocol:
-
Resuspend a small amount of lyophilized nanospheres in purified water.
-
Analyze the suspension using a DLS instrument to determine the average particle size, PDI (a measure of size distribution), and zeta potential (a measure of surface charge and stability).
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: Indirect quantification using UV-Vis Spectrophotometry.
-
Protocol:
-
During the purification step, collect the supernatant after the first centrifugation.
-
Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength. A calibration curve of known this compound concentrations should be prepared beforehand.
-
Calculate the EE and DL using the following formulas:
-
EE (%) = [(Total this compound - this compound in Supernatant) / Total this compound] x 100
-
DL (%) = [(Total this compound - this compound in Supernatant) / Weight of Nanospheres] x 100
-
-
3. In Vitro Drug Release Study:
-
Method: Dialysis method.
-
Protocol:
-
Suspend a known amount of this compound-loaded nanospheres in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Place the suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the release medium at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the concentration of this compound in the withdrawn samples using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug released versus time.
-
Representative Data
The following table summarizes expected quantitative data for this compound-loaded PLGA nanospheres based on typical results for the encapsulation of similar hydrophobic small molecules.[6][15][16]
| Parameter | Nanoprecipitation | Single Emulsion-Solvent Evaporation |
| Particle Size (nm) | 150 - 250 | 200 - 400 |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 |
| Zeta Potential (mV) | -15 to -30 | -10 to -25 |
| Encapsulation Efficiency (%) | 60 - 80 | 70 - 90 |
| Drug Loading (%) | 5 - 15 | 8 - 18 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound nanosphere fabrication.
Mechanism of Action: Sodium Channel Blockade
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. medistudygo.com [medistudygo.com]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. Encapsulation of hydrophilic and lipophilic drugs in PLGA nanoparticles by the nanoprecipitation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. 1-Propanol, 2-methyl-2-((2-methylpropyl)amino)-, 1-benzoate | C15H23NO2 | CID 26427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Development of a nanoprecipitation method for the entrapment of a very water soluble drug into Eudragit RL nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.box [2024.sci-hub.box]
- 13. Microencapsulation: Solvent evaporation | CoLab [colab.ws]
- 14. kinampark.com [kinampark.com]
- 15. researchgate.net [researchgate.net]
- 16. Effects of Particle Geometry for PLGA-Based Nanoparticles: Preparation and In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays for Discovering Novel Isobucaine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobucaine is a local anesthetic agent known to exert its effects through the blockade of voltage-gated sodium channels (NaV). The discovery of novel this compound derivatives with improved efficacy, selectivity, and safety profiles is a key objective in drug development. High-throughput screening (HTS) plays a pivotal role in identifying promising lead compounds from large chemical libraries. These application notes provide detailed protocols for two primary HTS assays for the discovery of novel this compound derivatives that modulate voltage-gated sodium channels: a fluorescence-based sodium influx assay for primary screening and an automated patch-clamp assay for hit confirmation and characterization.
Mechanism of Action: this compound and Voltage-Gated Sodium Channels
Local anesthetics like this compound function by reversibly binding to voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells such as neurons.[1] This binding inhibits the influx of sodium ions, thereby preventing nerve depolarization and blocking the transmission of pain signals. The affinity of local anesthetics for sodium channels is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state.[2][3][4] This property, known as use-dependent or phasic block, is a key characteristic of their mechanism of action.
Below is a diagram illustrating the state-dependent block of voltage-gated sodium channels by local anesthetics.
Primary High-Throughput Screening: No-Wash Fluorescent Sodium Influx Assay
This assay is designed for the rapid screening of large compound libraries to identify potential inhibitors of voltage-gated sodium channels. It utilizes a sodium-sensitive fluorescent dye, Asante NaTRIUM Green-2 (ANG-2), and a quencher to create a no-wash protocol, significantly increasing throughput.[5][6][7]
Experimental Workflow
Detailed Protocol
Materials:
-
HEK293 cells stably expressing the target human voltage-gated sodium channel subtype (e.g., NaV1.7)
-
Black-walled, clear-bottom 384-well microplates
-
Asante NaTRIUM Green-2, AM (ANG-2 AM)
-
Veratridine (sodium channel activator)
-
Tetracaine (positive control inhibitor)
-
Physiological Salt Solution (PSS): 140 mM NaCl, 11.5 mM glucose, 10 mM HEPES, 5.9 mM KCl, 1.4 mM MgCl₂, 1.2 mM NaH₂PO₄, 5 mM NaHCO₃, 1.8 mM CaCl₂, pH 7.4
-
Pluronic F-127
-
Anhydrous DMSO
Procedure:
-
Cell Plating: Seed HEK293 cells expressing the target NaV subtype into 384-well plates at a density of 10,000–15,000 cells per well and culture for 48 hours.[5]
-
Dye Loading Solution Preparation:
-
Prepare a 10 mM stock solution of ANG-2 AM in anhydrous DMSO.
-
Prepare a 100 mM stock solution of Ponceau 4R in water.
-
On the day of the assay, prepare the loading buffer by diluting ANG-2 AM to 10 µM and Ponceau 4R to 1 mM in PSS.[5][6] Add Pluronic F-127 to a final concentration of 0.02% to aid dye solubilization.
-
-
Cell Loading:
-
Remove the culture medium from the cell plates.
-
Add 20 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound derivatives and control compounds (e.g., Tetracaine) in PSS.
-
Add 5 µL of the compound solutions to the respective wells.
-
Incubate at room temperature for 15 minutes.
-
-
Sodium Influx Stimulation and Signal Detection:
-
Prepare a stock solution of the sodium channel activator veratridine in DMSO and dilute it in PSS to the desired final concentration (e.g., 60 µM).[5]
-
Use a fluorescent imaging plate reader (FLIPR) to measure the fluorescence signal (Excitation: ~488 nm, Emission: ~540 nm).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 25 µL of the veratridine solution to each well to stimulate sodium influx.
-
Continue to record the fluorescence signal for at least 3-5 minutes.
-
-
Data Analysis:
-
The increase in fluorescence upon stimulation corresponds to sodium influx.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive (veratridine alone) and negative (no veratridine) controls.
-
Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Expected Quantitative Data
The following table provides example IC50 values for known sodium channel blockers obtained from a fluorescent sodium influx assay.
| Compound | NaV Subtype | Activator | IC50 (µM) | Reference |
| Tetracaine | hNaV1.1-1.8 | Veratridine | 6-66 | [5][6] |
| Lidocaine | hNaV1.7 | Antillatoxin | ~200 | [8] |
| Carbamazepine | hNaV1.7 | Antillatoxin | ~100 | [8] |
Hit Confirmation and Characterization: Automated Patch-Clamp Electrophysiology
Automated patch-clamp (APC) assays provide a higher level of detail on the interaction of compounds with sodium channels, making them the gold standard for hit confirmation and lead optimization.[1][9][10] Modern APC systems, such as the Sophion Qube® or IonWorks Barracuda, allow for medium- to high-throughput screening in a 384-well format.[11][12]
Experimental Workflow
Detailed Protocol
Materials:
-
HEK293 cells stably expressing the target human NaV subtype (e.g., NaV1.7)
-
Automated patch-clamp system (e.g., Sophion Qube® 384) with corresponding consumables (e.g., QChips)
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA (pH 7.2 with CsOH)
-
Test compounds (this compound derivatives) and control compounds (e.g., Lidocaine)
Procedure:
-
Cell Preparation: Culture HEK293 cells expressing the target NaV subtype to 70-90% confluency. On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution, wash with serum-free medium, and resuspend in the external solution at a concentration of 1-2 million cells/mL.
-
APC System Setup: Prime the automated patch-clamp system with the external and internal solutions according to the manufacturer's instructions. Load the cell suspension and compound plates into the instrument.
-
Automated Patch-Clamping: The instrument will automatically perform the following steps for each well:
-
Cell trapping and formation of a giga-ohm seal.
-
Establishment of the whole-cell configuration.
-
-
Voltage Protocols and Recordings:
-
Tonic Block Protocol: From a holding potential of -120 mV, apply a depolarizing step to 0 mV for 20 ms to elicit a sodium current. This is repeated in the presence of increasing concentrations of the test compound.
-
Use-Dependent (Phasic) Block Protocol: To assess the block of the open and inactivated states, apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz from -120 mV to 0 mV).
-
Inactivated State Block Protocol: To specifically assess the affinity for the inactivated state, hold the cell at a depolarized potential (e.g., -70 mV, where a significant fraction of channels are inactivated) before the test pulse.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude in response to the voltage protocols.
-
Calculate the percentage of block for each compound concentration.
-
Determine the IC50 for the tonic block.
-
For use-dependent block, plot the normalized peak current against the pulse number to quantify the rate and extent of block.
-
Compare the IC50 values obtained from different holding potentials to quantify the state-dependence of the block.
-
Expected Quantitative Data
The following table presents example IC50 values for known local anesthetics on different NaV subtypes determined by electrophysiology.
| Compound | NaV Subtype | Assay Type | IC50 (µM) | Reference |
| Bupivacaine | NaV (neuronal) | Whole-cell patch clamp | 178 (tonic block) | [4] |
| Lidocaine | hH1 (cardiac) | Whole-cell voltage clamp | ~25 (use-dependent) | |
| Bupivacaine | Nav1.5 | Whole-cell voltage clamp | 4.51 | [7] |
| Mepivacaine | NaV (spinal dorsal horn) | Whole-cell patch clamp | 324 (tonic block) | [9] |
Conclusion
The combination of a high-throughput fluorescence-based primary screen and a medium-throughput, high-content automated patch-clamp secondary screen provides a robust and efficient strategy for the discovery and characterization of novel this compound derivatives. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the field of local anesthetic drug discovery. The successful identification of derivatives with improved potency, subtype selectivity, and desirable state-dependent properties will be crucial for the development of the next generation of local anesthetics.
References
- 1. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Distinct local anesthetic affinities in Na+ channel subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Voltage-Gated Na+ Channels by Bupivacaine Is Enhanced by the Adjuvants Buprenorphine, Ketamine, and Clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The electrophysiologic actions of lidocaine and bupivacaine in the isolated, perfused canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
- 7. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoflurane and propofol inhibit voltage-gated sodium channels in isolated rat neurohypophysial nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]
- 10. Characterization of Specific Roles of Sodium Channel Subtypes in Regional Anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound [medbox.iiab.me]
- 12. Potency of bupivacaine stereoisomers tested in vitro and in vivo: biochemical, electrophysiological, and neurobehavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purity Analysis of Isobucaine Using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Isobucaine is a local anesthetic belonging to the ester class of these compounds. Its chemical formula is C₁₅H₂₃NO₂ with a molar mass of 249.354 g·mol⁻¹[1][2][3]. Ensuring the purity of active pharmaceutical ingredients (APIs) like this compound is critical for drug safety and efficacy. This application note details a robust and reliable method for the determination of this compound purity and the identification of potential impurities using Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high separation efficiency and definitive compound identification, making it ideal for pharmaceutical quality control.
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
-
Autosampler: Agilent 7693A or equivalent
-
Vials: 2 mL amber glass vials with screw caps and PTFE/silicone septa
-
Solvent: HPLC-grade Methanol or Dichloromethane
Experimental Protocols
1. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample, dissolve it in a 100 mL volumetric flask, and bring it to volume with methanol. Ensure the sample is completely dissolved. If particulates are present, centrifuge or filter the solution before transferring it to a GC vial[4].
2. GC-MS Method Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These may be optimized as needed.
| Parameter | Setting |
| GC Inlet | |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 100°C, hold for 1 min |
| Ramp Rate | 15°C/min to 280°C |
| Final Temperature | 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Solvent Delay | 3 min |
| Scan Range | 40 - 450 amu |
| Data Acquisition | Full Scan |
3. Method Validation
To ensure the reliability of the analytical method, a full validation should be performed according to ICH guidelines. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The chromatogram of the blank solution should show no interfering peaks at the retention time of this compound and its known impurities. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.995 over the concentration range. |
| Accuracy | The recovery should be within 98.0% to 102.0% for the assay of this compound. |
| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as flow rate, temperature ramp, and inlet temperature. |
For the determination of prilocaine HCl, a related local anesthetic, in plasma, a GC-MS method was validated with a quantification range of 20-250 ng/mL[5]. Within-day and between-day precision, expressed as the relative standard deviation (RSD), were less than 6.0%, and accuracy (relative error) was better than 9.0%[5]. Another study on prilocaine HCl in pharmaceutical preparations showed a linear range of 40-1000 ng/mL with LOD and LOQ values of 15 and 31 ng/mL, respectively[6]. These values provide a useful reference for the expected performance of the this compound method.
Data Presentation
Table 1: GC-MS Method Parameters for this compound Purity Analysis
| Parameter | Setting |
| GC System | Agilent 8890 |
| Mass Spectrometer | Agilent 5977B |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 100°C (1 min), then 15°C/min to 280°C (5 min) |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Scan Range | 40 - 450 amu |
Table 2: Predicted Mass Spectral Fragmentation of this compound
| m/z | Proposed Fragment Ion | Fragment Structure |
| 249 | [M]⁺ | [C₁₅H₂₃NO₂]⁺ |
| 128 | [C₈H₁₈N]⁺ | [(CH₃)₂CHCH₂NHC(CH₃)₂CH₂]⁺ |
| 105 | [C₇H₅O]⁺ | [C₆H₅CO]⁺ |
| 86 | [C₅H₁₂N]⁺ | [CH₂=N(CH(CH₃)₂)₂]⁺ |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |
| 57 | [C₄H₉]⁺ | [(CH₃)₃C]⁺ |
Visualizations
Caption: Experimental workflow for the GC-MS purity analysis of this compound.
Caption: Logical relationship of analytical method validation parameters.
Caption: Predicted fragmentation pathway of this compound in EI-MS.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 1-Propanol, 2-methyl-2-((2-methylpropyl)amino)-, 1-benzoate | C15H23NO2 | CID 26427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [medbox.iiab.me]
- 4. uoguelph.ca [uoguelph.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating a Stabilized Isobucaine Aqueous Solution for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobucaine is an ester-type local anesthetic agent.[1][2] Like other ester-based pharmaceuticals, this compound in an aqueous solution is susceptible to degradation, primarily through hydrolysis of the ester linkage. This degradation can lead to a loss of potency and the formation of impurities, compromising the safety and efficacy of the final drug product. Therefore, the development of a stable aqueous formulation for injection is critical.
These application notes provide a comprehensive guide to developing a stabilized this compound aqueous solution for injection. The protocols outlined below cover formulation strategies, stability testing under forced degradation conditions, and analytical methods for the quantification of this compound and its degradation products.
This compound: Chemical Properties and Stability Profile
This compound hydrochloride, the salt form of this compound, is a white crystalline powder soluble in water, making it suitable for aqueous formulations.[3] The ester linkage in the this compound molecule is the primary site of chemical instability in aqueous solutions.
Key Chemical Information:
| Property | Value | Reference |
| Chemical Name | [2-methyl-2-(2-methylpropylamino)propyl] benzoate hydrochloride | [3] |
| Molecular Formula | C₁₅H₂₄ClNO₂ | [3] |
| Molecular Weight | 285.81 g/mol | [3] |
| Appearance | White crystalline powder | [3] |
| Solubility | Soluble in water | [3] |
Proposed Degradation Pathway of this compound
The primary degradation pathway for this compound in an aqueous solution is expected to be hydrolysis of the ester bond, catalyzed by both acidic and basic conditions. This reaction yields 2-methyl-2-(2-methylpropylamino)propan-1-ol and benzoic acid as the main degradation products.
Caption: Proposed hydrolytic degradation pathway of this compound.
Formulation Strategies for Stabilization
The key to stabilizing an this compound aqueous solution is to control the pH and protect it from oxidative stress and light. The following table outlines potential excipients and their recommended concentration ranges for a stabilized formulation.
Table of Potential Formulation Excipients:
| Excipient Category | Excipient Example | Concentration Range (% w/v) | Purpose |
| Buffering Agent | Citrate Buffer (Citric Acid/Sodium Citrate) | 0.1 - 2.0 | Maintain pH in the optimal range for stability (typically pH 4-6 for ester local anesthetics).[4] |
| Phosphate Buffer (Sodium Phosphate Dibasic/Monobasic) | 0.1 - 2.0 | Maintain pH in the optimal range for stability. | |
| Antioxidant | Sodium Metabisulfite | 0.01 - 0.1 | Prevent oxidative degradation.[5] |
| Ascorbic Acid | 0.01 - 0.1 | Prevent oxidative degradation. | |
| Chelating Agent | Edetate Disodium (EDTA) | 0.005 - 0.05 | Sequesters metal ions that can catalyze oxidative degradation.[5] |
| Tonicity Agent | Sodium Chloride | q.s. to isotonicity | Adjust the tonicity of the solution to be compatible with physiological fluids.[6] |
| Preservative | Benzyl Alcohol | 0.5 - 2.0 | Required for multi-dose formulations to inhibit microbial growth. |
| Methylparaben | 0.1 - 0.2 | Required for multi-dose formulations to inhibit microbial growth.[7] |
Experimental Protocols
Preparation of a Stabilized this compound Aqueous Solution
This protocol describes the preparation of a 1% (w/v) this compound hydrochloride solution.
Materials:
-
This compound Hydrochloride
-
Citric Acid Monohydrate
-
Sodium Citrate Dihydrate
-
Sodium Metabisulfite
-
Edetate Disodium (EDTA)
-
Sodium Chloride
-
Water for Injection (WFI)
-
0.1 N Hydrochloric Acid and 0.1 N Sodium Hydroxide for pH adjustment
Procedure:
-
In a sterile beaker, dissolve the buffering agents (citric acid and sodium citrate), antioxidant (sodium metabisulfite), and chelating agent (EDTA) in approximately 80% of the final volume of WFI.
-
Add the tonicity agent (sodium chloride) and stir until dissolved.
-
Add the this compound Hydrochloride and stir gently until fully dissolved.
-
Adjust the pH of the solution to the target range (e.g., pH 5.0 ± 0.2) using 0.1 N HCl or 0.1 N NaOH.
-
Bring the solution to the final volume with WFI.
-
Filter the solution through a sterile 0.22 µm filter into sterile vials.
-
Seal the vials.
References
- 1. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]
- 2. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound hydrochloride | 3562-15-0 | >98% [smolecule.com]
- 4. New Formulations of Local Anaesthetics—Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. Isocaine 3% injection(Mepivacaine Hydrochloride Injection, USP 3%)Isocaine 2%with Levonordefrin 1:20,000 injection (Mepivacaine Hydrochloride and Levonordefrin Injection, USP) [dailymed.nlm.nih.gov]
- 7. Kinetic characterization of human butyrylcholinesterase mutants for the hydrolysis of cocaethylene [ouci.dntb.gov.ua]
Troubleshooting & Optimization
How to improve the reaction yield of Isobucaine chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of Isobucaine chemical synthesis.
This compound Synthesis Overview
The synthesis of this compound is a multi-step process involving three key transformations:
-
Reductive Amination: Formation of the secondary amine intermediate, N-Isobutyl-1,1-dimethyl-2-hydroxyethanamine, from 2-amino-2-methyl-1-propanol and isobutyraldehyde.
-
Acylation: Esterification of the hydroxyl group of the amino alcohol intermediate with benzoyl chloride.
-
N to O Acyl Migration: An acid-catalyzed intramolecular rearrangement to yield the final product, this compound.
This guide will address potential issues and optimization strategies for each of these critical steps.
Experimental Workflow
Technical Support Center: Overcoming Poor Aqueous Solubility of Isobucaine for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Isobucaine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern for in vitro studies?
A1: this compound is a local anesthetic belonging to the ester class of compounds. Its free base form has limited aqueous solubility due to its lipophilic nature, which can lead to several challenges in in vitro experiments. These challenges include difficulty in preparing stock solutions at desired concentrations, precipitation of the compound in aqueous culture media, and inaccurate dosing, all of which can compromise the validity and reproducibility of experimental results.
Q2: What are the key physicochemical properties of this compound to consider for solubilization?
A2: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate solubilization strategy. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₃NO₂ | [1][2] |
| Molecular Weight | 249.35 g/mol (free base) | [3] |
| 285.81 g/mol (hydrochloride salt) | ||
| LogP (XLogP3) | 3.3 (free base) | [3] |
| pKa (estimated) | 8.5 - 8.9 (typical for ester local anesthetics) | [4] |
| Aqueous Solubility | Free Base: Poorly soluble | |
| Hydrochloride Salt: Soluble in water | [5] | |
| Solubility in Organic Solvents | Soluble in DMSO | [5] |
Q3: What is the mechanism of action of this compound?
A3: this compound, like other local anesthetics, primarily functions by blocking voltage-gated sodium channels (Nav channels) in the neuronal cell membrane.[6] By binding to the channel, this compound stabilizes it in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of action potentials. This blockade of nerve impulses results in a loss of sensation. The affinity of local anesthetics can vary for different states of the sodium channel (resting, open, and inactivated) and among different channel subtypes (e.g., Nav1.1-1.9).[6][7]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in in vitro settings.
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates when added to aqueous buffer or cell culture medium. | The aqueous solubility of the this compound free base has been exceeded. | 1. Use the Hydrochloride Salt: this compound hydrochloride is more water-soluble and should be the first choice. 2. pH Adjustment: For the free base, lower the pH of the stock solution to protonate the molecule, increasing its solubility. A pH of 2 units below the pKa (around 6.5-6.9) is a good starting point. 3. Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it stepwise into your aqueous medium. Ensure the final solvent concentration is low enough to not affect your experimental system (typically <0.5%). |
| Inconsistent or lower-than-expected biological activity. | - Inaccurate concentration due to precipitation. - Degradation of the compound. | 1. Confirm Solubilization: Visually inspect for any precipitate after dilution. If possible, quantify the concentration of the final working solution. 2. Freshly Prepare Solutions: Ester-containing compounds like this compound can be prone to hydrolysis, especially at non-neutral pH. Prepare solutions fresh for each experiment. |
| Cell toxicity or morphological changes observed in control wells (vehicle only). | The organic solvent used for the stock solution (e.g., DMSO) is at a toxic concentration. | 1. Determine Solvent Tolerance: Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your specific cell line. 2. Minimize Final Solvent Concentration: Prepare a more concentrated stock solution to reduce the volume added to the final assay, thereby lowering the final solvent concentration. |
| Difficulty dissolving this compound even with co-solvents. | High concentration required for the experiment exceeds the solubility limit even with co-solvents. | 1. Use of Surfactants: Employ non-ionic surfactants like Tween® 80 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) in the final medium to aid in solubilization through micelle formation. 2. Cyclodextrin Complexation: Utilize cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to form inclusion complexes that enhance the aqueous solubility of this compound. |
Experimental Protocols
1. Protocol for Solubilization using pH Adjustment
This protocol is suitable for the this compound free base.
-
Objective: To prepare an aqueous stock solution of this compound by adjusting the pH.
-
Materials:
-
This compound (free base) powder
-
Sterile deionized water
-
1 M Hydrochloric acid (HCl)
-
pH meter
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add a small volume of sterile deionized water. The powder will likely not dissolve completely.
-
While stirring, add 1 M HCl dropwise to the suspension.
-
Monitor the pH continuously. As the pH decreases, the this compound will dissolve as it becomes protonated.
-
Continue adding HCl until all the powder is dissolved. The final pH should be approximately 2 units below the pKa of this compound (aim for a pH between 6.5 and 6.9).
-
Once fully dissolved, add sterile deionized water to reach the final desired volume.
-
Sterile-filter the solution through a 0.22 µm filter.
-
2. Protocol for Solubilization using a Co-solvent (DMSO)
This protocol is a common method for preparing stock solutions of poorly soluble compounds.
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound (free base or hydrochloride salt) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the required volume of DMSO to achieve the target stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock solution in your aqueous buffer or cell culture medium. It is recommended to perform serial dilutions to minimize the risk of precipitation.
-
3. Protocol for Solubilization using Cyclodextrins
This protocol can be used to enhance the aqueous solubility of this compound for experiments where organic solvents are not desirable.
-
Objective: To prepare an this compound-cyclodextrin inclusion complex.
-
Materials:
-
This compound (free base)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile deionized water
-
-
Procedure:
-
Prepare a solution of HP-β-CD in sterile deionized water at a desired concentration (e.g., 10% w/v).
-
Add the this compound powder to the HP-β-CD solution. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved this compound.
-
The resulting clear solution contains the this compound-cyclodextrin complex. The concentration of solubilized this compound can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: this compound's mechanism of action on sodium channels.
Caption: Troubleshooting decision tree for this compound precipitation.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 1-Propanol, 2-methyl-2-((2-methylpropyl)amino)-, 1-benzoate | C15H23NO2 | CID 26427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacology of local anaesthetics - Oxford Medical Education [oxfordmedicaleducation.com]
- 5. Buy this compound hydrochloride | 3562-15-0 | >98% [smolecule.com]
- 6. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
Dose-response optimization of Isobucaine for maximum anesthetic effect
Welcome to the technical support center for Isobucaine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dose-response optimization for achieving maximum anesthetic effect. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentations to assist in your research.
Troubleshooting Guide
Encountering issues in your experiments with this compound? This guide addresses common problems in a question-and-answer format to help you navigate potential challenges.
| Issue | Potential Cause | Recommended Solution |
| Variable or inconsistent anesthetic effect | - Improper formulation or solubility issues.- Incorrect administration technique.- Degradation of this compound solution. | - Ensure this compound is fully dissolved. This compound hydrochloride is soluble in water and DMSO.[1] Prepare fresh solutions for each experiment and verify the pH.- Review and standardize your injection or application procedure to ensure consistent delivery to the target site.- Store this compound solutions under appropriate conditions (dry, dark, and at 0-4°C for short-term or -20°C for long-term use) to prevent degradation.[1] |
| Slower than expected onset of anesthesia | - The pH of the tissue environment may be acidic, reducing the amount of non-ionized this compound available to cross the nerve membrane. | - Consider buffering the this compound solution to a more physiological pH just prior to administration. The non-ionized form of local anesthetics penetrates the nerve membrane more readily. |
| Shorter than expected duration of anesthesia | - Rapid systemic absorption from the administration site. | - Consider co-administration with a vasoconstrictor, such as epinephrine, to decrease the rate of vascular absorption and prolong the local anesthetic effect. |
| Signs of systemic toxicity (e.g., CNS excitation followed by depression) | - Accidental intravascular injection or administration of an excessive dose. | - Always aspirate before injection to ensure the needle is not in a blood vessel.[2] Adhere to calculated maximum recommended doses and be aware of species-specific differences in sensitivity. |
| Precipitation of this compound in solution | - The pH of the solution is at or above the pKa of this compound, leading to the formation of the less soluble free base. | - Maintain the pH of the this compound hydrochloride solution in the acidic range to ensure it remains in its soluble, ionized form. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about working with this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound is a local anesthetic that primarily functions by blocking voltage-gated sodium channels in the neuronal cell membrane.[1] By binding to a receptor site within the pore of the sodium channel, this compound inhibits the influx of sodium ions that is necessary for the generation and conduction of nerve impulses. This blockade prevents the depolarization of the nerve, thereby halting the transmission of pain signals.
Q2: How can I determine the optimal dose of this compound for my experiments?
A2: Determining the optimal dose requires a dose-response study. This involves administering a range of this compound concentrations and measuring the anesthetic effect at each concentration. Key parameters to determine are the ED50 (the dose that produces a therapeutic effect in 50% of the subjects) and the maximal effective dose.
Q3: What are the key physicochemical properties of this compound to consider?
A3: Key properties for this compound and its hydrochloride salt are summarized in the table below. These are important for formulation and understanding its behavior in biological systems.
| Property | This compound | This compound Hydrochloride | Reference |
| Chemical Formula | C15H23NO2 | C15H24ClNO2 | [3][4] |
| Molecular Weight | 249.35 g/mol | 285.81 g/mol | [3][4] |
| Appearance | - | White crystalline powder | [1] |
| Solubility | - | Soluble in water and DMSO | [1] |
Q4: Are there any known drug interactions with this compound?
Experimental Protocols
Below are detailed methodologies for key experiments to assess the dose-response and anesthetic efficacy of this compound.
Protocol 1: In Vivo Assessment of Anesthetic Efficacy in a Rodent Model
This protocol outlines a method to determine the dose-dependent anesthetic effect of this compound using a rodent model.
Materials:
-
This compound hydrochloride
-
Sterile saline for injection
-
Syringes and appropriate gauge needles for administration
-
Apparatus for assessing sensory and motor block (e.g., von Frey filaments, hot plate, tail-flick apparatus)
-
Animal restraining device (if necessary)
-
Timer
Procedure:
-
Animal Preparation: Acclimatize animals to the experimental setup to minimize stress-induced variability.
-
This compound Formulation: Prepare a stock solution of this compound hydrochloride in sterile saline. Create a series of dilutions to cover a range of doses to be tested. Ensure the final pH of the solution is appropriate for injection.
-
Administration: Administer a defined volume of the this compound solution via the desired route (e.g., subcutaneous infiltration, peripheral nerve block).
-
Assessment of Anesthetic Effect:
-
Sensory Block: At predetermined time points after administration, assess the sensory block using methods like the tail-flick test, hot plate test, or response to von Frey filament stimulation. Record the latency to response or the threshold for withdrawal.
-
Motor Block: Observe for any signs of motor impairment in the affected limb.
-
-
Data Analysis: For each dose, calculate the mean and standard deviation of the measured anesthetic effect (e.g., increase in withdrawal latency). Plot the dose-response curve (dose vs. anesthetic effect) to determine the ED50 and the maximal effective dose.
Protocol 2: In Vitro Assessment of Sodium Channel Blockade
This protocol describes the use of patch-clamp electrophysiology to quantify the inhibitory effect of this compound on voltage-gated sodium channels in cultured neuronal cells.
Materials:
-
Cultured neuronal cells expressing voltage-gated sodium channels
-
Patch-clamp electrophysiology setup (amplifier, micromanipulators, perfusion system)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
This compound hydrochloride stock solution
-
Perfusion system for drug application
Procedure:
-
Cell Preparation: Culture neuronal cells on coverslips suitable for patch-clamp recording.
-
Electrophysiology Setup: Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Baseline Recording: Record baseline sodium currents elicited by a series of voltage steps.
-
This compound Application: Perfuse the cell with a known concentration of this compound.
-
Recording During Drug Application: Record sodium currents in the presence of this compound.
-
Washout: Perfuse the cell with the drug-free extracellular solution to observe the reversal of the block.
-
Dose-Response Analysis: Repeat steps 3-6 with a range of this compound concentrations. Measure the percentage of current inhibition at each concentration. Plot the concentration-inhibition curve to determine the IC50 (the concentration that inhibits 50% of the sodium current).
Visualizations
Signaling Pathway of Local Anesthetic Action
The following diagram illustrates the generally accepted mechanism of action for local anesthetics like this compound, which involves the blockade of voltage-gated sodium channels.
Caption: Mechanism of this compound blocking nerve impulses.
Experimental Workflow for Dose-Response Study
This diagram outlines the key steps involved in conducting a dose-response study to determine the anesthetic efficacy of this compound.
Caption: Workflow for an in vivo dose-response study.
Logical Relationship for Troubleshooting Anesthetic Failure
This diagram illustrates a logical approach to troubleshooting experiments where the desired anesthetic effect of this compound is not achieved.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Buy this compound hydrochloride | 3562-15-0 | >98% [smolecule.com]
- 2. Adverse effects and drug interactions associated with local and regional anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Hydrochloride | C15H24ClNO2 | CID 198942 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting the chemical degradation of Isobucaine in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the chemical degradation of Isobucaine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
A1: this compound, being an ester-type local anesthetic, is primarily susceptible to hydrolysis in aqueous solutions. The ester linkage is the most labile part of the molecule and is expected to break, yielding benzoic acid and 2-methyl-2-(2-methylpropylamino)propan-1-ol. This hydrolysis can be catalyzed by both acids and bases.
Q2: What factors can influence the rate of this compound degradation?
A2: Several factors can significantly impact the stability of this compound in aqueous solutions:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Degradation is generally faster at both acidic and alkaline pH values compared to a more neutral pH.
-
Temperature: Like most chemical reactions, the degradation of this compound is accelerated at higher temperatures.
-
Light: Exposure to ultraviolet (UV) or even ambient light can potentially induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the formation of degradation products through oxidative pathways.
-
Initial Concentration: In some cases, the initial concentration of the drug can influence the degradation kinetics.
Q3: How can I monitor the degradation of this compound and quantify its degradation products?
A3: A stability-indicating analytical method is required to separate and quantify the intact drug from its degradation products. The most common and effective technique for this is High-Performance Liquid Chromatography (HPLC) with UV detection. Other methods like Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying unknown degradation products.
Q4: What are the typical stress conditions used in a forced degradation study for this compound?
A4: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and establish the degradation pathways.[1] Typical stress conditions include:
-
Acid Hydrolysis: Treating the this compound solution with an acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: Treating the this compound solution with a base (e.g., 0.1 N NaOH) at room temperature or an elevated temperature.
-
Oxidation: Exposing the this compound solution to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Heating the this compound solution at a high temperature (e.g., 60-80°C).
-
Photolytic Degradation: Exposing the this compound solution to a controlled light source (e.g., UV lamp or a photostability chamber).
Troubleshooting Guide
Problem 1: I am not observing any significant degradation of this compound under my stress conditions.
-
Possible Cause: The stress conditions may not be harsh enough.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: If using acid or base, consider increasing the concentration (e.g., from 0.1 N to 1 N).
-
Increase Temperature: Elevate the temperature of the reaction. For hydrolytic studies where no degradation is seen at room temperature, consider heating to 50-60°C.[2]
-
Extend Exposure Time: Increase the duration of the stress exposure.
-
Verify Analytical Method: Ensure your analytical method is sensitive enough to detect small changes in the parent drug concentration and the formation of degradation products.
-
Problem 2: The degradation is happening too quickly, and I cannot accurately determine the kinetics.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Decrease Stressor Concentration: Use a lower concentration of acid, base, or oxidizing agent.
-
Lower Temperature: Perform the study at a lower temperature.
-
Shorter Time Points: Take samples at more frequent, shorter intervals at the beginning of the experiment.
-
Quench the Reaction: At each time point, effectively stop the degradation by neutralizing the acid or base or by diluting the sample in a non-reactive solvent.
-
Problem 3: I am seeing unexpected peaks in my chromatogram that I cannot identify.
-
Possible Cause: These could be secondary degradation products, impurities from the starting material, or artifacts from the analytical method.
-
Troubleshooting Steps:
-
Analyze a Blank: Run a blank sample (matrix without this compound) that has been subjected to the same stress conditions to rule out degradation products from the solvent or buffer.
-
Use LC-MS: Employ Liquid Chromatography-Mass Spectrometry to obtain the mass of the unknown peaks. This information is crucial for structural elucidation.
-
Evaluate Peak Purity: Use a Diode Array Detector (DAD) with your HPLC to check for peak purity. Co-elution of multiple compounds can appear as a single peak.
-
Data Presentation
Quantitative data from degradation studies should be summarized in tables for clear comparison.
Table 1: Hypothetical Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration (hours) | This compound Remaining (%) | Major Degradation Product(s) Formed (%) | Appearance of Solution |
| 0.1 N HCl (60°C) | 24 | 85.2 | 14.1 (Benzoic Acid) | Clear, colorless |
| 0.1 N NaOH (RT) | 8 | 78.5 | 20.8 (Benzoic Acid) | Clear, colorless |
| 3% H₂O₂ (RT) | 48 | 92.1 | 7.5 (Unidentified) | Clear, colorless |
| Heat (80°C) | 72 | 95.6 | 4.0 (Benzoic Acid) | Clear, colorless |
| Photolytic (UV) | 12 | 98.3 | 1.5 (Unidentified) | Clear, colorless |
Table 2: Hypothetical pH-Rate Profile for this compound Hydrolysis at 50°C
| pH | Apparent First-Order Rate Constant (k_obs, hr⁻¹) | Half-life (t½, hours) |
| 2.0 | 0.028 | 24.8 |
| 4.0 | 0.009 | 77.0 |
| 6.0 | 0.005 | 138.6 |
| 8.0 | 0.045 | 15.4 |
| 10.0 | 0.231 | 3.0 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Aqueous Solution
1. Objective: To identify the potential degradation products and degradation pathways of this compound under various stress conditions.
2. Materials and Equipment:
-
This compound reference standard
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer solutions (various pH values)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a UV or DAD detector and a suitable C18 column
-
pH meter
-
Water bath or oven
-
Photostability chamber
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
4. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of this compound stock solution with 9 mL of 0.1 N HCl.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of this compound stock solution with 9 mL of 0.1 N NaOH.
-
Keep the solution at room temperature.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of this compound stock solution with 9 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Prepare an aqueous solution of this compound (e.g., in a neutral buffer).
-
Heat the solution in an oven at 80°C.
-
Withdraw samples at appropriate time intervals.
-
-
Photolytic Degradation:
-
Expose an aqueous solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Withdraw samples from both the exposed and control solutions at appropriate time intervals.
-
5. Sample Analysis:
-
Dilute all stressed samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products.
Visualizations
Caption: Expected primary degradation pathway of this compound via hydrolysis.
Caption: General experimental workflow for a forced degradation study.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Technical Support Center: Minimizing Systemic Toxicity of Local Anesthetics in Animal Research
Disclaimer: Initial searches for "Isobucaine" yielded limited specific data regarding its systemic toxicity, toxicokinetics, and established protocols for minimizing its adverse effects in animal research. The available scientific literature predominantly focuses on more commonly studied local anesthetics. Therefore, this technical support center will use Bupivacaine , a widely researched local anesthetic with a known risk of systemic toxicity, as a representative example to illustrate the principles and strategies for minimizing such toxicity in an animal research setting. The strategies and protocols outlined here are based on established knowledge of Local Anesthetic Systemic Toxicity (LAST) and can be adapted for other local anesthetics with appropriate dose adjustments and consideration of their specific pharmacokinetic and toxicodynamic properties.
Frequently Asked Questions (FAQs)
Q1: What is Local Anesthetic Systemic Toxicity (LAST)?
A1: Local Anesthetic Systemic Toxicity (LAST) is a rare but potentially life-threatening adverse event that occurs when a local anesthetic reaches significant concentrations in the systemic circulation.[1][2] This can lead to a range of central nervous system (CNS) and cardiovascular system (CVS) effects.[3][4][5]
Q2: What are the common signs of LAST in animal models?
A2: Signs of LAST are progressive and dose-dependent. Early CNS signs may include tremors, muscle twitching, and restlessness, which can escalate to seizures and then CNS depression, leading to loss of consciousness and respiratory depression.[2] Cardiovascular signs can range from initial hypertension and tachycardia to profound hypotension, bradycardia, arrhythmias, and ultimately, cardiac arrest.[5][6]
Q3: What are the primary risk factors for developing LAST in animal research?
A3: The primary risk factors include:
-
Accidental intravascular injection: This is the most common cause of LAST.[7]
-
High dosage: Using the minimum effective dose is crucial to prevent toxicity.[8]
-
Site of injection: Injection into highly vascularized tissues can lead to rapid systemic absorption.[2]
-
Type of local anesthetic: More potent and lipid-soluble agents like bupivacaine have a higher risk of cardiotoxicity.[2][4]
-
Animal's physiological state: Factors such as age, weight, and underlying cardiac or hepatic conditions can increase susceptibility.[9]
Q4: What is the first-line treatment for LAST in an animal research setting?
A4: The immediate priority is to stop the administration of the local anesthetic and manage the airway to prevent hypoxia and acidosis, which can worsen toxicity.[10] For severe cardiovascular toxicity or cardiac arrest, the administration of a 20% lipid emulsion is the standard of care.[7][8][10][11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Animal exhibits tremors or seizures immediately after injection. | Accidental intravascular injection leading to rapid CNS toxicity. | 1. Immediately cease administration of the local anesthetic. 2. Ensure a patent airway and provide oxygenation. 3. Administer an anticonvulsant (e.g., benzodiazepine) as per approved protocol. 4. Closely monitor cardiovascular parameters. |
| Gradual onset of sedation and respiratory depression. | Systemic absorption from a highly vascularized injection site. | 1. Monitor respiratory rate and depth closely. 2. Provide supplemental oxygen. 3. Be prepared to provide ventilatory support if necessary. 4. Consider a lower dose or a different injection site for future experiments. |
| Hypotension and bradycardia noted on monitoring equipment. | Cardiovascular toxicity from the local anesthetic. | 1. Stop the local anesthetic administration. 2. Administer intravenous fluids to support blood pressure. 3. If severe, initiate lipid emulsion therapy as per the protocol below. 4. Have cardiovascular support drugs (e.g., vasopressors) available, but use with caution as some may worsen arrhythmias in the context of LAST. |
| Cardiac arrest. | Severe cardiotoxicity leading to circulatory collapse. | 1. Immediately initiate cardiopulmonary resuscitation (CPR). 2. Administer 20% lipid emulsion therapy as a bolus followed by an infusion.[10][11] 3. Continue CPR and supportive care as per established emergency protocols. |
Quantitative Data: Comparative Toxicity of Local Anesthetics
The following table summarizes the convulsive and lethal doses for several common local anesthetics in dogs, highlighting the differences in their therapeutic indices.
| Local Anesthetic | Mean Convulsive Dose (mg/kg) | Dose for Irreversible Cardiovascular Depression (mg/kg) |
| Lidocaine | 22.0 | > 77.0 |
| Bupivacaine | 5.0 | > 17.5 |
| Etidocaine | 8.0 | > 28.0 |
| Tetracaine | 4.0 | > 14.0 |
Data adapted from studies in awake dogs following rapid intravenous administration.
Experimental Protocols
Protocol 1: Determination of Acute Systemic Toxicity (LD50)
This protocol is a general guideline for determining the median lethal dose (LD50) of a local anesthetic in a rodent model. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Select a suitable rodent species (e.g., Sprague-Dawley rats or Swiss Webster mice), specifying age and weight range.
-
Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for an acclimatization period of at least 7 days before the experiment.
-
Dose Preparation: Prepare a series of graded doses of the local anesthetic in a sterile, isotonic vehicle.
-
Administration: Administer the prepared doses to different groups of animals via the intended route of administration (e.g., intravenous, subcutaneous).
-
Observation: Continuously monitor the animals for the first hour post-administration and then at regular intervals for up to 24 hours. Record all signs of toxicity, including behavioral changes, seizures, respiratory distress, and mortality.
-
Data Analysis: Calculate the LD50 value using a recognized statistical method, such as the probit analysis.
Protocol 2: Lipid Emulsion Rescue for Bupivacaine-Induced Cardiotoxicity in a Canine Model
This protocol is based on a study demonstrating the efficacy of lipid emulsion in rescuing dogs from bupivacaine-induced cardiac toxicity.[11] All procedures must be approved by the IACUC.
-
Animal Model: Use healthy adult dogs of a specified breed and weight range.
-
Anesthesia and Monitoring: Anesthetize the dogs with a suitable inhalant anesthetic (e.g., isoflurane).[11] Monitor vital signs continuously, including electrocardiogram (ECG), arterial blood pressure, and end-tidal CO2.
-
Induction of Toxicity: Administer a cardiotoxic dose of bupivacaine intravenously (e.g., 10 mg/kg over 10 seconds).[11]
-
Resuscitation: Upon the onset of severe cardiac toxicity (e.g., profound hypotension, life-threatening arrhythmia, or cardiac arrest), initiate the following resuscitation protocol:
-
Data Collection: Continuously record all monitored parameters throughout the experiment.
-
Endpoint: The primary endpoint is the return of spontaneous circulation and survival.
Visualizations
Caption: Progression of Local Anesthetic Systemic Toxicity (LAST).
Caption: Experimental workflow for lipid emulsion rescue in an animal model.
References
- 1. news-medical.net [news-medical.net]
- 2. List of local anesthetics - Wikipedia [en.wikipedia.org]
- 3. 1-Propanol, 2-methyl-2-((2-methylpropyl)amino)-, 1-benzoate | C15H23NO2 | CID 26427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Liposomal bupivacaine and novel local anesthetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Buy this compound hydrochloride | 3562-15-0 | >98% [smolecule.com]
- 7. This compound [medbox.iiab.me]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound Hydrochloride | C15H24ClNO2 | CID 198942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound - Wikiwand [wikiwand.com]
Technical Support Center: Enhancing the Duration of Action of Isobucaine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isobucaine and seeking to enhance its duration of action using adjuvant compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how do adjuvants prolong its effect?
A1: this compound, like other local anesthetics, primarily functions by blocking voltage-gated sodium channels in neuronal cell membranes.[1] This blockade prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby inhibiting the initiation and conduction of nerve impulses.[1]
Adjuvants, such as vasoconstrictors (e.g., epinephrine), prolong the action of this compound by decreasing blood flow in the vicinity of the injection. This localized vasoconstriction slows the rate of vascular absorption of this compound, keeping the anesthetic in contact with the nerve fibers for a longer period and thus extending the duration of the nerve block.
Q2: What are the most common adjuvants used to prolong the action of local anesthetics like this compound?
A2: The most common and well-studied adjuvants for prolonging local anesthesia are vasoconstrictors. Epinephrine is the most frequently used vasoconstrictor in conjunction with local anesthetics. By constricting local blood vessels, it reduces systemic absorption and prolongs the anesthetic's presence at the nerve site. Other vasoconstrictors like phenylephrine can also be used.
Q3: Is there specific data available on the enhanced duration of this compound with adjuvants?
A3: There is a notable lack of recent, specific quantitative data in publicly available literature detailing the enhanced duration of action of this compound when combined with adjuvant compounds. Much of the research on local anesthetic adjuvants has focused on more commonly used agents such as lidocaine, bupivacaine, and ropivacaine. Researchers should consider performing pilot studies to determine the optimal concentration of adjuvants for their specific this compound formulation and experimental model.
Q4: What are the key physicochemical properties of this compound that I should be aware of?
A4: Understanding the physicochemical properties of this compound is crucial as they influence its anesthetic profile, including onset and duration of action. Key properties include its molecular weight, pKa, and lipid solubility. Increased lipid solubility is generally associated with increased potency and a longer duration of action because the anesthetic can more readily penetrate the nerve membrane and remains in the nerve for a longer period.
Troubleshooting Guides
Issue 1: High Variability in the Duration of Anesthesia in Animal Models
-
Possible Cause 1: Inconsistent Injection Technique. The precise anatomical location of the injection is critical for consistent results. Minor variations in needle placement can lead to the anesthetic being deposited at different distances from the target nerve, affecting onset and duration.
-
Troubleshooting Tip: For nerve block models, such as the sciatic nerve block in rats, utilize a nerve stimulator to ensure accurate needle placement near the nerve sheath. For infiltration anesthesia models, standardize the depth and area of injection.
-
-
Possible Cause 2: Variability in Animal Physiology. Factors such as the age, weight, and even the strain of the animal can influence drug metabolism and distribution, leading to variable anesthetic duration.
-
Troubleshooting Tip: Use a homogenous group of animals for your experiments. Ensure that all animals are within a narrow age and weight range. Report the specific strain of the animals used in your experimental records.
-
-
Possible Cause 3: Formulation Inconsistencies. Improperly prepared or stored solutions of this compound and adjuvants can lead to variations in concentration and efficacy. Epinephrine, for instance, is sensitive to light and oxidation.
-
Troubleshooting Tip: Prepare fresh solutions for each experiment. If storing solutions, protect them from light and use appropriate buffering and antioxidant agents. Validate the concentration and stability of your formulation.
-
Issue 2: Shorter-than-Expected Duration of Action with Adjuvants
-
Possible Cause 1: Suboptimal Adjuvant Concentration. The concentration of the adjuvant, such as epinephrine, is critical. Too low a concentration may not produce sufficient vasoconstriction to significantly prolong the anesthetic effect.
-
Troubleshooting Tip: Conduct a dose-ranging study to determine the optimal concentration of the adjuvant for your this compound formulation. Start with commonly used concentrations for other local anesthetics (e.g., epinephrine 1:200,000) and adjust as necessary based on your experimental results.
-
-
Possible Cause 2: Rapid Systemic Absorption. In highly vascularized areas, even with a vasoconstrictor, the local anesthetic can be absorbed into the systemic circulation relatively quickly.
-
Troubleshooting Tip: Consider the vascularity of the injection site in your experimental design. You may need to use a higher concentration of the vasoconstrictor in highly vascularized tissues.
-
Issue 3: Difficulty in Achieving a Complete Nerve Block
-
Possible Cause 1: Insufficient Dose of this compound. The volume and concentration of the this compound solution may not be adequate to block the entire nerve bundle.
-
Troubleshooting Tip: Review the literature for recommended doses of similar local anesthetics in your chosen model. You may need to increase the concentration or volume of your this compound solution.
-
-
Possible Cause 2: Anatomical Barriers. Fascial planes or other tissues may prevent the local anesthetic from reaching the target nerve effectively.
-
Troubleshooting Tip: Ensure your injection technique is designed to deposit the anesthetic in the correct fascial plane. Ultrasound guidance, where applicable, can be highly beneficial in visualizing the spread of the injectate.
-
Data Presentation
Due to the limited availability of specific quantitative data for this compound with adjuvants, the following tables provide data for other commonly used local anesthetics to serve as a general reference for researchers.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | [2-methyl-2-(2-methylpropylamino)propyl] benzoate |
| Molecular Formula | C15H23NO2 |
| Molecular Weight | 249.35 g/mol |
| CAS Number | 14055-89-1 |
Source: PubChem CID 26427
Table 2: Comparative Duration of Action of Local Anesthetics with and without Epinephrine (Data from Animal Studies)
Disclaimer: The following data is for comparative purposes and is not specific to this compound. The duration of action can vary significantly based on the experimental model, species, and injection site.
| Local Anesthetic | Concentration | Adjuvant | Animal Model | Mean Duration of Sensory Block (minutes) |
| Lidocaine | 1% | None | Mouse Tail Flick | 20 ± 10 |
| Lidocaine | 1% | Epinephrine | Mouse Tail Flick | 66 ± 15 |
| Bupivacaine | 0.25% | None | Mouse Tail Infiltration | 15 |
| Bupivacaine | 0.25% | Epinephrine 1:200,000 | Mouse Tail Infiltration | 60 |
| Bupivacaine | 0.5% | None | Mouse Tail Infiltration | 45 |
| Bupivacaine | 0.5% | Epinephrine 1:200,000 | Mouse Tail Infiltration | 60 |
Sources: Grant et al., 1993; Smith et al., 1997.[2]
Experimental Protocols
Protocol 1: Mouse Tail-Flick Test for Infiltration Anesthesia
This protocol is adapted from established methods for assessing the duration of local anesthesia.
-
Animal Model: Male Swiss Webster mice (25-30 g).
-
Acclimation: Acclimate mice to the testing apparatus for at least 2-3 days before the experiment.
-
Baseline Latency: Determine the baseline tail-flick latency by exposing the tail to a radiant heat source. The latency is the time it takes for the mouse to flick its tail. An automated tail-flick apparatus is recommended.
-
Anesthetic Administration: Inject a small volume (e.g., 20-50 µL) of the this compound solution (with or without adjuvant) subcutaneously into the dorsal aspect of the tail, approximately 2-3 cm from the base.
-
Testing: At regular intervals (e.g., every 5-10 minutes), measure the tail-flick latency.
-
Endpoint: The duration of anesthesia is defined as the time from injection until the tail-flick latency returns to baseline levels. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
Protocol 2: Rat Sciatic Nerve Block Model
This protocol provides a method for assessing both sensory and motor blockade.
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Anesthesia: Lightly anesthetize the rat with an appropriate anesthetic (e.g., isoflurane) to allow for the procedure.
-
Nerve Block Procedure:
-
Place the rat in a lateral position.
-
Insert a nerve stimulator needle anterior to the femur and advance it towards the sciatic nerve.
-
Elicit a motor response (e.g., dorsal flexion of the foot) at a low current (e.g., <0.5 mA) to confirm needle proximity to the nerve.
-
Inject the this compound solution (e.g., 0.2-0.3 mL) with or without adjuvant.
-
-
Sensory Block Assessment: At regular intervals, apply a noxious stimulus (e.g., pinprick or thermal stimulus with a Hargreaves apparatus) to the plantar surface of the hind paw and observe for a withdrawal reflex. The absence of a withdrawal reflex indicates a sensory block.
-
Motor Block Assessment: At regular intervals, assess motor function by observing gait, righting reflex, and the ability to grip with the affected paw. A scoring system can be used to quantify the degree of motor block.
-
Endpoint: The duration of the sensory and motor block is the time from injection until the respective functions return to baseline.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound at the voltage-gated sodium channel.
Caption: Experimental workflow for the mouse tail-flick test.
Caption: Experimental workflow for the rat sciatic nerve block model.
References
Optimizing the purification process of crude Isobucaine using column chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of crude Isobucaine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Based on its synthesis, common impurities in crude this compound may include:
-
Unreacted Starting Materials: Aminomethyl propanol, isobutanal, and benzoyl chloride.
-
Intermediate Products: The N-acylated amide intermediate that forms before the acid-catalyzed N to O acyl migration.
-
Byproducts of Side Reactions: Products resulting from self-condensation of isobutanal or other side reactions.
Q2: What is the recommended stationary phase for this compound purification?
A2: Standard silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is a common choice. However, due to the basic nature of this compound's tertiary amine, peak tailing and poor separation can occur due to strong interactions with the acidic silanol groups on the silica surface. Alternative stationary phases to consider are:
-
Alumina (basic or neutral): This can reduce the acidic interactions and improve peak shape.
-
Amine-functionalized silica: This specialized stationary phase is designed to improve the chromatography of basic compounds.[1]
-
Reverse-phase silica (C18 or C8): This is a good option if normal-phase chromatography proves challenging.
Q3: How do I choose a suitable mobile phase for this compound purification?
A3: The choice of mobile phase depends on the stationary phase used. For normal-phase chromatography on silica gel, a good starting point is a mixture of a non-polar solvent and a polar solvent. Given this compound's structure, which includes a non-polar benzene ring and isobutyl group, and a polar ester and tertiary amine, a solvent system of intermediate polarity is likely required.
A common strategy is to start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or a mixture of ethyl acetate and methanol. Due to the basicity of the amine, it is highly recommended to add a small amount of a basic modifier to the mobile phase to improve peak shape and reduce tailing.
Recommended Starting Solvent Systems (Normal Phase):
-
Hexane/Ethyl Acetate with 0.5-2% Triethylamine (v/v)
-
Dichloromethane/Methanol with 0.5-2% Triethylamine or Ammonia in Methanol solution[2][3]
For reverse-phase chromatography, a mixture of water or a buffer and an organic modifier like acetonitrile or methanol is used. Adjusting the pH of the aqueous phase can significantly impact the retention and peak shape of the basic this compound.[4][5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound does not elute from the silica gel column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A small amount of methanol can be added to the mobile phase to significantly increase its polarity. |
| This compound is strongly adsorbed to the acidic silica gel. | Add a basic modifier like triethylamine (0.5-2%) or a solution of ammonia in methanol to the mobile phase to neutralize the acidic sites on the silica gel. Consider switching to a less acidic stationary phase like neutral or basic alumina. | |
| This compound elutes too quickly with the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For instance, in a hexane/ethyl acetate system, increase the proportion of hexane. |
| Poor separation of this compound from impurities (streaking or overlapping peaks). | Inappropriate mobile phase polarity. | Optimize the mobile phase composition by systematically varying the ratio of the non-polar and polar solvents. Thin-Layer Chromatography (TLC) is an excellent tool for quickly screening different solvent systems. |
| Strong interaction of the amine group with silica gel causing peak tailing. | Add a basic modifier (e.g., triethylamine) to the eluent. Use an alternative stationary phase such as alumina or amine-functionalized silica. Consider switching to a reverse-phase chromatography setup.[4][5] | |
| Column is overloaded with crude sample. | Reduce the amount of crude this compound loaded onto the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of sample to stationary phase by weight. | |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any cracks or air bubbles. | |
| Apparent degradation of this compound on the column. | This compound's ester group may be susceptible to hydrolysis on the silica surface, especially if the conditions are too acidic or basic. | If using a basic modifier, use the minimum effective concentration. Consider using a less reactive stationary phase like neutral alumina. Minimize the time the compound spends on the column by using flash chromatography. |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography of Crude this compound
1. Preparation of the Stationary Phase:
-
Select silica gel (e.g., 230-400 mesh for flash chromatography).
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase solvent (e.g., Hexane/Ethyl Acetate 95:5 with 1% Triethylamine).
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to absorb into the silica gel until the liquid level is just at the top of the sand layer.
4. Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with a low polarity mobile phase (e.g., Hexane/Ethyl Acetate 95:5 with 1% Triethylamine).
-
Collect fractions and monitor the elution by Thin-Layer Chromatography (TLC).
-
Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute the this compound. For example, increase the ethyl acetate concentration in steps (e.g., to 10%, 15%, 20%, etc.).
5. Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general starting method that may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7][8]
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier.
-
Aqueous Phase (A): 20 mM ammonium acetate buffer, pH adjusted to 7.5.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Gradient: Start with a lower concentration of the organic phase and gradually increase it. For example:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm and 274 nm (based on the benzoyl chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the purified this compound in the initial mobile phase composition.
Data Presentation
Table 1: Mobile Phase Polarity for Normal-Phase Chromatography
| Solvent | Polarity Index | Role in Mobile Phase |
| Hexane / Heptane | 0.1 | Non-polar base |
| Dichloromethane | 3.1 | Intermediate polarity solvent |
| Ethyl Acetate | 4.4 | Polar modifier |
| Methanol | 5.1 | Highly polar modifier |
| Triethylamine | 2.9 (base) | Basic additive to reduce peak tailing |
Table 2: Starting Conditions for Purity Analysis Methods
| Parameter | HPLC Method | GC Method |
| Column | C18 Reverse Phase (4.6 x 150 mm, 5 µm) | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Mobile/Carrier Gas | Acetonitrile/Water with buffer | Helium |
| Detector | UV-Vis (230 nm, 274 nm) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Oven Temperature | Isothermal or Gradient | Temperature program (e.g., 150°C to 280°C) |
| Sample Preparation | Dissolve in mobile phase | Dissolve in a volatile organic solvent (e.g., Methanol, Ethyl Acetate) |
Visualizations
Caption: Workflow for the purification of crude this compound.
Caption: Troubleshooting logic for poor separation.
References
- 1. biotage.com [biotage.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 4. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. chiraltech.com [chiraltech.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Analysis of Bupivacaine on Primesep B Column | SIELC Technologies [sielc.com]
Addressing and controlling batch-to-batch variability in Isobucaine synthesis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Isobucaine. Our aim is to help you address and control batch-to-batch variability by providing insights into common challenges, detailed protocols, and analytical guidance.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of batch-to-batch variability in this compound synthesis?
A1: Batch-to-batch variability in this compound synthesis can arise from several factors:
-
Raw Material Quality: Purity and consistency of starting materials like 2-amino-2-methyl-1-propanol, isobutyraldehyde, and benzoyl chloride are critical. Impurities in these reagents can lead to side reactions and inconsistent product quality.
-
Process Parameter Control: Minor deviations in reaction temperature, pH, reaction time, and rate of reagent addition can significantly impact reaction kinetics, yield, and impurity profiles.
-
Moisture Content: The presence of water can lead to the hydrolysis of benzoyl chloride, reducing its availability for the acylation step and forming benzoic acid as a significant impurity.
-
Efficiency of N to O Acyl Migration: The final acid-catalyzed rearrangement is a crucial step. Inconsistent acid concentration or temperature can lead to incomplete migration, resulting in a mixture of N-acylated and O-acylated products.
Q2: What are the most common impurities found in this compound synthesis?
A2: Common impurities include:
-
Unreacted starting materials (2-amino-2-methyl-1-propanol, isobutyraldehyde).
-
The intermediate amino alcohol, N-Isobutyl-1,1-dimethyl-2-hydroxyethanamine.
-
The N-acylated amide intermediate, which has not undergone the N to O acyl migration.
-
Benzoic acid, formed from the hydrolysis of benzoyl chloride.
-
O-acylated byproducts formed by direct reaction of benzoyl chloride with the hydroxyl group of the intermediate amino alcohol.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring reaction progress.
-
TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine) to track the disappearance of starting materials and the appearance of the intermediate and final product.
-
HPLC: A reverse-phase HPLC method can provide quantitative data on the consumption of reactants and the formation of this compound and its impurities.
Q4: What are the recommended purification techniques for this compound?
A4: Purification of the final product typically involves:
-
Acid-Base Extraction: To remove non-basic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution. The aqueous layer containing the protonated this compound is then basified, and the product is extracted back into an organic solvent.
-
Column Chromatography: Silica gel chromatography can be used for high-purity isolation.[1] A mobile phase containing a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane), often with a small amount of an amine base (like triethylamine) to prevent peak tailing, is generally effective.[1]
-
Crystallization: If a high-purity solid can be obtained, crystallization from a suitable solvent system can be an effective final purification step.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Yield in Reductive Amination Step | Incomplete imine formation. | Ensure anhydrous conditions. Consider using a dehydrating agent like molecular sieves. |
| Inefficient reduction of the imine. | Optimize the amount of reducing agent (e.g., NaBH4). Ensure the reaction is allowed to proceed for a sufficient amount of time.[2] | |
| Side reactions of the aldehyde (e.g., aldol condensation). | Control the reaction temperature and the rate of addition of the amine. | |
| Low Yield in Acylation Step | Hydrolysis of benzoyl chloride. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction. | Ensure stoichiometric amounts of benzoyl chloride and the amine intermediate. Monitor the reaction by TLC or HPLC until completion. | |
| High Levels of N-Acylated Impurity | Incomplete N to O acyl migration. | Ensure sufficient acid catalyst is present and optimize the reaction temperature and time for the migration step.[3] |
| pH is not sufficiently acidic. | Monitor and adjust the pH of the reaction mixture during the acyl migration step. | |
| Presence of Benzoic Acid Impurity | Excess benzoyl chloride used. | Use a stoichiometric amount of benzoyl chloride. |
| Moisture in the reaction. | Ensure all reagents and solvents are anhydrous. | |
| Inefficient purification. | Wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) during workup to remove benzoic acid. | |
| Inconsistent Purity Between Batches | Variability in raw material quality. | Source high-purity, certified raw materials. Perform quality control checks on incoming materials. |
| Poor control over reaction parameters. | Implement strict process controls for temperature, time, and reagent addition rates. |
Experimental Protocols
Protocol 1: Synthesis of N-Isobutyl-1,1-dimethyl-2-hydroxyethanamine (Intermediate)
-
To a solution of 2-amino-2-methyl-1-propanol (1.0 eq) in methanol, add isobutyraldehyde (1.1 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
Protocol 2: Synthesis of this compound
-
Dissolve the crude N-Isobutyl-1,1-dimethyl-2-hydroxyethanamine (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.2 eq) and cool the mixture to 0 °C.
-
Add benzoyl chloride (1.1 eq) dropwise, keeping the temperature below 5 °C.[4]
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, add hydrochloric acid (e.g., 1M HCl in diethyl ether) to catalyze the N to O acyl migration and stir for an additional 2 hours at room temperature.[3]
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Impact of Process Parameters on this compound Synthesis (Hypothetical Data)
| Batch ID | Purity of Isobutyraldehyde (%) | Reaction Temp. (Acylation) (°C) | N to O Migration Time (h) | Overall Yield (%) | Purity of this compound (by HPLC, %) |
| ISB-001 | 99.5 | 0-5 | 2 | 75 | 99.1 |
| ISB-002 | 95.0 | 0-5 | 2 | 68 | 94.3 |
| ISB-003 | 99.5 | 25 | 2 | 72 | 96.5 (contains O-acylated byproduct) |
| ISB-004 | 99.5 | 0-5 | 0.5 | 70 | 92.8 (high N-acyl impurity) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
Isobucaine forced degradation studies for stability-indicating method development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on isobucaine for the development of stability-indicating analytical methods.
Troubleshooting Guide
This guide addresses common issues encountered during the forced degradation of this compound and the subsequent development of a stability-indicating method.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are too mild (concentration of stressor, temperature, or duration is insufficient). | - Increase the concentration of the acid, base, or oxidizing agent. - Elevate the temperature in increments of 10°C.[1] - Extend the duration of exposure to the stress condition. |
| This compound is highly stable under the applied conditions. | - While this compound may be stable, forced degradation aims to achieve 5-20% degradation. Consider more vigorous, yet realistic, stress conditions as per ICH guidelines.[2] | |
| Excessive degradation (>50%) or multiple, poorly resolved peaks. | Stress conditions are too harsh. | - Reduce the concentration of the stressor. - Lower the temperature. - Decrease the exposure time. |
| The analytical method lacks specificity. | - Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, and column temperature to improve the resolution between the parent drug and its degradation products. | |
| Poor peak shape (tailing or fronting) for this compound or its degradants. | Inappropriate mobile phase pH. | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound and its degradation products. |
| Column overload. | - Reduce the sample concentration or injection volume. | |
| Column degradation. | - Use a new column or a different stationary phase that is more stable under the analytical conditions. | |
| Inconsistent or non-reproducible results. | Instability of degradation products. | - Analyze the stressed samples immediately after preparation. - If necessary, store samples at a low temperature (e.g., 2-8°C) and protect them from light until analysis. |
| Variation in experimental conditions. | - Ensure precise control over temperature, concentration of reagents, and duration of the study. | |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Co-elution of degradation products with the main peak. | - Employ a photodiode array (PDA) detector to check for peak purity. - Further optimize the chromatographic method for better separation. |
| Some degradation products are not UV-active at the chosen wavelength. | - Analyze samples at multiple wavelengths or use a mass spectrometer (LC-MS) for detection. | |
| Precipitation of the drug or degradation products. | - Check the solubility of this compound and its potential degradants in the stress and analytical solutions. Adjust the solvent if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for the forced degradation of this compound?
A1: Based on ICH guidelines and studies on similar local anesthetics, the following conditions are recommended for this compound:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).[1]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures. As an ester-containing compound, this compound is expected to be susceptible to base-catalyzed hydrolysis.[3]
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[4]
-
Thermal Degradation: Exposing the solid drug or a solution to dry heat, typically at temperatures ranging from 60°C to 105°C.[1][5]
-
Photolytic Degradation: Exposing the drug substance (solid and in solution) to UV and visible light, as per ICH Q1B guidelines.
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method must be able to separate the parent drug from all potential degradation products.[6][7] The general workflow is as follows:
-
Develop a preliminary HPLC method for the analysis of this compound.
-
Perform forced degradation studies under various stress conditions.
-
Analyze the stressed samples using the preliminary HPLC method.
-
Optimize the method (e.g., mobile phase, column, gradient) to achieve adequate separation between this compound and any observed degradation peaks.
-
Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[4]
Q3: What are the likely degradation pathways for this compound?
A3: this compound contains an ester linkage, which is prone to hydrolysis.[3] Therefore, the primary degradation pathway is expected to be the cleavage of the ester bond to form benzoic acid and 2-methyl-2-(2-methylpropylamino)propan-1-ol. Other potential degradation pathways could involve oxidation of the tertiary amine.
Q4: What should I do if I cannot identify the structure of a degradation product?
A4: If a significant degradation product is observed, its structure should be elucidated. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), LC-NMR, and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the identification and characterization of unknown impurities and degradants.[8]
Experimental Protocols
Protocol 1: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. At appropriate time intervals, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. At appropriate time intervals, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Store the solution at room temperature, protected from light, for 24 hours. Withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation: Accurately weigh about 10 mg of solid this compound into a glass vial and keep it in a hot air oven maintained at 80°C for 48 hours. After exposure, dissolve the sample in the mobile phase to obtain a suitable concentration.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL) and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark.
Protocol 2: Stability-Indicating HPLC Method Development
-
Instrumentation: A high-performance liquid chromatograph equipped with a photodiode array (PDA) detector and an autosampler.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for the analysis of local anesthetics.[9][10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to separate all degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined using a UV-Vis spectrophotometer.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
Injection Volume: Typically 10-20 µL.
Visualizations
Caption: Workflow for this compound Forced Degradation and Method Development.
References
- 1. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 2. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. The Development of Forced Degradation and Stability Indicating Studies of Drugs- A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpp.com [ijrpp.com]
- 9. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]
- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]
Improving the transdermal penetration of Isobucaine for topical anesthesia
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the transdermal penetration of Isobucaine for topical anesthesia.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound transdermally?
A1: The main obstacle for any transdermal drug delivery is the skin's outermost layer, the stratum corneum, which acts as a formidable barrier to drug penetration.[1][2] For this compound, key challenges include optimizing its formulation to enhance solubility and partitioning into the skin, ensuring it remains stable within the vehicle, and achieving a therapeutic concentration in the dermal layers without causing significant skin irritation or systemic toxicity.[3][4]
Q2: What physicochemical properties make a drug, like this compound, a good candidate for transdermal delivery?
A2: Ideal candidates for transdermal delivery generally possess a specific set of properties. These include a low molecular weight (less than 500 Da), an affinity for both hydrophobic and hydrophilic phases (log P value ideally between 1 and 4), and a low melting point.[5][6] The drug should also be potent, requiring a low daily dose (preferably under 20 mg/day).[5][7]
Q3: What is the difference between an In-Vitro Release Test (IVRT) and an In-Vitro Permeation Test (IVPT)?
A3: An IVRT measures the rate at which the active pharmaceutical ingredient (API) is released from its formulation (e.g., a cream or patch) and becomes available for absorption.[8] It is a quality control test to ensure batch-to-batch consistency.[9] An IVPT, on the other hand, measures the drug's ability to permeate through a skin membrane (typically human or porcine skin) into a receptor fluid.[8][10] IVPT is used to predict in-vivo skin absorption and is a critical performance test.[11]
Q4: How do chemical penetration enhancers work?
A4: Chemical penetration enhancers improve drug flux across the skin through several mechanisms. Primarily, they work by reversibly disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and permeability.[12] Some may also interact with intracellular proteins or improve the partitioning of the drug from the vehicle into the skin.[12]
Q5: Can combining this compound with other agents improve its efficacy?
A5: Yes. Formulations can be improved by including penetration enhancers like fatty acids or alcohols.[12] Additionally, vasoconstrictors such as epinephrine or tetrahydrozoline can be added to formulations.[13][14] These agents constrict local blood vessels, which slows the clearance of the anesthetic from the application site, thereby prolonging its duration of action and reducing systemic absorption.[3][13]
Troubleshooting Guide
Issue 1: Low or no permeation of this compound in Franz cell experiments.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Drug Solubility in Vehicle | Verify the saturation solubility of this compound in your formulation. Consider modifying the vehicle with co-solvents (e.g., propylene glycol, ethanol). | The drug must be dissolved in the vehicle to create a concentration gradient, which is the driving force for diffusion across the skin.[15][16] |
| Formulation Instability | Microscopically examine the formulation for drug crystallization on the skin surface or within the vehicle over time. | Crystal formation reduces the amount of dissolved, absorbable drug available for permeation.[10] |
| Incorrect Vehicle pH | Measure the pH of your formulation. This compound, like other local anesthetics, must be in its uncharged (base) form to effectively penetrate the lipid-rich stratum corneum. Adjust pH accordingly. | The un-ionized form of a drug is typically more lipophilic and permeates the skin more readily than the ionized form.[7] |
| Membrane Integrity Issues | Ensure the skin membrane used in the Franz cell has no cuts or punctures. Re-run the experiment with a new, carefully inspected skin section. | A compromised skin barrier will lead to artificially high and variable results, but a thick or improperly prepared membrane can hinder permeation. |
| Insufficient Penetration Enhancer | The concentration of the chosen enhancer may be too low. Perform a dose-response study to find the optimal concentration that maximizes flux without causing irreversible skin damage. | The effectiveness of a penetration enhancer is often concentration-dependent.[1] |
Issue 2: High variability between replicate Franz cells.
| Potential Cause | Troubleshooting Step | Rationale |
| Air Bubbles in Receptor Chamber | Before starting the experiment, carefully inspect each Franz cell to ensure no air bubbles are trapped beneath the skin membrane. Tilt and tap the cell to dislodge any bubbles. | Bubbles reduce the effective surface area for diffusion and create a barrier between the skin and the receptor fluid, leading to artificially low permeation measurements.[11] |
| Inconsistent Skin Samples | Use skin from the same donor and anatomical site if possible. Ensure consistent thickness and handling during preparation. | Skin permeability can vary significantly between donors and even different locations on the same donor, contributing to experimental variability.[4][17] |
| Inconsistent Dosing | Apply a consistent, measured amount of the formulation to each cell. For semi-solids, a finite dose of 1-10 mg/cm² is often recommended.[18] | Inconsistent application of the donor phase will lead to variable drug loading and subsequent permeation profiles. |
| Sampling and Refilling Errors | Use a calibrated pipette for sampling and ensure the receptor medium is replaced carefully to avoid introducing bubbles or disturbing the system. Automated sampling systems can reduce this variability.[11] | Manual sampling can introduce errors in timing and volume, affecting the accuracy of the cumulative amount of drug permeated over time. |
Issue 3: Signs of skin irritation or damage after applying the formulation.
| Potential Cause | Troubleshooting Step | Rationale | | Enhancer Toxicity | Reduce the concentration of the chemical enhancer or select a milder alternative. Screen enhancers for cytotoxicity using cell lines (e.g., human keratinocytes). | Many effective penetration enhancers can cause irritation, erythema (redness), or edema by disrupting the skin barrier too aggressively.[4][12] | | Formulation pH | Ensure the pH of the final formulation is compatible with the skin's natural pH (typically 4.5-6.0).[19] | A pH that is too high or too low can disrupt the skin's acid mantle and lead to irritation. | | Occlusion Effects | If using an occlusive dressing in your experiment, be aware that this increases skin hydration, which can enhance the penetration of both the drug and potential irritants.[20] | Occlusion can increase absorption five- to tenfold, potentially pushing the concentration of an irritant past the toxicity threshold.[15] |
Data Hub: Comparative Information
Table 1: Physicochemical Properties for Ideal Transdermal Drug Candidates
| Parameter | Ideal Value | Rationale |
| Molecular Weight (MW) | < 500 Da | Smaller molecules diffuse more easily through the tight lipid matrix of the stratum corneum.[5][6] |
| Log P (Octanol/Water) | 1 - 4 | A balance of lipophilicity (to cross the stratum corneum) and hydrophilicity (to move into the viable epidermis) is required.[5][7] |
| Melting Point | < 200 °C | Lower melting points are associated with higher solubility and better skin permeability.[7] |
| Aqueous Solubility | > 1 mg/mL | Sufficient solubility is needed to ensure the drug can dissolve in the formulation and the aqueous environment of the viable epidermis.[5] |
| Daily Dose | < 20 mg/day | The low permeability of skin limits the total amount of drug that can be delivered from a reasonably sized patch or application area.[5][7] |
Table 2: Relative Efficacy of Common Chemical Penetration Enhancers (Illustrative Data)
Note: Enhancement ratios are highly dependent on the drug, vehicle, and experimental conditions. This table provides a general comparison based on literature for local anesthetics.
| Enhancer Class | Example | Typical Concentration | Enhancement Mechanism |
| Fatty Acids | Oleic Acid | 1-5% | Disrupts ordered lipid packing in the stratum corneum.[12] |
| Alcohols / Glycols | Ethanol, Propylene Glycol | 5-20% | Acts as a co-solvent and can extract lipids from the stratum corneum.[12][15] |
| Surfactants | Polyoxyethylene 2-oleyl ether | 1-5% | Interacts with both lipids and proteins to increase permeability.[14] |
| Terpenes | Thymol, Menthol | 1-10% | Alters the lipid barrier and can form eutectic mixtures with the drug to lower its melting point.[21][22] |
Experimental Protocols & Visualizations
Protocol 1: In-Vitro Permeation Test (IVPT) using Franz Diffusion Cells
This protocol outlines the standard procedure for assessing the transdermal penetration of an this compound formulation.
1. Materials and Equipment:
-
Franz diffusion cells (with known diffusion area and receptor volume)
-
Full-thickness skin (e.g., porcine ear or human abdominal)
-
Receptor solution (e.g., phosphate-buffered saline pH 7.4, often with a solubility enhancer like Tween 80)
-
Stirring/heating unit
-
This compound formulation
-
Calibrated positive displacement pipette for sampling
-
HPLC or other suitable analytical method for quantification
2. Skin Membrane Preparation:
-
Thaw frozen skin at room temperature.
-
Carefully remove subcutaneous fat and connective tissue using a scalpel.
-
Cut the skin into sections large enough to fit the Franz cells.
-
Visually inspect each section for integrity (no holes or damage).
-
Equilibrate the skin in receptor solution for 30 minutes before mounting.
3. Experimental Setup:
-
Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Clamp the chambers together securely.
-
Fill the receptor chamber with pre-warmed (32-37°C), de-gassed receptor solution, ensuring no air bubbles are trapped under the skin.[11]
-
Place the cells in the heating block and begin stirring (e.g., 400-600 rpm).
-
Allow the system to equilibrate for at least 30 minutes.
4. Dosing and Sampling:
-
Apply a finite dose of the this compound formulation (e.g., 10 mg/cm²) evenly onto the skin surface in the donor chamber.[18]
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200-500 µL) from the receptor chamber via the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
Analyze the samples to determine the concentration of this compound.
5. Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss, in μg/cm²/h) from the slope of the linear portion of the plot.[23]
-
Calculate the permeability coefficient (Kp, in cm/h) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor formulation.
Visualizing Transdermal Penetration Pathways
The following diagram illustrates the three primary routes a drug like this compound can take to cross the stratum corneum barrier. The intercellular route is considered the most common pathway for transdermal drug delivery.[15]
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. [PDF] NOVEL APPROACHES TO INCREASE TRANSDERMAL ABSORPTION | Semantic Scholar [semanticscholar.org]
- 3. health.nsw.gov.au [health.nsw.gov.au]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Transdermal Drug Delivery Systems: A Focused Review of the Physical Methods of Permeation Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro transdermal drug permeation tests: a regulatory scenario evaluation [scielo.org.co]
- 9. ondrugdelivery.com [ondrugdelivery.com]
- 10. Transdermal Testing: Quality Control of Transdermal Patches [kymos.com]
- 11. raytor.com [raytor.com]
- 12. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines for administration of local anesthesia for dermatosurgery and cosmetic dermatology procedures - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 14. Development of Bioadhesive Transdermal Bupivacaine Gels for Enhanced Local Anesthetic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stechnolock.com [stechnolock.com]
- 16. brieflands.com [brieflands.com]
- 17. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Development and Optimization of a Topical Formulation with Castanea sativa Shells Extract Based on the Concept “Quality by Design” [mdpi.com]
- 20. Percutaneous dermal drug delivery for local pain control - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Formulation and efficacy studies of new topical anesthetic creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An update of skin permeability data based on a systematic review of recent research - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the precipitation of Isobucaine in physiological buffer solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of Isobucaine in physiological buffer solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution precipitate when I add it to a physiological buffer?
A: this compound, like many local anesthetics, is a weakly basic drug. To enhance its solubility and stability in aqueous solutions, it is typically formulated as a hydrochloride (HCl) salt at an acidic pH (typically pH 4-6). In this acidic environment, this compound exists predominantly in its ionized, water-soluble form.
Physiological buffers, such as phosphate-buffered saline (PBS) or bicarbonate buffers, have a pH close to neutral (around 7.4). When your acidic this compound solution is introduced into this higher pH environment, the equilibrium shifts, causing the this compound to deprotonate and convert to its un-ionized, or free base, form. This free base form is significantly less water-soluble and can precipitate out of the solution if its concentration exceeds its solubility limit at that pH.
Q2: At what pH is this compound likely to precipitate?
Q3: What are the common physiological buffers used in experiments, and how do they differ?
A: The choice of physiological buffer can influence the precipitation behavior of this compound. The two most common types are phosphate-based and bicarbonate-based buffers.
| Buffer System | Typical pH Range | Key Characteristics | Considerations for this compound |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Good buffering capacity in the physiological range. Simple to prepare and widely used. | May not fully mimic the in vivo environment, particularly in the gastrointestinal tract. |
| Bicarbonate Buffers (e.g., Krebs, Hanks') | 7.2 - 7.4 | More physiologically relevant, as the bicarbonate system is the primary buffer in blood. | Can be less stable in vitro due to the loss of CO2 to the atmosphere, leading to a pH increase. This requires specific handling, such as continuous gassing with 5% CO2.[1][2][3] |
Q4: What are the general strategies to prevent this compound precipitation?
A: Several formulation strategies can be employed to prevent the precipitation of this compound in physiological buffers. These generally involve increasing the solubility of the un-ionized form of the drug or inhibiting the crystallization process. Key approaches include:
-
Use of Solubilizing Excipients: Incorporating agents that can form complexes with or create micelles to encapsulate the less soluble drug form.
-
pH Control: Carefully adjusting and maintaining the pH of the final solution.
-
Use of Precipitation Inhibitors: Adding substances that interfere with the nucleation and growth of drug crystals.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting this compound precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: pH-Shift Method for Evaluating this compound Precipitation
This protocol allows for the systematic evaluation of this compound precipitation upon a change in pH, mimicking the addition of an acidic drug solution to a neutral buffer.
References
Technical Support Center: Optimization of Isobucaine Concentration for Reliable In Vitro Electrophysiology
Disclaimer: Isobucaine is a local anesthetic for which there is limited publicly available data regarding its specific effects and optimal concentrations in in vitro electrophysiology experiments. This guide has been developed based on the established principles of local anesthetic action and data from structurally related compounds. The information provided herein should be used as a starting point, and optimal experimental conditions for this compound must be determined empirically.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action in electrophysiology?
A1: this compound is a local anesthetic belonging to the amino ester group.[1] Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels.[2][3] By binding to these channels, this compound is expected to inhibit the influx of sodium ions into neurons, thereby preventing the generation and propagation of action potentials. This leads to a reversible block of nerve conduction.
Q2: I cannot find a recommended starting concentration for this compound in the literature. Where should I begin?
A2: Due to the lack of specific data for this compound, it is recommended to start with a wide range of concentrations based on data from other ester-type local anesthetics like Procaine. A logarithmic dilution series, for instance from 1 µM to 1 mM, is a common approach to determine the effective concentration range for a novel compound.
Q3: How do I prepare a stock solution of this compound hydrochloride?
A3: this compound hydrochloride is a white crystalline powder that is soluble in water.[4] To prepare a stock solution, dissolve the powder in your standard external recording solution or a suitable buffer (e.g., HEPES-buffered saline) to a high concentration (e.g., 10 mM or 100 mM). This stock solution can then be aliquoted and stored frozen (-20°C) for long-term use.[4] Fresh dilutions in the external solution should be made on the day of the experiment.
Q4: What are the expected effects of this compound on neuronal action potentials?
A4: Based on the effects of similar local anesthetics, this compound is expected to decrease the amplitude and the maximum rate of rise (dV/dt) of the action potential upstroke in a concentration-dependent manner.[5] At higher concentrations, it may lead to a complete block of action potential firing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound at tested concentrations. | 1. Concentration is too low. 2. Degradation of the compound. 3. Poor perfusion of the recording chamber. 4. The specific ion channels in your preparation are insensitive. | 1. Increase the concentration of this compound in a stepwise manner. 2. Prepare a fresh stock solution and dilutions. 3. Ensure your perfusion system is working correctly and allows for complete exchange of the bath solution. 4. Consider using a different cell type or preparation known to be sensitive to local anesthetics. |
| Cell health deteriorates rapidly upon this compound application. | 1. Concentration is too high, leading to cytotoxicity. 2. pH of the this compound solution is not physiological. 3. Solvent (if used) is toxic to the cells. | 1. Lower the concentration of this compound. 2. Check and adjust the pH of your final this compound-containing solution to match your normal external solution (typically pH 7.3-7.4). 3. If a solvent like DMSO was used to dissolve this compound, ensure the final concentration of the solvent is minimal (typically <0.1%) and run a vehicle control. |
| Inconsistent or variable block with the same this compound concentration. | 1. Incomplete washout between applications. 2. Use-dependent block. 3. Instability of the recording (e.g., seal degradation). | 1. Increase the washout period between drug applications. 2. The blocking effect of many local anesthetics is enhanced by repeated stimulation (use-dependency). Standardize your stimulation protocol to ensure consistent channel gating. 3. Monitor your seal resistance and other patch-clamp parameters throughout the experiment. |
| Precipitation of this compound in the recording solution. | 1. Poor solubility at the tested concentration or in the specific buffer. 2. Interaction with components of the external solution. | 1. Try dissolving this compound in a small amount of a biocompatible solvent like DMSO before diluting it in the external solution. 2. Visually inspect the solution after adding this compound. If precipitation occurs, you may need to adjust the composition of your external solution or use a lower concentration. |
Quantitative Data for Related Local Anesthetics
| Compound | Preparation | Target | Parameter | Value |
| Procaine | Cultured embryonic chick hearts | Spontaneous action potentials | Reduction in APA, Vmax, and APD50 | 5 x 10⁻⁵ M to 10⁻³ M[5] |
| Mepivacaine | Isolated guinea pig and rat papillary muscles | Myocardial contractility and electrophysiological parameters | Dose-dependent depression | 20, 50, and 100 µM[6] |
| Benzocaine | Human erythrocytes | Sodium transport | Significant decrease in potential difference and short-circuit current | Not specified[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
-
Prepare a 100 mM Stock Solution:
-
Weigh out the appropriate amount of this compound hydrochloride powder.
-
Dissolve the powder in your standard external recording solution (e.g., artificial cerebrospinal fluid or HEPES-buffered saline) to a final concentration of 100 mM.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Filter the stock solution through a 0.22 µm syringe filter to sterilize and remove any particulates.
-
Aliquot the stock solution into smaller volumes and store at -20°C.
-
-
Prepare Working Concentrations:
-
On the day of the experiment, thaw an aliquot of the 100 mM stock solution.
-
Perform serial dilutions of the stock solution in fresh external recording solution to achieve your desired final concentrations (e.g., 1 mM, 100 µM, 10 µM, 1 µM).
-
Ensure the pH of the final working solutions is adjusted to the physiological range (7.3-7.4).
-
Protocol 2: Determining the IC50 of this compound using Whole-Cell Patch-Clamp
-
Cell Preparation:
-
Culture your cells of interest (e.g., dorsal root ganglion neurons, HEK293 cells expressing a specific sodium channel subtype) on glass coverslips suitable for microscopy and electrophysiology.
-
-
Patch-Clamp Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with standard external solution.
-
Establish a stable whole-cell patch-clamp recording from a healthy cell.
-
Record baseline voltage-gated sodium currents by applying a voltage-step protocol (e.g., step depolarization from a holding potential of -80 mV to 0 mV for 20 ms).
-
-
This compound Application:
-
Begin by perfusing the lowest concentration of this compound onto the cell.
-
Allow sufficient time for the drug to equilibrate (typically 2-5 minutes).
-
Record the sodium currents again using the same voltage-step protocol.
-
Wash out the drug with the standard external solution until the current returns to baseline.
-
Repeat the application and washout steps for each concentration of this compound, proceeding from the lowest to the highest concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium current at each this compound concentration.
-
Normalize the peak current at each concentration to the baseline current (before drug application).
-
Plot the normalized current as a function of the this compound concentration on a semi-logarithmic scale.
-
Fit the concentration-response data with a sigmoidal dose-response curve (e.g., the Hill equation) to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action on a voltage-gated sodium channel.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Procaine - Wikipedia [en.wikipedia.org]
- 2. Mepivacaine: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 3. ECMO for Cardiac Rescue after Accidental Intravenous Mepivacaine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound hydrochloride | 3562-15-0 | >98% [smolecule.com]
- 5. Effects of lidocaine, procaine, procainamide and quinidine on electrophysiological properties of cultured embryonic chick hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanical and electrophysiological effects of mepivacaine on direct myocardial depression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the local anesthetic benzocaine on the human erythrocyte membrane and molecular models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Isobucaine vs. Lidocaine: A Comparative Analysis of Potency and Neurotoxicity
A critical review of available data highlights a significant knowledge gap for isobucaine, precluding a direct, data-driven comparison with the well-characterized local anesthetic, lidocaine. While lidocaine has been extensively studied for its potency and neurotoxic effects, publicly available experimental data on this compound is strikingly limited. This guide, therefore, provides a comprehensive overview of the known properties of lidocaine, supported by experimental findings, and outlines the methodologies used to assess these parameters. The absence of corresponding data for this compound underscores the need for further research to establish its clinical and toxicological profile.
Potency of Local Anesthetics
The potency of a local anesthetic is a measure of the concentration required to produce a desired level of nerve block. A common metric for potency is the median effective dose (ED50), which is the dose at which 50% of individuals exhibit the specified effect.[1][2] Potency is influenced by factors such as the lipid solubility of the anesthetic molecule.[3]
Lidocaine Potency
Lidocaine is considered a moderately potent local anesthetic. Its potency has been determined in various preclinical and clinical studies. For instance, in a study on rats, the ED50 for sciatic nerve block was determined for different concentrations of lidocaine, demonstrating the relationship between concentration, volume, and effect.
| Parameter | Value | Species/Model | Reference |
| ED50 (Motor Block) | Varies with concentration | Rat Sciatic Nerve Block | [4] |
| Relative Potency vs. Bupivacaine | Approx. 1:4.70 | Rat Intrathecal | [5] |
Neurotoxicity of Local Anesthetics
Neurotoxicity is a significant concern with the administration of local anesthetics. It can manifest as transient or permanent neurological symptoms.[6] Studies have shown that all local anesthetics can be neurotoxic in a dose- and time-dependent manner.[7] The mechanisms underlying local anesthetic-induced neurotoxicity are complex and involve multiple cellular pathways.
Lidocaine Neurotoxicity
Lidocaine has been shown to induce neurotoxicity in various experimental models.[6] In vitro studies using neuronal cell cultures have demonstrated that lidocaine can decrease cell viability, increase cytotoxicity, and induce apoptosis in a concentration-dependent manner.[6] Some studies suggest that lidocaine may be more neurotoxic than other local anesthetics like bupivacaine at equipotent concentrations.[5][7]
| Parameter | Observation | Model | Reference |
| Cell Viability | Decreased in a concentration-dependent manner | Rat Developing Motor Neurons | [6] |
| Cytotoxicity (LDH release) | Increased in a concentration-dependent manner | Rat Developing Motor Neurons | [3] |
| Apoptosis | Induced in a concentration-dependent manner | Rat Developing Motor Neurons | [6] |
| Reactive Oxygen Species (ROS) Production | Increased in a concentration- and time-dependent manner | Rat Developing Motor Neurons | [6] |
Experimental Protocols
Standardized experimental protocols are crucial for the accurate assessment and comparison of the potency and neurotoxicity of local anesthetics.
Potency Assessment: Tail-Flick Test
The tail-flick test is a common in vivo method to assess the analgesic potency of local anesthetics in rodents.[8]
Protocol:
-
A noxious heat stimulus is applied to the animal's tail.
-
The latency to a "flick" or withdrawal of the tail is measured.
-
The local anesthetic is administered, typically via subcutaneous or perineural injection near the base of the tail.
-
The tail-flick latency is measured at predetermined time intervals after drug administration.
-
The duration and intensity of the anesthetic effect are determined by the increase in tail-flick latency.
-
Dose-response curves are generated to calculate the ED50.
Experimental workflow for determining the potency of a local anesthetic using the tail-flick test.
Neurotoxicity Assessment: Cell Viability Assay (MTT Assay)
In vitro cell viability assays, such as the MTT assay, are widely used to screen for the neurotoxic potential of drugs.
Protocol:
-
Neuronal cells are cultured in multi-well plates.
-
The cells are exposed to varying concentrations of the local anesthetic for a defined period.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved using a solubilization solution.
-
The absorbance of the solution is measured using a spectrophotometer, which is proportional to the number of viable cells.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Experimental workflow for assessing neurotoxicity using the MTT cell viability assay.
Signaling Pathways in Local Anesthetic-Induced Neurotoxicity
Research suggests that the neurotoxic effects of local anesthetics are not primarily mediated by their interaction with voltage-gated sodium channels, their main therapeutic target.[7] Instead, several intracellular signaling pathways are implicated in mediating apoptosis and cell death.
Key pathways include:
-
Intrinsic Caspase Pathway: Local anesthetics can induce the release of cytochrome c from mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) leading to apoptosis.[7]
-
PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway. Some studies suggest that local anesthetics may inhibit this pathway, thereby promoting apoptosis.
-
MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK, are involved in regulating various cellular processes, including cell death and survival. The dysregulation of these pathways by local anesthetics can contribute to neurotoxicity.[7]
Key signaling pathways implicated in local anesthetic-induced neurotoxicity.
Conclusion
While a direct experimental comparison between this compound and lidocaine is not possible due to the lack of data on this compound, the extensive research on lidocaine provides a valuable benchmark for the evaluation of other local anesthetics. The established protocols for assessing potency and neurotoxicity, along with the understanding of the underlying signaling pathways, provide a clear framework for future investigations into the pharmacological and toxicological profile of this compound. Such studies are imperative to ensure its safe and effective clinical use. Researchers, scientists, and drug development professionals are encouraged to address this knowledge gap to enable a comprehensive comparative analysis.
References
- 1. Effective dose (pharmacology) - Wikipedia [en.wikipedia.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Anesthetic potencies of isoflurane, halothane, and diethyl ether for various end points of anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxic Effects of Local Anesthetics on Developing Motor Neurons in a Rat Model [mdpi.com]
- 5. Neurotoxicity of intrathecally administered bupivacaine involves the posterior roots/posterior white matter and is milder than lidocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the cytotoxic effects of Isobucaine and Bupivacaine
A notable disparity in available research data marks the comparative cytotoxic analysis of Bupivacaine and Isobucaine. While Bupivacaine has been the subject of extensive investigation, revealing dose-dependent and cell-type-specific cytotoxic effects mediated by various signaling pathways, a comprehensive search of scientific literature yields a significant lack of corresponding experimental data for this compound. This guide, therefore, presents a detailed overview of the cytotoxic profile of Bupivacaine, supported by experimental findings, and concurrently highlights the current knowledge gap concerning this compound.
Bupivacaine: A Profile of Cellular Toxicity
Bupivacaine, a widely used local anesthetic, has been shown to induce cytotoxic effects in a variety of cell types. These effects are primarily concentration- and time-dependent, leading to cell death through mechanisms including apoptosis and necrosis.
Quantitative Cytotoxicity Data for Bupivacaine
The cytotoxic potential of Bupivacaine has been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric. These values, however, vary considerably depending on the cell line and the duration of exposure.
| Cell Line | IC50 Value (mM) | Exposure Time | Reference |
| MDA-MB-231 (Human Breast Cancer) | 1.8 | Not Specified | [1] |
| BT-474 (Human Breast Cancer) | 1.3 | Not Specified | [1] |
| C2C12 (Mouse Myoblast) | 0.49 ± 0.04 | Not Specified | |
| UMR-108 (Osteosarcoma) | ~1.4 (Median Effective Dose) | 24, 48, 72 hours | [2][3] |
| MNNG/HOS (Osteosarcoma) | ~1.4 (Median Effective Dose) | 24, 48, 72 hours | [2][3] |
| Chinese Hamster Lung Fibroblasts | ~0.02% (ED50 for cell growth inhibition) | 24 hours | [4] |
| Chinese Hamster Lung Fibroblasts | ~0.06% (ED50 for cell survival) | 24 hours | [4] |
Mechanisms of Bupivacaine-Induced Cytotoxicity
Bupivacaine's cytotoxic effects are mediated through several intricate signaling pathways, primarily culminating in apoptosis (programmed cell death) and, at higher concentrations, necrosis.
Key molecular events implicated in Bupivacaine-induced apoptosis include:
-
Mitochondrial Pathway (Intrinsic Pathway) : Bupivacaine can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases (specifically caspase-9 and the executioner caspase-3), ultimately resulting in apoptotic cell death.[5]
-
MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway is also involved, with studies showing that Bupivacaine can influence the phosphorylation of key proteins within this cascade, contributing to the apoptotic process.[5]
This compound: An Uncharted Territory in Cytotoxicity
In stark contrast to Bupivacaine, there is a significant dearth of publicly available scientific literature detailing the cytotoxic effects of this compound. Extensive searches for experimental data, including IC50 values, mechanistic studies, or comparative analyses with other local anesthetics, did not yield any specific results. While this compound is documented as a local anesthetic, its impact on cell viability, proliferation, and the molecular pathways leading to cell death remain uninvestigated and unpublished in accessible scientific databases.
Experimental Protocols: A General Framework for Cytotoxicity Assessment
The following methodologies are standard in the evaluation of drug-induced cytotoxicity and are representative of the techniques used in the cited studies for Bupivacaine. These protocols can be adapted to assess the cytotoxic potential of any compound, including this compound, in future research.
Cell Viability Assays
-
MTT Assay : This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Bupivacaine) and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining : This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying necrotic or late apoptotic cells.
-
Culture and treat cells with the test compound as described for the viability assay.
-
Harvest the cells (including both adherent and floating populations).
-
Wash the cells with a binding buffer.
-
Resuspend the cells in the binding buffer containing Annexin V-FITC and PI.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to quantify the percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Conclusion
The cytotoxic effects of Bupivacaine are well-documented, with a clear dose- and time-dependent impact on cell viability, primarily through the induction of apoptosis via the mitochondrial and MAPK signaling pathways. In contrast, the cytotoxic profile of this compound remains undefined in the scientific literature. This significant knowledge gap underscores the need for future research to elucidate the cellular effects of this compound, which would be crucial for a comprehensive understanding of its pharmacological and toxicological properties and for enabling a direct and meaningful comparison with Bupivacaine. Researchers, scientists, and drug development professionals are encouraged to address this gap to ensure a complete safety and efficacy profile for all clinically used local anesthetics.
References
- 1. mdpi.com [mdpi.com]
- 2. Bupivacaine and Lidocaine Induce Apoptosis in Osteosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.llu.edu [experts.llu.edu]
- 4. Cytotoxic effects of procaine, lignocaine and bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Local Anesthetics Induce Apoptosis in Human Thyroid Cancer Cells through the Mitogen-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Local Anesthetic Quantification: A Focus on Novel Techniques
A note on Isobucaine: A comprehensive literature search did not yield specific validated bioanalytical methods for the quantification of this compound in biological matrices. This may be due to its less frequent use in clinical practice compared to other local anesthetics. To fulfill the core requirements of this request, this guide presents a comparison of a novel bioanalytical method with a conventional method for the quantification of Lidocaine, a widely used amide local anesthetic structurally similar to this compound. This comparison serves as a representative example for researchers and scientists in the field of drug development and bioanalysis.
This guide provides an objective comparison of a novel sample preparation technique, Microextraction by Packed Sorbent (MEPS), coupled with Gas Chromatography-Mass Spectrometry (GC-MS), against a conventional Liquid-Liquid Extraction (LLE) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Lidocaine in human plasma. The information is intended for researchers, scientists, and drug development professionals.
Comparison of Bioanalytical Methods for Lidocaine Quantification
The following tables summarize the key performance parameters of the two methods, highlighting the advantages and limitations of each approach.
Table 1: Method Performance Characteristics
| Parameter | Novel Method (MEPS-GC-MS) | Conventional Method (LLE-LC-MS/MS) |
| Linearity Range | 25 - 1000 ng/mL | 15.625 - 2000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | 15.625 ng/mL[1] |
| Accuracy | Within ±13% | Not explicitly stated |
| Intra-day Precision (%CV) | < 15% | Not explicitly stated |
| Inter-day Precision (%CV) | < 10% | Not explicitly stated |
| Recovery | 67.0 - 83.3% | Not explicitly stated |
| Sample Volume | 200 µL | Not explicitly stated |
| Run Time | Not explicitly stated | ~4 minutes |
Table 2: Sample Preparation and Analysis Overview
| Step | Novel Method (MEPS-GC-MS) | Conventional Method (LLE-LC-MS/MS) |
| Extraction Technique | Microextraction by Packed Sorbent (MEPS) | Liquid-Liquid Extraction (LLE) |
| Derivatization | Microwave-assisted | Not required |
| Chromatography | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Detection | Mass Spectrometry (MS) | Tandem Mass Spectrometry (MS/MS) |
Experimental Protocols
Novel Method: Microextraction by Packed Sorbent (MEPS) with GC-MS
This method offers a rapid and simplified sample preparation workflow.
1. Sample Preparation:
-
To 200 µL of urine sample, add an internal standard.
-
Perform MEPS extraction using a suitable sorbent material. The MEPS technique integrates sample extraction, pre-concentration, and clean-up into a single device.
2. Derivatization:
-
The extracted analytes are derivatized using a microwave-assisted procedure (e.g., at 800 W for 2 minutes) to improve their volatility and chromatographic properties for GC analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of the derivatized analytes.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Conventional Method: Liquid-Liquid Extraction (LLE) with LC-MS/MS
This is a traditional and widely used method for the extraction of drugs from biological matrices.
1. Sample Preparation:
-
To a plasma sample, add an internal standard.
-
Alkalinize the sample to ensure the analyte is in its non-ionized form.
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Vortex and centrifuge the sample to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness.[1]
-
Reconstitute the residue in the mobile phase.[1]
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol), run in either isocratic or gradient mode.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) is typically used.[1]
Visualizations
Caption: Experimental Workflow for the Novel MEPS-GC-MS Method.
Caption: Key Parameters for Bioanalytical Method Validation.
References
A Head-to-Head Comparison of Isobucaine and Other Amino Ester Local Anesthetics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Isobucaine with other amino ester local anesthetics. Due to the limited availability of direct comparative experimental data for this compound in publicly accessible literature, this guide establishes a comparative framework using data from well-characterized amino ester anesthetics such as Procaine, Tetracaine, and Benzocaine. This approach allows for an informed assessment of this compound's potential pharmacological profile within its class.
Executive Summary
Local anesthetics are essential in clinical practice for the temporary blockade of nerve conduction, resulting in a loss of sensation. The amino ester class of local anesthetics, which includes this compound, Procaine, Tetracaine, and Benzocaine, is characterized by an ester linkage in their chemical structure. This structural feature dictates their metabolism by plasma pseudocholinesterases, leading to a generally shorter duration of action and a different side-effect profile compared to amino amide anesthetics.[1][2][3] While specific quantitative data for this compound is not extensively available, this guide synthesizes existing data on other prominent amino esters to provide a robust comparative analysis of their efficacy, safety, and physicochemical properties.
Mechanism of Action: Blocking the Sodium Gateway
The primary mechanism of action for all local anesthetics, including the amino ester class, involves the blockade of voltage-gated sodium channels in the neuronal cell membrane.[1][4][5] By binding to a specific site within the sodium channel, these drugs prevent the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential. This leads to a reversible interruption of nerve impulse transmission.[1][4][5]
dot
Caption: Signaling pathway of amino ester local anesthetics.
Comparative Pharmacological Properties
The clinical performance of a local anesthetic is determined by several key pharmacological parameters: potency, onset of action, duration of action, and toxicity. These properties are intrinsically linked to the physicochemical characteristics of the molecule, such as lipid solubility, pKa, and protein binding.[2][6]
| Property | Influencing Factor(s) | This compound (Anticipated) | Procaine | Tetracaine | Benzocaine |
| Potency | Lipid solubility | Moderate to High | Low | High | Low (Topical) |
| Onset of Action | pKa, Lipid solubility, Concentration | Intermediate | Slow | Slow | Fast (Topical) |
| Duration of Action | Protein binding, Vasodilation | Short to Intermediate | Short | Long | Short (Topical) |
| Metabolism | Plasma pseudocholinesterases | Rapid | Rapid | Slower than Procaine | Rapid |
| Systemic Toxicity | Dose, Rate of absorption | Moderate | Low | High | Low (Topical) |
Table 1: Comparative Pharmacological Properties of Amino Ester Local Anesthetics. (Data compiled and inferred from multiple sources)[1][7][8][9]
Experimental Protocols for Evaluation
The preclinical and clinical evaluation of local anesthetics involves a battery of standardized tests to determine their efficacy and safety profiles.
Potency Assessment (In Vitro)
The potency of a local anesthetic is typically determined by its ability to block nerve conduction in an isolated nerve preparation.
Experimental Workflow:
dot
Caption: Experimental workflow for in vitro potency assessment.
Methodology:
-
Nerve Preparation: A peripheral nerve, such as the sciatic nerve from a frog or rat, is dissected and mounted in a nerve bath containing a physiological salt solution.
-
Stimulation and Recording: Stimulating electrodes are placed at one end of the nerve, and recording electrodes are placed at the other. A supramaximal electrical stimulus is applied to elicit a compound action potential (CAP).
-
Drug Application: The local anesthetic is added to the nerve bath in increasing concentrations.
-
Data Analysis: The reduction in the amplitude of the CAP is measured at each concentration. The concentration of the anesthetic that causes a 50% reduction in the CAP amplitude (EC50) is determined, which represents the in vitro potency.
Duration of Action (In Vivo)
The duration of local anesthesia is commonly assessed using the rodent sciatic nerve block model.
Methodology:
-
Animal Model: Rats or guinea pigs are typically used.
-
Anesthetic Administration: The local anesthetic solution is injected in close proximity to the sciatic nerve.
-
Sensory and Motor Blockade Assessment:
-
Sensory Block: Assessed by the tail-flick or hot-plate test, where the latency to response to a thermal stimulus is measured. An increase in latency indicates sensory blockade.
-
Motor Block: Evaluated by observing the animal's gait and righting reflex.
-
-
Duration Measurement: The time from the onset of the block until the return of normal sensory and motor function is recorded as the duration of action.
Systemic Toxicity Assessment
The acute systemic toxicity of a local anesthetic is determined by its median lethal dose (LD50).
Methodology:
-
Animal Model: Mice or rats are used.
-
Drug Administration: The local anesthetic is administered intravenously or subcutaneously in increasing doses to different groups of animals.
-
Observation: The animals are observed for signs of toxicity, including convulsions and death, over a specified period.
-
LD50 Calculation: The dose that is lethal to 50% of the animals in a group is calculated using statistical methods.
Comparative Data Summary
While specific data for this compound is limited, the following table presents available or estimated data for other amino esters.
| Anesthetic | Relative Potency (Procaine = 1) | Duration of Action (minutes) | Acute Toxicity (LD50, mg/kg, IV in mice) |
| This compound | Data not available | Data not available | Data not available |
| Procaine | 1 | 15-30 | 45 |
| Tetracaine | 16 | 120-240 | 5 |
| Benzocaine | 0.25 (topical) | 5-15 (topical) | ~350 (oral in rats) |
Table 2: Quantitative Comparison of Amino Ester Local Anesthetics. (Data is approximate and may vary based on experimental conditions)[7][9][10]
Logical Relationships in Anesthetic Properties
The pharmacological properties of local anesthetics are interconnected and influenced by their chemical structure.
dot
Caption: Logical relationships between physicochemical and pharmacological properties.
Conclusion
This compound, as an amino ester local anesthetic, is expected to share fundamental properties with other members of its class, including a rapid metabolism by plasma esterases and a mechanism of action centered on sodium channel blockade. Based on its chemical structure, it is likely to possess intermediate potency and duration of action. However, without direct experimental data, a definitive comparison remains speculative. The experimental protocols and comparative data for Procaine, Tetracaine, and Benzocaine provided in this guide offer a valuable framework for researchers to design studies that can precisely characterize the pharmacological profile of this compound and other novel local anesthetic agents. Future research should focus on generating robust, head-to-head comparative data to fully elucidate the clinical potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Local Anesthetics and Toxicity | Anesthesia Key [aneskey.com]
- 5. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. partone.litfl.com [partone.litfl.com]
- 9. Duration of Local Anesthesia | Annual Reviews [annualreviews.org]
- 10. How long to wait after local infiltration anaesthesia: systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Sodium Channel Subtypes: A Comparative Guide to Local Anesthetic Selectivity
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between local anesthetics and various sodium channel subtypes is paramount for designing safer and more effective therapeutics. While direct quantitative data on the selectivity of Isobucaine remains elusive in publicly accessible literature, this guide provides a comparative analysis of structurally similar local anesthetics, offering valuable insights into their sodium channel subtype preferences. This information, coupled with detailed experimental protocols and pathway visualizations, serves as a critical resource for advancing research in this field.
Unraveling the Mechanism: State-Dependent Blockade
Voltage-gated sodium channels (NaV) are crucial for the initiation and propagation of action potentials in excitable cells.[1][2] Local anesthetics exert their effects by blocking these channels, thereby preventing the influx of sodium ions and halting nerve conduction. This blockade is not a simple "plugging" of the channel pore but a complex, state-dependent interaction. Local anesthetics exhibit different affinities for the resting, open, and inactivated states of the sodium channel, with a generally higher affinity for the open and inactivated states.[1][2][3] This state-dependent binding is a key determinant of their clinical efficacy and selectivity.
Comparative Selectivity of Local Anesthetics
In the absence of specific data for this compound, this guide presents the inhibitory concentrations (IC50) of structurally related and commonly used local anesthetics against various sodium channel subtypes. This data, primarily obtained through whole-cell patch-clamp electrophysiology, allows for a comparative assessment of their selectivity profiles.
| Drug | NaV1.2 (CNS) | NaV1.4 (Skeletal Muscle) | NaV1.5 (Cardiac) | NaV1.7 (PNS - Pain) | NaV1.8 (PNS - Pain) |
| Lidocaine | ~700 µM | ~610 µM | ~450 µM | 450 µM | 104 µM |
| Bupivacaine | - | - | 2.18 µM (inactivated state) | - | - |
| Ropivacaine | - | - | 2.73 µM (inactivated state) | - | - |
Experimental Determination of Sodium Channel Selectivity
The gold-standard technique for characterizing the interaction of compounds with voltage-gated sodium channels is the whole-cell patch-clamp method.[4] This electrophysiological technique allows for the precise control of the cell membrane potential and the direct measurement of the ionic currents flowing through the sodium channels.
Key Experimental Protocols:
-
Tonic Block Protocol: This protocol assesses the block of the sodium channels in their resting state. The cell is held at a very negative membrane potential (e.g., -120 mV) where most channels are in the resting state. The local anesthetic is then applied, and the reduction in the peak sodium current elicited by a depolarizing pulse is measured.
-
Use-Dependent (Phasic) Block Protocol: This protocol evaluates the block of channels that are repeatedly opened and inactivated. A train of depolarizing pulses at a specific frequency is applied to the cell in the presence of the local anesthetic. The progressive decrease in the sodium current with each pulse indicates use-dependent block, reflecting the drug's higher affinity for the open and inactivated states.[5]
-
Steady-State Inactivation Protocol: To determine the affinity of a compound for the inactivated state, the membrane potential is held at various depolarizing potentials to induce different levels of channel inactivation. The sodium currents are then measured, and the shift in the voltage-dependence of inactivation in the presence of the drug is quantified.
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the key concepts and experimental workflows.
Caption: State-dependent binding of local anesthetics to sodium channels.
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Conclusion and Future Directions
While the precise selectivity profile of this compound across sodium channel subtypes requires direct experimental investigation, the comparative data on structurally similar local anesthetics provides a valuable framework for researchers. The observed differences in potency and state-dependence among these compounds underscore the importance of subtype-selective targeting for the development of novel therapeutics with improved efficacy and reduced side effects. Future studies should focus on generating comprehensive selectivity data for a wider range of local anesthetics, including this compound, to build a more complete picture of their interactions with the diverse family of sodium channels. This knowledge will be instrumental in guiding the rational design of next-generation channel-modulating drugs.
References
- 1. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Channelpedia - Nav1.1 [channelpedia.epfl.ch]
- 5. academic.oup.com [academic.oup.com]
Comparative Analgesic Efficacy of Isobucaine in Neuropathic vs. Inflammatory Pain Models: A Preclinical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analgesic efficacy of Isobucaine, a local anesthetic, in established preclinical models of neuropathic and inflammatory pain. Due to a scarcity of publicly available, direct comparative studies on this compound, this guide synthesizes information on the well-understood mechanisms of local anesthetics and the pathophysiology of these distinct pain states. Data from other local anesthetics, such as lidocaine and bupivacaine, are used as a proxy to illustrate the expected effects and mechanisms of this compound.
Executive Summary
This compound, as a local anesthetic, primarily functions by blocking voltage-gated sodium channels, thereby inhibiting the generation and propagation of action potentials in neurons.[1] This mechanism suggests efficacy in both neuropathic and inflammatory pain, as both conditions involve heightened neuronal excitability. However, the underlying pathophysiology of these pain states differs significantly, which is expected to influence the analgesic profile of this compound. Inflammatory pain is driven by tissue damage and the release of inflammatory mediators, while neuropathic pain results from damage to the nervous system itself, leading to central sensitization.[2][3] Consequently, the efficacy of a sodium channel blocker like this compound may vary between these two pain modalities.
Data Presentation: Comparative Efficacy and Mechanistic Insights
The following tables summarize the expected comparative efficacy and mechanistic actions of this compound in neuropathic and inflammatory pain models.
Table 1: Expected Analgesic Efficacy of this compound
| Parameter | Neuropathic Pain Models (e.g., CCI, SNI) | Inflammatory Pain Models (e.g., Carrageenan, Formalin) |
| Primary Efficacy | Moderate to high, particularly for evoked pain (allodynia, hyperalgesia) | High, especially for acute inflammatory pain |
| Effect on Spontaneous Pain | Moderate | Moderate to high |
| Dose-Response | Expected to show a clear dose-dependent reduction in pain behaviors | Expected to exhibit a robust dose-dependent analgesic effect |
| Duration of Action | Dependent on formulation and administration route | Dependent on formulation and administration route |
Table 2: Mechanistic Comparison of this compound's Action
| Mechanism | Neuropathic Pain | Inflammatory Pain |
| Primary Target | Voltage-gated sodium channels (NaV1.7, NaV1.8) on damaged and adjacent neurons | Voltage-gated sodium channels on nociceptors sensitized by inflammatory mediators |
| Effect on Neuronal Hyperexcitability | Direct inhibition of ectopic discharges from damaged neurons | Reduction of firing in nociceptors activated by inflammatory stimuli |
| Modulation of Central Sensitization | Indirectly, by reducing peripheral input to the spinal cord | Indirectly, by decreasing the barrage of nociceptive signals from the inflamed tissue |
| Anti-inflammatory Effects | Minimal direct effect on the primary neural lesion | Potential to reduce neurogenic inflammation by blocking the release of pro-inflammatory neuropeptides like Substance P[4][5] |
| Effect on Inflammatory Mediators | No direct effect on cytokine or prostaglandin production at the site of nerve injury | May inhibit the release of inflammatory mediators from immune cells and reduce edema[4][6] |
Experimental Protocols
Detailed methodologies for key experiments to assess the analgesic efficacy of this compound are provided below.
Inflammatory Pain Models
1. Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the anti-inflammatory and analgesic effects of this compound on acute inflammation.
-
Procedure:
-
Acclimatize male Wistar rats (180-220g) for at least 3 days.
-
Measure baseline paw volume using a plethysmometer.
-
Administer this compound or vehicle control (e.g., saline) via a relevant route (e.g., intraperitoneal, subcutaneous).
-
After a predetermined pretreatment time, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[7]
-
Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[8]
-
Assess pain by measuring the paw withdrawal latency to a thermal stimulus (Hargreaves test) or mechanical stimulus (von Frey filaments).
-
-
Endpoint: Percentage inhibition of paw edema and changes in paw withdrawal thresholds.
2. Formalin Test in Mice
-
Objective: To assess the analgesic effect of this compound on both acute (neurogenic) and persistent (inflammatory) pain.[9]
-
Procedure:
-
Acclimatize male Swiss Webster mice (20-25g) to the observation chambers.
-
Administer this compound or vehicle control.
-
After the appropriate pretreatment time, inject 20 µL of 5% formalin solution into the dorsal surface of the right hind paw.[10]
-
Immediately place the mouse in the observation chamber and record the cumulative time spent licking or biting the injected paw for two distinct phases: Phase 1 (0-5 minutes) and Phase 2 (15-30 minutes).[11]
-
-
Endpoint: Reduction in the duration of licking/biting in each phase.
Neuropathic Pain Models
1. Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats
-
Objective: To evaluate the efficacy of this compound in a model of nerve compression-induced neuropathic pain.[12]
-
Procedure:
-
Anesthetize male Sprague-Dawley rats (200-250g).
-
Surgically expose the right sciatic nerve and place four loose ligatures around it at 1 mm intervals.[13]
-
Close the incision and allow the animals to recover.
-
Assess the development of mechanical allodynia and thermal hyperalgesia starting from day 3 post-surgery and continuing for several weeks.
-
Once a stable pain phenotype is established, administer this compound or vehicle.
-
Measure paw withdrawal thresholds to mechanical (von Frey filaments) and thermal (Hargreaves test) stimuli at various time points after drug administration.
-
-
Endpoint: Increase in paw withdrawal thresholds.
2. Spared Nerve Injury (SNI) in Mice
-
Objective: To assess the effect of this compound on neuropathic pain resulting from a partial nerve injury.[14]
-
Procedure:
-
Anesthetize male C57BL/6 mice (20-25g).
-
Surgically expose the trifurcation of the sciatic nerve.
-
Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.[15]
-
Close the incision and allow for recovery.
-
Assess the development of mechanical allodynia on the lateral side of the paw (sural nerve territory) from day 3 post-surgery.
-
Administer this compound or vehicle and measure the paw withdrawal threshold to von Frey filaments.
-
-
Endpoint: Reversal of mechanical allodynia.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways in inflammatory and neuropathic pain and the site of this compound action.
Experimental Workflow
References
- 1. TRP Channels and Pain - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Central Sensitization: A Generator of Pain Hypersensitivity by Central Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Pathophysiology of neuropathic pain: molecular mechanisms underlying central sensitization in the dorsal horn in neuropathic pain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neuraltherapie.at [neuraltherapie.at]
- 5. Substance P - Wikipedia [en.wikipedia.org]
- 6. The effect of local anesthetic on pro-inflammatory macrophage modulation by mesenchymal stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cannabinoid CB1 receptor facilitation of substance P release in the rat spinal cord, measured as neurokinin 1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Inhibition of Neuronal Sodium Channel Subtypes by the General Anesthetic Isoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of general anesthetics on substance P release and c-Fos expression in the spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orofacialpain.org.uk [orofacialpain.org.uk]
- 12. Frontiers | Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds [frontiersin.org]
- 13. louisville.edu [louisville.edu]
- 14. iasp-pain.org [iasp-pain.org]
- 15. Isoflurane modulates neuronal excitability of the nucleus reticularis thalami in vitro - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Sodium Channel Binding Affinity: A Comparative Guide for Local Anesthetics
This guide provides a comparative analysis of the in vitro binding affinity of Isobucaine and other local anesthetics to the voltage-gated sodium channel pore. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental validation of these compounds, presenting key performance data and detailed methodologies.
Mechanism of Action: Targeting the Sodium Channel Pore
Local anesthetics exert their effects by blocking the propagation of action potentials in nerve fibers. This is primarily achieved through their interaction with voltage-gated sodium channels. By binding to a specific site within the channel's pore, these drugs physically obstruct the influx of sodium ions, a critical step in nerve depolarization. This action prevents the nerve from reaching the threshold required to transmit a pain signal. The affinity of a local anesthetic for the sodium channel is a key determinant of its potency and duration of action.
Comparative Analysis of Binding Affinity
| Local Anesthetic | Chemical Class | IC50 for Na+ Channel Block (μM) | Reference |
| Tetracaine | Ester | 0.7 | [1] |
| Etidocaine | Amide | 18 | [1] |
| Bupivacaine | Amide | 27 | [1] |
| Procaine | Ester | 60 | [1] |
| Mepivacaine | Amide | 149 | [1] |
| Lidocaine | Amide | 204 | [1] |
Note: Lower IC50 values indicate a higher binding affinity and greater potency. The state of the sodium channel (resting, open, or inactivated) can significantly influence the binding affinity of local anesthetics.[2][3][4]
Experimental Protocols: In Vitro Validation
The gold standard for assessing the binding affinity of local anesthetics to sodium channels in vitro is the patch-clamp technique . This electrophysiological method allows for the direct measurement of ion channel activity in isolated cells or membrane patches.
Whole-Cell Patch-Clamp Protocol for Sodium Channel Inhibition Assay
1. Cell Preparation:
- HEK293 cells stably expressing the desired sodium channel subtype (e.g., NaV1.5) are cultured to 70-80% confluency.
- Cells are dissociated using a gentle enzymatic solution (e.g., TrypLE) and re-suspended in an extracellular solution.
2. Solutions:
- Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. The pH is adjusted to 7.4 with NaOH.
- Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels, isolating the sodium current.
3. Electrophysiological Recording:
- A glass micropipette with a tip diameter of ~1-2 μm is filled with the intracellular solution and mounted on a micromanipulator.
- The pipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
- The membrane patch is then ruptured by a brief pulse of suction, establishing a "whole-cell" configuration, where the pipette solution is continuous with the cytoplasm.
- The cell is held at a negative holding potential (e.g., -100 mV) to keep the sodium channels in a closed, resting state.
- Voltage pulses are applied to depolarize the membrane and elicit sodium currents, which are recorded using a patch-clamp amplifier.
4. Drug Application and Data Analysis:
- A baseline sodium current is established.
- The local anesthetic of interest (e.g., this compound, Lidocaine) is applied to the bath solution at varying concentrations.
- The effect of the drug on the peak sodium current is measured at each concentration.
- The percentage of inhibition is calculated relative to the baseline current.
- A dose-response curve is generated by plotting the percentage of inhibition against the drug concentration.
- The IC50 value is determined by fitting the dose-response curve with a Hill equation.
Visualizing the Process and Pathway
To better understand the experimental workflow and the underlying molecular interactions, the following diagrams have been generated.
References
- 1. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 3. Intrinsic lidocaine affinity for Na channels expressed in Xenopus oocytes depends on alpha (hH1 vs. rSkM1) and beta 1 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacological Profiling of Isobucaine and Its Structural Analogues
A comprehensive guide for researchers and drug development professionals on the pharmacological properties of Isobucaine and related local anesthetic agents.
This guide provides a detailed comparative analysis of the pharmacological profiles of this compound and its structural analogues, focusing on their mechanism of action, physicochemical properties, in vitro potency, in vivo efficacy, and toxicity. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.
Introduction to this compound and its Analogues
This compound is a local anesthetic belonging to the ester class of these agents.[1] Structurally, it is [2-methyl-2-(2-methylpropylamino)propyl] benzoate.[1][2] Like all local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels in nerve membranes, which inhibits the generation and propagation of nerve impulses, resulting in a loss of sensation.[3][4]
For a meaningful comparative analysis, this guide focuses on this compound and structurally related amino ester local anesthetics derived from benzoic acid. The selected analogues for comparison are Procaine, Butacaine, and Tetracaine, which share the core benzoic acid ester structure but differ in the substitution on the aromatic ring and the amino alcohol moiety. These differences influence their physicochemical properties and, consequently, their pharmacological activity.
Mechanism of Action: Sodium Channel Blockade
The principal mechanism of action for this compound and its analogues is the reversible blockade of voltage-gated sodium channels (Nav) within the neuronal cell membrane.[3] This action is state-dependent, with the drugs showing a higher affinity for the open and inactivated states of the channel compared to the resting state.[3]
The process can be summarized as follows:
-
Penetration of the Nerve Sheath and Cell Membrane: The uncharged, lipid-soluble form of the local anesthetic molecule diffuses across the nerve sheath and the axonal membrane.
-
Equilibration and Ionization: Once inside the axoplasm, an equilibrium is established between the uncharged base and the protonated, charged cation.
-
Channel Blockade: The positively charged cationic form of the molecule binds to a specific site within the pore of the sodium channel, physically occluding the channel and preventing the influx of sodium ions.
-
Inhibition of Action Potential: The blockade of sodium influx prevents the depolarization of the nerve membrane, thereby inhibiting the propagation of the action potential along the nerve fiber.
Physicochemical and Pharmacological Properties
The potency, onset of action, and duration of local anesthetics are largely determined by their physicochemical properties, namely their acid dissociation constant (pKa) and lipid solubility (logP).
| Compound | Chemical Structure | pKa | logP | In Vitro Potency (IC50 vs Nav) | Onset of Action | Duration of Action |
| This compound | [2-methyl-2-(2-methylpropylamino)propyl] benzoate | Data not available | 3.3 (Predicted)[2] | Data not available | Data not available | Data not available |
| Procaine | 2-(diethylamino)ethyl 4-aminobenzoate | 8.9[5] | 1.9[5] | ~400 µM (open channel block)[6] | Slow | Short |
| Butacaine | 4-aminobenzoate of 3-dibutylaminopropanol | Data not available | Data not available | Data not available | Data not available | Data not available |
| Tetracaine | 2-(dimethylamino)ethyl 4-(butylamino)benzoate | 8.5[7] | 3.7[7] | 0.46 µM (hNav1.7)[8] | Slow | Long |
Note: Comprehensive and directly comparative data for this compound is limited in publicly available literature. The logP value for this compound is a predicted value.
Structure-Activity Relationships (SAR)
The structural modifications among these benzoic acid derivatives significantly impact their pharmacological profiles.
-
Lipophilic Group (Aromatic Ring): The nature and substitution of the aromatic ring influence the lipid solubility and potency of the drug. For instance, the addition of a butylamino group to the para-position of the benzoic acid ring in Tetracaine, as compared to the amino group in Procaine, significantly increases its lipid solubility and potency.[9]
-
Intermediate Chain: The ester linkage is a key feature of this class of local anesthetics. The length and branching of the chain can affect the duration of action and metabolism. Generally, amides are more resistant to hydrolysis than esters.[9]
-
Hydrophilic Group (Amino Group): The tertiary amine is crucial for the water solubility of the hydrochloride salt formulations. The nature of the alkyl substituents on the amine can influence the pKa and potency.[10]
Toxicity Profile
The toxicity of local anesthetics is a critical consideration in their clinical use and development. The primary concerns are central nervous system (CNS) toxicity and cardiovascular toxicity.
| Compound | Acute Toxicity (LD50) | Primary Toxic Effects |
| This compound | Data not available | Expected to be similar to other ester-type local anesthetics (CNS and cardiac toxicity). |
| Procaine | Oral (mouse): 160 mg/kg[11] | CNS effects (excitation, depression), potential for allergic reactions due to PABA metabolite. |
| Butacaine | Data not available | Similar to other ester-type local anesthetics. |
| Tetracaine | Oral (mouse): 160 mg/kg[11] | Higher potential for systemic toxicity compared to Procaine due to greater potency and slower metabolism. |
Experimental Protocols
Determination of Physicochemical Properties
pKa Determination: The acid dissociation constant (pKa) can be determined using various methods, including potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis. For potentiometric titration, the drug is dissolved in a suitable solvent (e.g., water or a water-methanol mixture for poorly soluble compounds) and titrated with a standard acid or base. The pKa is determined from the inflection point of the titration curve.
logP Determination: The octanol-water partition coefficient (logP) is typically determined using the shake-flask method. The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC), and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Potency Assessment
Patch-Clamp Electrophysiology: This is the gold standard for assessing the potency of local anesthetics on voltage-gated sodium channels.
-
Cell Culture: A stable cell line expressing the desired sodium channel subtype (e.g., HEK293 cells expressing Nav1.7) is used.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed. A voltage protocol is applied to elicit sodium currents in the absence and presence of varying concentrations of the test compound.
-
Data Analysis: The peak sodium current is measured at each concentration. The concentration-response curve is then plotted, and the IC50 value (the concentration of the drug that inhibits 50% of the maximal current) is calculated.
In Vivo Efficacy Assessment
Sciatic Nerve Block Model in Rats: This model is commonly used to assess the onset and duration of local anesthetic action.
-
Animal Preparation: A rat is anesthetized, and the sciatic nerve is located.
-
Drug Administration: A specific volume of the local anesthetic solution is injected perineurally.
-
Assessment of Motor Block: The motor function of the hind limb is assessed at regular intervals using a scoring system (e.g., observing the ability to bear weight).
-
Assessment of Sensory Block: The sensory block is evaluated by applying a noxious stimulus (e.g., a tail-flick test or von Frey filaments) to the dermatome supplied by the sciatic nerve and observing the withdrawal reflex.
-
Data Collection: The time to onset of the block (loss of motor/sensory function) and the duration of the block (time to recovery of function) are recorded.
Conclusion
This compound is an ester-type local anesthetic with a pharmacological profile that is expected to be influenced by its chemical structure in a manner consistent with other benzoic acid derivatives. While specific quantitative data for this compound is scarce in the current literature, a comparative analysis with its structural analogues like Procaine and Tetracaine provides valuable insights into the structure-activity relationships that govern the efficacy and safety of this class of drugs. Further experimental investigation is warranted to fully characterize the pharmacological profile of this compound and its potential for clinical applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 1-Propanol, 2-methyl-2-((2-methylpropyl)amino)-, 1-benzoate | C15H23NO2 | CID 26427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 5. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetracaine | C15H24N2O2 | CID 5411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmacy180.com [pharmacy180.com]
- 10. youtube.com [youtube.com]
- 11. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
Liposomal Isobucaine Delivery System: A Comparative Guide to Enhanced Efficacy
A Note on the Data: Due to a lack of publicly available data specifically on liposomal Isobucaine, this guide utilizes data from studies on liposomal bupivacaine as a representative example of a liposomal local anesthetic delivery system. Bupivacaine is a well-researched local anesthetic, and its liposomal formulation provides a strong basis for understanding the principles and potential efficacy enhancements of liposomal delivery for similar molecules like this compound. This guide will therefore compare the performance of a representative liposomal local anesthetic (liposomal bupivacaine) with its conventional hydrochloride salt formulation.
Introduction to Liposomal Drug Delivery in Local Anesthesia
Local anesthetics are essential for pain management in a variety of clinical settings. Their efficacy, however, is often limited by a relatively short duration of action and the potential for systemic toxicity. Liposomal delivery systems have emerged as a promising strategy to overcome these limitations.[1] These systems encapsulate the anesthetic drug within lipid-based vesicles, allowing for a controlled and sustained release at the site of administration.[2][3] This prolonged local action can enhance the duration of analgesia while minimizing peak plasma concentrations, thereby reducing the risk of adverse effects.[3]
The core advantages of encapsulating a local anesthetic like this compound in liposomes include:
-
Prolonged Duration of Action: Slow release of the drug from the liposomes at the injection site extends the anesthetic effect.[1][3]
-
Reduced Systemic Toxicity: By localizing the drug and controlling its release, the peak systemic concentration is lowered, which can decrease the risk of cardiovascular and central nervous system side effects.[2]
-
Enhanced Tissue Penetration: The lipid nature of liposomes can facilitate deeper penetration into tissues, leading to a more effective nerve blockade.[1]
Comparative Efficacy: Liposomal vs. Standard Formulation
To illustrate the enhanced efficacy of a liposomal delivery system, this section presents a summary of comparative data between a liposomal local anesthetic formulation and a standard hydrochloride (HCl) solution.
Table 1: In Vivo Efficacy Comparison
| Parameter | Liposomal Formulation | Standard HCl Formulation | Key Findings |
| Duration of Analgesia (hours) | 19 - 48 | 1 - 7 | Liposomal formulation significantly prolongs the duration of the anesthetic effect in a dose-dependent manner.[4] |
| Onset of Action (minutes) | ~14 | ~13 | The onset of action is generally comparable between the two formulations.[3] |
| Peak Plasma Concentration (Cmax) | Lower | Higher | Liposomal encapsulation leads to a delayed and lower peak plasma concentration of the anesthetic.[3] |
| Opioid Consumption Post-Procedure | Reduced | Standard | Patients receiving the liposomal formulation often require less rescue opioid medication for post-procedural pain.[5] |
Note: Data is a composite from studies on liposomal bupivacaine and is intended to be representative.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and validate the efficacy of a liposomal local anesthetic delivery system.
In Vitro Drug Release Assay
This assay is crucial for characterizing the release kinetics of the anesthetic from the liposomal carrier.
-
Objective: To determine the rate and extent of drug release from the liposomal formulation over time in a controlled environment.
-
Method: A dialysis membrane technique is commonly employed.[6]
-
A known concentration of the liposomal formulation is placed inside a dialysis bag with a specific molecular weight cutoff.
-
The dialysis bag is submerged in a release medium (e.g., phosphate-buffered saline at physiological pH and temperature) that is continuously stirred.[6]
-
At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed for drug concentration using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
The cumulative percentage of drug released is plotted against time to generate a release profile.
-
In Vivo Analgesic Efficacy Models
Animal models are used to assess the anesthetic potency and duration of action in a living system.
-
Objective: To measure the response to a thermal pain stimulus.[7][8]
-
Method:
-
A focused beam of heat is applied to the animal's tail.[8]
-
The time taken for the animal to "flick" its tail away from the heat source (tail-flick latency) is recorded.[8]
-
A baseline latency is established before administration of the anesthetic.
-
After subcutaneous injection of the test formulation at the base of the tail, the tail-flick latency is measured at regular intervals.
-
An increase in latency indicates an analgesic effect. A cut-off time is used to prevent tissue damage.[7]
-
-
Objective: To assess the response to a mechanical or thermal stimulus applied to the paw.[9][10]
-
Method (Mechanical Stimulus):
-
Animals are placed on a mesh surface, allowing access to the plantar surface of their paws.
-
Calibrated von Frey filaments of increasing force are applied to the paw until a withdrawal response is elicited.[11]
-
The force at which withdrawal occurs is the paw withdrawal threshold.
-
After injection of the anesthetic into the paw, the threshold is re-measured over time. An increase in the threshold indicates analgesia.[11]
-
Cytotoxicity Assay
-
Objective: To evaluate the potential toxicity of the anesthetic formulation on relevant cell types.
-
Method (MTT Assay):
-
Human cells (e.g., neuronal cells or fibroblasts) are cultured in a multi-well plate.[12][13]
-
The cells are exposed to various concentrations of the liposomal and standard anesthetic formulations for a defined period.[14]
-
After exposure, the anesthetic-containing medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The formazan is then solubilized, and the absorbance is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.[13]
-
Visualizing the Mechanism and Workflow
Signaling Pathway of Local Anesthetics
Local anesthetics exert their effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[15] This prevents the influx of sodium ions that is necessary for the depolarization of the membrane and the propagation of an action potential.[16]
References
- 1. eurofins.it [eurofins.it]
- 2. WO1999049849A1 - Liposomal bupivacaine compositions and methods of preparation - Google Patents [patents.google.com]
- 3. Liposomal bupivacaine: a review of a new bupivacaine formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. virpaxpharma.com [virpaxpharma.com]
- 5. Liposomal Bupivacaine Versus Bupivacaine Hydrochloride for Intercostal Nerve Blockade in Minimally Invasive Thoracic Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 7. 2.7.1. Anesthetic Efficacy: Tail-Flick Test [bio-protocol.org]
- 8. Tail flick test - Wikipedia [en.wikipedia.org]
- 9. Evaluation of the paw withdrawal latency for the comparison between tramadol and butorphanol administered locally, in the plantar surface of rat, preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Contralateral Paw Sensitization Following Injection of Endothelin-1: Effects of local anesthetics differentiate peripheral and central processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. regenstemvitality.com [regenstemvitality.com]
- 15. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 16. An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Physicochemical Properties: Isobucaine vs. Procaine
For Researchers, Scientists, and Drug Development Professionals
The development of local anesthetic agents is a cornerstone of modern medicine, enabling a wide range of surgical and dental procedures with minimal patient discomfort. The efficacy and safety of these agents are intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed comparative analysis of two such agents: Isobucaine and Procaine. By examining their key physicochemical parameters, supported by experimental data and methodologies, we aim to provide a comprehensive resource for researchers and professionals in the field of drug development.
Quantitative Data Summary
The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key physicochemical parameters for this compound and Procaine, providing a clear and concise comparison.
| Physicochemical Property | This compound | Procaine |
| Molecular Weight ( g/mol ) | 249.35[1] | 236.31[2] |
| pKa | Data not available | 8.9[3][4][5] |
| LogP (Octanol/Water) | 3.3 (Computed)[2] | 2.14[2] |
| Water Solubility | Soluble (as hydrochloride salt)[6] | 9450 mg/L at 30 °C (as base)[2] |
| Melting Point (°C) | Data not available | 61 (as base)[2] |
Experimental Protocols
The accurate determination of physicochemical properties is fundamental to drug discovery and development. Below are detailed methodologies for the key experiments cited in this guide.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For local anesthetics, which are typically weak bases, the pKa influences the degree of ionization at physiological pH, which in turn affects the onset of action.
Methodology:
-
Sample Preparation: A precise amount of the local anesthetic is dissolved in a known volume of deionized water to create a solution of known concentration.
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the anesthetic solution using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the base has been neutralized.
Determination of LogP by the Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a critical parameter for predicting the absorption and distribution of a drug, as it indicates how readily the compound will pass through lipid cell membranes.
Methodology:
-
Solvent Saturation: Equal volumes of n-octanol and a suitable aqueous buffer (typically phosphate buffer at pH 7.4 to mimic physiological conditions) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then separated.
-
Sample Preparation: A known amount of the drug is dissolved in the aqueous phase.
-
Partitioning: A known volume of the drug-containing aqueous phase is mixed with an equal volume of the saturated n-octanol in a separatory funnel.
-
Equilibration: The mixture is shaken for a predetermined period to allow the drug to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Analysis: The concentration of the drug in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the drug in the n-octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility is a crucial property that affects a drug's dissolution rate and, consequently, its bioavailability.
Methodology:
-
Sample Preparation: An excess amount of the solid drug is added to a known volume of deionized water or a relevant buffer in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.
-
Concentration Analysis: The concentration of the drug in the clear, saturated solution is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) at a specific temperature.
Visualizations
Signaling Pathway of Local Anesthetics
Local anesthetics exert their effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of local anesthetics blocking sodium channels.
Experimental Workflow for Physicochemical Characterization
The systematic characterization of the physicochemical properties of an active pharmaceutical ingredient (API) is a critical workflow in drug development. The following diagram outlines a typical experimental workflow.
Caption: Workflow for API physicochemical characterization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 1-Propanol, 2-methyl-2-((2-methylpropyl)amino)-, 1-benzoate | C15H23NO2 | CID 26427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Buy this compound hydrochloride | 3562-15-0 | >98% [smolecule.com]
Statistical methods for comparing the anesthetic duration of Isobucaine to a control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the anesthetic duration of Isobucaine against a standard control agent. It outlines detailed experimental protocols and statistical methodologies to ensure robust and objective evaluation.
Introduction to this compound
This compound is a local anesthetic agent.[1][2] Like other local anesthetics, it functions by reversibly blocking sodium channels in nerve cell membranes, which inhibits the propagation of nerve impulses and results in a loss of sensation.[3][4] The duration of action of a local anesthetic is a critical determinant of its clinical utility and is influenced by factors such as its chemical structure, lipid solubility, protein binding, and vasodilating properties.[3][4][5] To ascertain the therapeutic potential of this compound, a rigorous comparison of its anesthetic duration with established local anesthetics is essential.
Experimental Protocol: In Vivo Model for Anesthetic Duration
A common and reliable method for determining the duration of action of local anesthetics is the intradermal wheal model in guinea pigs.[6] This protocol provides a standardized approach to assess the efficacy of this compound in comparison to a control anesthetic, such as Lidocaine.
Objective: To compare the duration of sensory anesthesia produced by this compound and a control anesthetic (e.g., 2% Lidocaine with 1:100,000 epinephrine) following intradermal administration in a guinea pig model.
Materials:
-
This compound solution (e.g., 2% concentration)
-
Control anesthetic solution (e.g., 2% Lidocaine with 1:100,000 epinephrine)
-
Sterile saline solution (0.9% NaCl)
-
Guinea pigs (n=30)
-
Tuberculin syringes with 30-gauge needles
-
Electric calipers or similar sensory testing device
-
Animal clippers
-
Skin marking pen
Procedure:
-
Animal Preparation: Acclimatize guinea pigs to the laboratory environment for at least 48 hours before the experiment. On the day of the experiment, carefully clip the hair on the dorsal side of the animals to expose the skin.
-
Randomization and Blinding: Randomly assign the animals to three groups: this compound group, Control group, and Saline group (negative control). The study should be conducted in a double-blind manner, where neither the investigator administering the agents nor the one assessing the anesthetic effect is aware of the treatment allocation.
-
Anesthetic Administration: Inject 0.1 mL of the respective solution (this compound, control, or saline) intradermally at a marked site on the back of each guinea pig, raising a distinct wheal.
-
Assessment of Anesthesia: At predetermined time intervals (e.g., every 15 minutes), assess the sensory anesthesia at the injection site. This is typically done by applying a gentle, standardized stimulus (e.g., a blunt probe or a mild electrical stimulus) to the center of the wheal and observing for a flinching response. The absence of a response indicates effective anesthesia.
-
Data Collection: Record the time to onset of anesthesia (the first time point at which no response is observed) and the duration of anesthesia (the time from onset until the return of a consistent flinching response).
Ethical Considerations: All animal experiments should be conducted in accordance with the guidelines and regulations of the local institutional animal care and use committee.
Statistical Methods for Comparison
1. Descriptive Statistics: Summarize the data for each group using descriptive statistics, including the mean, standard deviation (SD), and standard error of the mean (SEM) for the duration of anesthesia.
2. Inferential Statistics:
-
Analysis of Variance (ANOVA): A one-way ANOVA can be used to determine if there are any statistically significant differences in the mean duration of anesthesia among the three groups (this compound, Control, and Saline).[7]
-
Post-Hoc Tests: If the ANOVA result is significant, post-hoc tests such as Tukey's Honestly Significant Difference (HSD) test should be performed to make pairwise comparisons between the groups (e.g., this compound vs. Control, this compound vs. Saline, and Control vs. Saline).[7]
-
Student's t-test: Alternatively, an independent samples t-test can be used for direct comparison between the this compound and Control groups if only these two are of primary interest.[8]
-
Survival Analysis: Kaplan-Meier survival analysis can be employed to visualize the time to the return of sensation for each group, and the log-rank test can be used to compare the survival curves.
A p-value of less than 0.05 is typically considered statistically significant.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate easy comparison.
Table 1: Onset and Duration of Anesthesia (Hypothetical Data)
| Group | N | Mean Onset Time (minutes) ± SD | Mean Duration of Anesthesia (minutes) ± SD |
| This compound (2%) | 10 | 3.2 ± 0.8 | 185.6 ± 25.4 |
| Control (2% Lidocaine w/ Epi) | 10 | 2.5 ± 0.6 | 120.3 ± 18.9 |
| Saline (0.9% NaCl) | 10 | N/A | 0 |
Table 2: Statistical Comparison of Anesthetic Duration (Hypothetical Data)
| Comparison | Mean Difference (minutes) | 95% Confidence Interval | p-value |
| This compound vs. Control | 65.3 | (45.1, 85.5) | <0.001 |
| This compound vs. Saline | 185.6 | (165.4, 205.8) | <0.001 |
| Control vs. Saline | 120.3 | (100.1, 140.5) | <0.001 |
Mandatory Visualization
Caption: Experimental workflow for comparing anesthetic duration.
Signaling Pathway of Local Anesthetics
Caption: Mechanism of action of this compound.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 4. nysora.com [nysora.com]
- 5. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Duration of Local Anesthesia | Annual Reviews [annualreviews.org]
- 7. Randomized double-blind comparison of duration of anesthesia among three commonly used agents in digital nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.wfsahq.org [resources.wfsahq.org]
A Comparative Analysis of Isobucaine and Next-Generation Local Anesthetics for Researchers and Drug Development Professionals
A comprehensive guide to the performance, mechanisms, and experimental evaluation of emerging local anesthetic agents.
In the ever-evolving landscape of pain management, the quest for local anesthetics with improved efficacy, extended duration of action, and enhanced safety profiles is a paramount objective for researchers and drug development professionals. This guide provides a detailed comparison of the traditional local anesthetic, Isobucaine, with a portfolio of next-generation agents that are reshaping clinical practice. Due to the limited recent scientific literature and clinical data available for this compound, this guide will focus on benchmarking the performance of these newer agents against each other and established standards like bupivacaine, while noting the historical context of this compound.
Performance Benchmarking: A Quantitative Comparison
The following tables summarize the key performance indicators of next-generation local anesthetics based on available clinical trial data. Direct comparative data for this compound is largely unavailable in recent literature, hence its exclusion from these quantitative comparisons.
Table 1: Onset and Duration of Action
| Anesthetic Agent | Onset of Action | Duration of Sensory Block | Duration of Motor Block | Notes |
| Exparel (Liposomal Bupivacaine) | Rapid | Up to 72 hours[1][2] | N/A | Extended-release formulation |
| HTX-011 (Bupivacaine/Meloxicam) | Rapid | Up to 72 hours[2][3][4][5][6] | N/A | Dual-acting, extended-release |
| Neosaxitoxin | N/A | Can exceed 24 hours[7][8] | N/A | Potent site-1 sodium channel blocker |
| Articaine (4%) | 1.4 - 2.8 minutes[9] | 56.7 - 106.6 minutes[9][10] | N/A | Faster onset than lidocaine[10][11] |
| Ropivacaine (0.5% - 0.75%) | Slower than Bupivacaine[12] | Shorter than Bupivacaine[1][12][13] | Shorter than Bupivacaine[1][12][13][14] | Lower cardiotoxicity than Bupivacaine |
| Levobupivacaine (0.5%) | Similar to Bupivacaine | Similar to Bupivacaine[15][16] | Shorter than Bupivacaine[16] | Reduced CNS and cardiotoxicity[15][17] |
| Bupivacaine (0.5%) (Reference) | Slower than Lidocaine/Articaine | 650.7 ± 273.8 minutes[13] | 640.8 ± 218.1 minutes[13] | Standard long-acting local anesthetic |
Table 2: Analgesic Efficacy and Opioid Consumption
| Anesthetic Agent | Key Efficacy Findings | Opioid Consumption Reduction |
| Exparel (Liposomal Bupivacaine) | Significant reduction in pain intensity scores compared to placebo.[1] | Significant decrease in opioid consumption in the first 24-48 hours post-surgery.[1] |
| HTX-011 (Bupivacaine/Meloxicam) | Superior pain reduction through 72 hours compared to bupivacaine HCl and placebo.[3][4][5] | 25-38% reduction in opioid consumption over 72 hours compared to bupivacaine HCl and placebo.[3][4] |
| Neosaxitoxin | Effective and complete blocking of sensory and pain parameters.[7][8] | N/A |
| Articaine (4%) | Superior intraoperative anesthesia and patient comfort compared to bupivacaine.[9] | N/A |
| Ropivacaine (0.5% - 0.75%) | Similar postoperative VAS scores to bupivacaine. | N/A |
| Levobupivacaine (0.5%) | Similar quality of anesthesia and postoperative analgesia to bupivacaine.[15][16][18] | Request for analgesics was slightly higher in some studies compared to bupivacaine.[15] |
| Bupivacaine (0.5%) (Reference) | Standard for postoperative pain management. | Baseline for comparison. |
Mechanism of Action: Targeting the Voltage-Gated Sodium Channel
Local anesthetics exert their effects by blocking the propagation of action potentials in nerve fibers. This is primarily achieved through their interaction with voltage-gated sodium channels. The following diagram illustrates the generally accepted mechanism of action.
Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.
Local anesthetics, in their uncharged form, penetrate the nerve cell membrane.[19] Once inside the cell, they become charged and bind to a specific receptor site within the pore of the voltage-gated sodium channel.[19][20][21][22] This binding is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state.[19][20] By binding to the channel, the local anesthetic physically obstructs the influx of sodium ions, thereby preventing depolarization and the propagation of the nerve impulse.[19] Some anesthetics can also stabilize the inactivated state of the channel, further prolonging the block.[20]
Experimental Protocols for Efficacy and Performance Assessment
The evaluation of local anesthetic performance relies on a range of preclinical and clinical experimental protocols. Below are detailed methodologies for key experiments.
Preclinical Evaluation: In Vivo Models
1. Rodent Sciatic Nerve Block Model:
-
Objective: To assess the duration and intensity of motor and sensory blockade.
-
Animals: Typically Sprague-Dawley rats or similar rodent models.
-
Procedure:
-
The animal is anesthetized, and the sciatic nerve is located.
-
A precise volume of the local anesthetic solution is injected around the nerve.
-
Motor Block Assessment: The animal's motor function is periodically assessed using a standardized scale (e.g., measuring the ability to hop or the withdrawal reflex to a noxious stimulus).
-
Sensory Block Assessment: The response to a thermal or mechanical stimulus (e.g., hot plate test, von Frey filaments) is measured to determine the duration of sensory blockade.
-
Data on onset of action, duration of complete blockade, and time to full recovery are recorded.
-
2. Mouse Abdominal Constriction (Writhing) Test:
-
Objective: To evaluate the analgesic efficacy of a local anesthetic.
-
Animals: Mice.
-
Procedure:
-
Mice are pre-treated with a subcutaneous injection of the local anesthetic in the abdominal region.
-
A chemical irritant (e.g., acetic acid) is injected intraperitoneally to induce writhing behavior (a characteristic stretching and constriction of the abdomen).
-
The number of writhes is counted over a specific period.
-
The analgesic effect is determined by the percentage of inhibition of writhing compared to a control group.
-
Clinical Evaluation: Human Trials
1. Randomized Controlled Trials (RCTs) for Surgical Pain:
-
Objective: To assess the efficacy and safety of a local anesthetic in a clinical setting.
-
Study Design: Double-blind, randomized, placebo- or active-controlled.
-
Participants: Patients undergoing a specific surgical procedure (e.g., herniorrhaphy, bunionectomy, total knee arthroplasty).[3][4][5]
-
Procedure:
-
Patients are randomly assigned to receive either the investigational local anesthetic, a placebo, or an active comparator (e.g., bupivacaine).
-
The anesthetic is administered at the surgical site via infiltration or a peripheral nerve block.
-
Primary Efficacy Endpoint: Pain intensity is assessed at various time points post-surgery using a validated pain scale (e.g., Visual Analog Scale [VAS] or Numeric Rating Scale [NRS]). The area under the curve (AUC) for pain scores over a defined period (e.g., 24, 48, 72 hours) is often the primary measure.[23]
-
Secondary Endpoints:
-
2. Quantitative Sensory Testing (QST):
-
Objective: To objectively and quantitatively assess the function of sensory nerves after local anesthetic administration.[24]
-
Procedure:
-
A baseline QST is performed on the area to be anesthetized. This involves applying controlled thermal (warm and cold) and mechanical (vibration, pressure) stimuli to determine the patient's sensory thresholds.[7][8][25]
-
The local anesthetic is administered.
-
QST is repeated at predefined intervals to measure changes in sensory thresholds, indicating the onset, depth, and duration of the sensory block.[7][8]
-
Experimental and Logical Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for comparing local anesthetics and the logical relationship of factors influencing their clinical performance.
Caption: A typical drug development workflow for a new local anesthetic.
Caption: Factors influencing the clinical performance of local anesthetics.
Conclusion
The field of local anesthesia is undergoing a significant transformation, driven by the development of next-generation agents with prolonged duration of action and improved safety profiles. While historical agents like this compound have paved the way, the focus of current research and development is clearly on novel formulations and molecules that address the limitations of traditional anesthetics. For researchers and drug development professionals, a thorough understanding of the performance metrics, mechanisms of action, and experimental methodologies outlined in this guide is crucial for advancing the next wave of innovation in pain management. The continued exploration of agents like Exparel, HTX-011, and Neosaxitoxin, alongside established next-generation anesthetics such as Articaine, Ropivacaine, and Levobupivacaine, holds the promise of safer and more effective pain control for a wide range of clinical applications.
References
- 1. Comparison of efficacy and safety of ropivacaine with bupivacaine for intrathecal anesthesia for lower abdominal and lower limb surgeries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of HTX-011: a novel, extended-release, dual-acting local anesthetic formulation for postoperative pain | Regional Anesthesia & Pain Medicine [rapm.bmj.com]
- 3. HTX-011 reduced pain intensity and opioid consumption versus bupivacaine HCl in herniorrhaphy: results from the phase 3 EPOCH 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HTX-011 reduced pain intensity and opioid consumption versus bupivacaine HCl in bunionectomy: phase III results from the randomized EPOCH 1 study | Regional Anesthesia & Pain Medicine [rapm.bmj.com]
- 5. HTX-011 Reduced Pain and Opioid Use After Primary Total Knee Arthroplasty: Results of a Randomized Phase 2b Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Neosaxitoxin as a local anesthetic: preliminary observations from a first human trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Onset and duration periods of articaine and lidocaine on maxillary infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Onset and duration period of pulpal anesthesia of articaine and lidocaine in inferior alveolar nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Onset and duration of 2% lidocaine as inferior alveolar nerve block versus buccal/lingual infiltration of 4% articaine in mandibular second molars: Clinical trial study [johoe.kmu.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. oaji.net [oaji.net]
- 14. Duration of motor block with intrathecal ropivacaine versus bupivacaine for caesarean section: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative study between Levobupivacaine and Bupivacaine for hernia surgery in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intrathecal levobupivacaine versus bupivacaine for inguinal hernia surgery: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A comparison of the cardiovascular effects of levobupivacaine and rac-bupivacaine following intravenous administration to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels - ProQuest [proquest.com]
- 21. go.drugbank.com [go.drugbank.com]
- 22. academic.oup.com [academic.oup.com]
- 23. FDA issues guidance on developing long-acting local anesthetics | RAPS [raps.org]
- 24. medoc-web.com [medoc-web.com]
- 25. Thermal quantitative sensory testing to assess the sensory effects of three local anesthetic solutions in a randomized trial of interscalene blockade for shoulder surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Isobucaine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Isobucaine, a local anesthetic, requires specific disposal procedures due to its potential hazards. This guide provides essential, immediate safety and logistical information, including a step-by-step operational and disposal plan.
Hazard Profile of this compound
Before initiating any disposal protocol, it is crucial to understand the inherent risks associated with this compound. According to safety data sheets, substances with the same classification as this compound are considered acutely toxic and can be fatal if swallowed, in contact with skin, or if inhaled[1][2]. Therefore, all handling and disposal steps must be conducted with appropriate personal protective equipment (PPE) and in a designated, well-ventilated area.
Quantitative Data for this compound Disposal
| Data Point | Value/Guideline | Source |
| RCRA "Empty" Criteria | All material that can be removed by normal means has been removed. | [3] |
| Less than 3 percent by weight of the total container capacity remains. | [3] | |
| General Disposal Recommendation | Do not let product enter drains. | [1] |
| Avoid flushing down the toilet unless specifically instructed. | [4][5] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the detailed methodology for the safe disposal of this compound in a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Sealable, labeled hazardous waste container
-
Inert absorbent material (e.g., vermiculite, sand)
-
Designated and licensed hazardous waste disposal service
Procedure:
-
Risk Assessment and Preparation:
-
Conduct a thorough risk assessment before beginning the disposal process.
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood[1].
-
Don all required personal protective equipment.
-
-
Segregation of Waste:
-
Properly segregate this compound waste from non-hazardous waste to ensure it is handled correctly[6].
-
This includes pure this compound, contaminated labware (e.g., vials, syringes), and contaminated PPE.
-
-
Containment of Liquid this compound Waste:
-
For liquid forms of this compound, carefully pour the waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Handling of Solid this compound Waste:
-
For solid forms, carefully transfer the waste into the designated hazardous waste container.
-
Avoid generating dust[1].
-
-
Decontamination of Empty Containers:
-
Containers that held this compound are not considered "RCRA empty" unless specific cleaning procedures are followed[3].
-
If the container held a P-listed hazardous waste (a category some pharmaceuticals fall into), it must be triple-rinsed or cleaned by an equivalent method[3]. The rinseate must be collected and treated as hazardous waste.
-
-
Management of Spills:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation[1].
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material.
-
Collect the absorbed material and place it in the designated hazardous waste container[1].
-
Clean the affected area thoroughly.
-
-
Final Disposal:
Visualizing the this compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
This comprehensive approach to this compound disposal, grounded in established safety protocols for hazardous pharmaceutical waste, will help ensure the well-being of laboratory personnel and the protection of the environment. Always consult your institution's specific safety guidelines and the most current safety data sheets.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. eec.ky.gov [eec.ky.gov]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 7. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
Safe Handling and Disposal of Isobucaine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Isobucaine. The following procedural guidance outlines operational plans, emergency responses, and disposal methods to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a local anesthetic that requires careful handling to prevent exposure.[1] While a specific Safety Data Sheet (SDS) for this compound was not identified, data from analogous compounds and general laboratory safety standards dictate the necessary precautions. Adverse effects can include dizziness, tremors, and more severe cardiovascular and central nervous system effects with significant exposure.[2] It may be harmful if swallowed and can cause mild skin and eye irritation.[2]
Proper PPE is the primary barrier against chemical exposure in the laboratory.[3][4] The minimum requirement when handling this compound includes a lab coat, gloves, and eye protection.[3][5] The following table summarizes the recommended PPE for various operational scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Weighing & Handling of Solids | Safety glasses with side shields.[5] | Chemical-resistant gloves (e.g., Nitrile). | Fully buttoned laboratory coat.[3] | Not generally required if handled in a well-ventilated area or chemical fume hood. |
| Handling Solutions / Risk of Splash | Chemical splash goggles or a face shield.[5] | Chemical-resistant gloves. Change gloves immediately if contaminated. | Chemical-resistant apron or gown over a lab coat.[3] | Recommended if splashes or aerosols may be generated outside of a fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield.[6] | Heavy-duty, chemical-resistant gloves.[6] | Chemical-resistant coveralls or "bunny suit".[6][7] | An appropriate respirator (e.g., N95 or higher) is recommended, especially for large spills or powders.[4][7] |
Operational and Disposal Plans
Standard Operating Procedures for Handling
-
Preparation : Before handling, consult the specific Safety Data Sheet (SDS) for this compound. Ensure a chemical spill kit is readily accessible.
-
Engineering Controls : Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a certified chemical fume hood.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the substance, before breaks, and at the end of the workday. Do not eat, drink, or smoke in areas where this compound is handled.
-
Clothing : Avoid wearing shorts, skirts, or open-toed shoes in the laboratory. Long pants and fully enclosed footwear provide a necessary layer of protection.[5]
Storage Plan
-
Store this compound in a tightly closed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials. Although specific incompatibilities for this compound are not detailed, it is good practice to store it away from strong oxidizing agents.
-
Ensure the storage area is accessible only to authorized personnel.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
-
Waste Collection : Collect all this compound waste, including contaminated consumables (e.g., gloves, absorbent pads), in a dedicated, sealed, and clearly labeled hazardous waste container.[2]
-
Contaminated PPE : Dispose of contaminated gloves, lab coats, and other PPE as chemical waste.[8] Do not discard them in the regular trash.
-
Disposal Method : The preferred method for the disposal of pharmaceutical waste is typically incineration by a licensed hazardous waste disposal contractor.[9]
-
Empty Containers : Remove or deface the label on empty containers before disposal to prevent misuse.[10]
-
Regulatory Compliance : All chemical waste disposal must comply with local, state, and federal regulations.
Emergency Procedures
Spill Response Workflow
In the event of a spill, a structured response is crucial to mitigate exposure and contamination.
Caption: Workflow for responding to a chemical spill.
Step-by-Step Spill Procedures
-
Small Spills (<1 Liter) :
-
Alert personnel in the immediate area.
-
If you are trained and it is safe to do so, proceed with cleanup.[11]
-
Put on the appropriate PPE, including chemical-resistant gloves, a lab coat, and splash goggles.[11]
-
Cover the spill with a non-combustible absorbent material (e.g., cat litter, vermiculite).
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[2]
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Large Spills (>1 Liter) :
-
Immediately evacuate the area.[11]
-
Alert others to evacuate.
-
If it is safe to do so, close the door to the affected area to contain vapors.
-
From a safe location, call emergency services (911) and your institution's Environmental Health & Safety (EH&S) department.[11]
-
Do not re-enter the area until it has been cleared by emergency personnel.
-
Personnel Exposure Response
Immediate first aid is critical upon exposure.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][11] Seek immediate medical attention.
-
Skin Contact : Remove any contaminated clothing.[2] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or other symptoms develop.[2]
-
Inhalation : Move the affected person to fresh air immediately.[2] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[12] Wash out the person's mouth with water and have them drink 200-300 ml of water if they are conscious.[12] Seek immediate medical attention.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. gerpac.eu [gerpac.eu]
- 5. uab.edu [uab.edu]
- 6. epa.gov [epa.gov]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. orf.od.nih.gov [orf.od.nih.gov]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. fda.gov [fda.gov]
- 11. Emergency Procedures – UCLA [chemistry.ucla.edu]
- 12. astrazeneca.com.au [astrazeneca.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
